molecular formula C7H12O B1585106 5-Methyl-1-hexyn-3-ol CAS No. 61996-79-0

5-Methyl-1-hexyn-3-ol

Cat. No.: B1585106
CAS No.: 61996-79-0
M. Wt: 112.17 g/mol
InChI Key: NTNUBJHPRAMQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1-hexyn-3-ol is a useful research compound. Its molecular formula is C7H12O and its molecular weight is 112.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methylhex-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-4-7(8)5-6(2)3/h1,6-8H,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNUBJHPRAMQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90977535
Record name 5-Methylhex-1-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61996-79-0
Record name 5-Methyl-1-hexyn-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061996790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylhex-1-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-1-hexyn-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-Methyl-1-hexyn-3-ol via Grignard Alkynylation of Isobutyraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth exploration of a robust and widely applicable method for the synthesis of 5-Methyl-1-hexyn-3-ol, a valuable propargylic alcohol building block in organic chemistry. The core of this synthesis is the nucleophilic addition of an acetylide to an aldehyde, a classic carbon-carbon bond-forming reaction.[1] Specifically, this document details the alkynylation of isobutyraldehyde using ethynylmagnesium bromide, a Grignard reagent.[2] We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, discuss methods for purification and characterization, and outline critical safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this fundamental transformation.

Introduction: The Strategic Importance of Propargylic Alcohols

Propargylic alcohols are versatile and highly sought-after intermediates in organic synthesis.[3][4] Their dual functionality—a reactive hydroxyl group and a terminal alkyne—allows for a vast array of subsequent transformations, making them key starting materials for the construction of complex molecular architectures found in natural products, pharmaceuticals, and advanced materials. The target molecule, this compound, incorporates a branched alkyl group, which can be crucial for modulating the steric and electronic properties of a final compound.

The synthesis described herein utilizes isobutyraldehyde, a readily available and cost-effective starting material, as the electrophilic partner.[5][6] The chosen synthetic route is the Grignard reaction, a cornerstone of synthetic chemistry renowned for its efficiency and reliability in forming new carbon-carbon bonds.[7] By reacting isobutyraldehyde with the Grignard reagent ethynylmagnesium bromide, we can achieve a direct and high-yielding synthesis of the target secondary alcohol.

Part 1: The Core Mechanism of Alkynylation

The synthesis proceeds via a nucleophilic addition mechanism, which can be dissected into three primary stages: reagent formation (or sourcing), nucleophilic attack, and acidic workup.

1. The Nucleophile: Ethynylmagnesium Bromide The key nucleophile is the ethynyl anion (HC≡C⁻), delivered in the form of a Grignard reagent, ethynylmagnesium bromide (HC≡CMgBr).[2] This reagent is typically prepared by reacting acetylene with a stronger Grignard reagent like ethylmagnesium bromide, where the latter acts as a strong base to deprotonate the terminal alkyne.[8] However, for convenience and safety, ethynylmagnesium bromide is commercially available as a solution, typically 0.5 M in tetrahydrofuran (THF), which is the recommended starting point for this protocol.

2. Nucleophilic Attack and Alkoxide Formation The Grignard reaction is initiated by the attack of the nucleophilic carbon of the ethynyl group on the electrophilic carbonyl carbon of isobutyraldehyde. The magnesium atom plays a crucial role by coordinating to the carbonyl oxygen, which polarizes the C=O bond and increases the electrophilicity of the carbonyl carbon, thereby activating it for attack. This concerted step results in the formation of a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate.

3. Protonation to Yield the Final Alcohol The reaction is quenched by the addition of a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). This final step protonates the magnesium alkoxide intermediate, yielding the desired this compound and water-soluble magnesium salts, which can be easily removed during the workup phase. The use of a weak acid like NH₄Cl is a critical experimental choice; it effectively protonates the alkoxide without causing side reactions, such as dehydration of the alcohol, which could occur with stronger acids.

Below is a diagram illustrating the complete reaction mechanism.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product Isobutyraldehyde Isobutyraldehyde ((CH₃)₂CHCHO) Alkoxide Magnesium Alkoxide Intermediate Isobutyraldehyde->Alkoxide Nucleophilic Attack Grignard Ethynylmagnesium Bromide (HC≡CMgBr) Grignard->Alkoxide Product This compound Alkoxide->Product Protonation Workup Aqueous Workup (NH₄Cl, H₂O) Workup->Alkoxide

Caption: Reaction mechanism for the synthesis of this compound.

Part 2: A Validated Experimental Protocol

This protocol is designed for robustness and reproducibility. The most critical factor for success is the rigorous exclusion of atmospheric moisture, as water will rapidly quench the Grignard reagent.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Role / Notes
IsobutyraldehydeC₄H₈O72.113.61 g (4.6 mL)50Electrophile
Ethynylmagnesium bromideC₂HBrMg127.25110 mL55Nucleophile (0.5 M in THF)
Tetrahydrofuran (THF)C₄H₈O72.11100 mL-Anhydrous solvent
Saturated NH₄Cl (aq)NH₄Cl53.49~50 mL-Quenching agent
Diethyl ether(C₂H₅)₂O74.12~150 mL-Extraction solvent
Anhydrous MgSO₄MgSO₄120.37~10 g-Drying agent
3-Neck Round Bottom Flask--500 mL-Reaction vessel
Dropping Funnel--250 mL-For controlled addition
Condenser----Prevents solvent loss
Magnetic Stirrer & Bar----Ensures mixing
Nitrogen/Argon Source----Inert atmosphere

Experimental Workflow Diagram

G start Start setup 1. Apparatus Setup - Flame-dry glassware - Assemble under N₂/Ar start->setup charge_aldehyde 2. Charge Aldehyde - Add Isobutyraldehyde - Add anhydrous THF setup->charge_aldehyde cool 3. Cool to 0 °C - Use ice-water bath charge_aldehyde->cool add_grignard 4. Add Grignard Reagent - Slow, dropwise addition - Maintain T < 10 °C cool->add_grignard react 5. Reaction - Stir at room temp - Monitor by TLC add_grignard->react quench 6. Quench Reaction - Cool to 0 °C - Slowly add sat. NH₄Cl react->quench extract 7. Workup & Extraction - Separate layers - Extract aqueous phase with ether quench->extract dry 8. Dry & Filter - Combine organic layers - Dry over MgSO₄ extract->dry concentrate 9. Concentrate - Remove solvent via rotary evaporation dry->concentrate purify 10. Purify - Vacuum distillation concentrate->purify analyze 11. Characterization - NMR, IR, MS, GC purify->analyze end End Product analyze->end

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology
  • Apparatus Preparation: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a 250 mL pressure-equalizing dropping funnel, a condenser, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas. This step is non-negotiable for achieving a high yield.

  • Charging the Reaction Vessel: To the flask, add isobutyraldehyde (4.6 mL, 50 mmol) via syringe, followed by 100 mL of anhydrous THF.

  • Cooling: Place the reaction flask in an ice-water bath and begin stirring. Allow the solution to cool to 0 °C.

  • Addition of Grignard Reagent: Transfer the ethynylmagnesium bromide solution (110 mL of 0.5 M in THF, 55 mmol, 1.1 equivalents) to the dropping funnel via cannula or syringe. Add the Grignard solution to the stirred aldehyde solution dropwise over approximately 45-60 minutes. The causality here is crucial: a slow addition rate is necessary to control the exothermic nature of the reaction and prevent the formation of side products. Ensure the internal temperature does not rise above 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the isobutyraldehyde spot.

  • Quenching: Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath. Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution dropwise. A vigorous reaction may occur initially; control the addition rate to manage any effervescence.

  • Extraction and Workup: Transfer the quenched mixture to a separatory funnel. Add 100 mL of diethyl ether and shake well. Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

  • Drying and Filtration: Combine all organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Swirl for 10-15 minutes, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtered organic solution using a rotary evaporator to remove the bulk of the solvents (THF and diethyl ether), yielding the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation to obtain pure this compound.

Part 3: Product Characterization and Quality Control

Confirming the identity and purity of the final product is a critical final step.

  • Physical Properties: this compound is a colorless liquid with a refractive index of approximately 1.436-1.440 and a density of around 0.860 g/mL.[9][10]

  • Molecular Formula: C₇H₁₂O

  • Molecular Weight: 112.17 g/mol [11]

Standard Analytical Techniques:
  • ¹H NMR (CDCl₃): Expect characteristic signals for the acetylenic proton (~2.5 ppm, doublet), the proton on the carbinol carbon (~4.2 ppm, multiplet), the methine proton of the isobutyl group (~1.8 ppm, multiplet), the methylene protons (~1.6 ppm, multiplet), and the two diastereotopic methyl groups of the isobutyl group (~0.9 ppm, two doublets).

  • ¹³C NMR (CDCl₃): Key signals should appear for the two alkyne carbons (~85 ppm and ~72 ppm), the carbinol carbon (~65 ppm), and the carbons of the isobutyl group (~49 ppm, ~24 ppm, ~23 ppm, ~22 ppm).

  • Infrared (IR) Spectroscopy (neat film): Look for a broad O-H stretch (~3300-3400 cm⁻¹), a sharp C≡C-H stretch (~3300 cm⁻¹), a weak C≡C stretch (~2120 cm⁻¹), and a strong C-O stretch (~1050-1150 cm⁻¹).

  • Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 112.[12]

  • Gas Chromatography (GC): A single, sharp peak on a GC chromatogram will confirm the purity of the distilled product (typically >97%).[9][10]

Part 4: Critical Safety Considerations

  • Grignard Reagents: Ethynylmagnesium bromide solutions are flammable and react violently with water. Handle exclusively under an inert atmosphere and away from ignition sources.

  • Solvents: Tetrahydrofuran and diethyl ether are extremely flammable and can form explosive peroxides upon standing. Use only fresh, inhibitor-stabilized solvents and work in a well-ventilated chemical fume hood.

  • Isobutyraldehyde: This reagent is a flammable liquid and an irritant.[6] Avoid inhalation of vapors and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and suitable chemical-resistant gloves.

Conclusion

The Grignard alkynylation of isobutyraldehyde represents a highly efficient, scalable, and reliable method for the synthesis of this compound. By understanding the underlying mechanistic principles and adhering to a carefully controlled experimental protocol that emphasizes anhydrous conditions, researchers can consistently obtain this valuable synthetic intermediate in high yield and purity. The self-validating nature of the protocol, combined with robust analytical characterization, ensures the integrity of the final product for subsequent applications in complex molecule synthesis.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-1-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methyl-1-hexyn-3-ol is a secondary alcohol and a terminal alkyne with the chemical formula C7H12O.[1] Its structure presents a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. For researchers in organic synthesis and drug development, accurate spectroscopic analysis is paramount to verify the identity, purity, and structure of such molecules. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering a technical narrative grounded in the principles of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each section is designed to not only present the data but also to explain the causality behind the observed spectral features, reflecting a field-proven approach to molecular characterization.

Molecular Structure

To understand the spectroscopic data, it is essential to first visualize the molecular structure of this compound.

Caption: Molecular structure of this compound.

Chapter 1: Infrared (IR) Spectroscopy

Theoretical Principles

Infrared spectroscopy probes the vibrational frequencies of a molecule. When a molecule is irradiated with infrared light, its bonds vibrate by stretching or bending at specific frequencies. The frequencies of absorption are characteristic of the types of chemical bonds and functional groups present in the molecule.

Experimental Protocol: Acquiring the IR Spectrum
  • Sample Preparation: A drop of neat (undiluted) this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrument Setup: A Fourier-transform infrared (FTIR) spectrometer is used. A background spectrum of the clean salt plates is recorded.

  • Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the infrared spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Data Presentation and Spectral Interpretation

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3300 (broad)O-H stretchAlcohol (-OH)
~3300 (sharp)≡C-H stretchTerminal Alkyne
~2960-2870C-H stretchAlkane (sp³ C-H)
~2120C≡C stretchAlkyne
~1100C-O stretchSecondary Alcohol
  • O-H Stretch: A strong, broad absorption band around 3300 cm⁻¹ is indicative of the hydroxyl (-OH) group, with the broadening resulting from hydrogen bonding.

  • ≡C-H Stretch: A sharp, strong peak near 3300 cm⁻¹ is a classic indicator of the C-H bond of a terminal alkyne.

  • sp³ C-H Stretch: Absorptions in the 2960-2870 cm⁻¹ region are due to the stretching of the C-H bonds of the methyl and methylene groups.

  • C≡C Stretch: A weak but sharp absorption around 2120 cm⁻¹ corresponds to the carbon-carbon triple bond stretch. Its weakness is typical for internal alkynes but is present in terminal alkynes.

  • C-O Stretch: The C-O stretching vibration of the secondary alcohol appears in the 1100 cm⁻¹ region.

Caption: Workflow for acquiring and interpreting an IR spectrum.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Section 2.1: ¹H NMR Spectroscopy

Theoretical Principles

¹H NMR spectroscopy provides information about the different types of protons in a molecule based on their chemical environment. Key parameters are:

  • Chemical Shift (δ): The position of a signal, which indicates the electronic environment of the proton.

  • Integration: The area under a signal, which is proportional to the number of protons it represents.

  • Multiplicity: The splitting of a signal into multiple peaks, which reveals the number of neighboring protons.

Experimental Protocol

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) is often added.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is acquired.

Data Presentation and Spectral Interpretation

Chemical Shift (δ, ppm)IntegrationMultiplicityAssignment
~4.21HTripletHc
~2.41HDoubletHa
~1.81HMultipletHe
~1.62HMultipletHd
~0.96HDoubletHf, Hf'
  • Hc (~4.2 ppm): This proton is on the carbon bearing the hydroxyl group, which is deshielded, causing a downfield shift. It appears as a triplet due to coupling with the two adjacent Hd protons.

  • Ha (~2.4 ppm): The acetylenic proton is deshielded by the triple bond and appears as a doublet due to coupling with Hc.

  • He (~1.8 ppm): This proton is on the carbon adjacent to the two methyl groups and is split by its neighbors, resulting in a multiplet.

  • Hd (~1.6 ppm): These two protons are diastereotopic and are split by Hc and He, leading to a complex multiplet.

  • Hf, Hf' (~0.9 ppm): The six protons of the two methyl groups are equivalent and are split by the single He proton, resulting in a doublet.

Section 2.2: ¹³C NMR Spectroscopy

Theoretical Principles

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol

The sample prepared for ¹H NMR can be used for ¹³C NMR. The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon.

Data Presentation and Spectral Interpretation

Chemical Shift (δ, ppm)Assignment
~84C1
~72C2
~68C3
~49C4
~25C5
~23C6, C7
  • C1 and C2 (~84 and ~72 ppm): The sp-hybridized carbons of the alkyne appear in this characteristic region.

  • C3 (~68 ppm): The carbon atom bonded to the hydroxyl group is deshielded and appears downfield.

  • C4 and C5 (~49 and ~25 ppm): The sp³-hybridized carbons of the alkyl chain.

  • C6 and C7 (~23 ppm): The two equivalent methyl carbons appear as a single signal.

Caption: ¹H and ¹³C NMR assignments for this compound.

Chapter 3: Mass Spectrometry (MS)

Theoretical Principles

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) MS, a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum shows the relative abundance of these fragments.

Experimental Protocol
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are ionized by an electron beam.

  • Mass Analysis: The resulting ions are separated according to their m/z ratio by a mass analyzer.

  • Detection: The abundance of each ion is measured by a detector.

Data Presentation and Spectral Interpretation

The mass spectrum of this compound has a molecular weight of 112.17 g/mol .[2]

m/zProposed Fragment Ion
112[M]⁺ (Molecular Ion)
97[M - CH₃]⁺
83[M - C₂H₅]⁺
69[M - C₃H₇]⁺
57[C₄H₉]⁺ (tert-Butyl cation)
  • Molecular Ion (m/z 112): The peak corresponding to the intact molecule, [C₇H₁₂O]⁺.

  • [M - CH₃]⁺ (m/z 97): Loss of a methyl group.

  • [M - C₂H₅]⁺ (m/z 83): Loss of an ethyl group.

  • [M - C₃H₇]⁺ (m/z 69): Loss of a propyl group.

  • [C₄H₉]⁺ (m/z 57): A prominent peak corresponding to the stable tert-butyl cation, formed by cleavage alpha to the hydroxyl group.

References

5-Methyl-1-hexyn-3-ol chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Methyl-1-hexyn-3-ol: Properties, Reactivity, and Synthetic Utility

Abstract

This compound is a secondary propargyl alcohol that serves as a versatile and valuable building block in modern organic synthesis.[] Its bifunctional nature, characterized by a reactive secondary alcohol and a terminal alkyne, provides a platform for a diverse range of chemical transformations. This guide offers a comprehensive examination of its chemical properties, spectroscopic profile, synthesis, and characteristic reactivity. We will delve into key reactions such as oxidation, rearrangement, and esterification, providing field-proven insights and detailed experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Introduction and Overview

Propargyl alcohols, a class of compounds containing both an alcohol and an alkyne functional group, are foundational intermediates in synthetic chemistry.[2] The synthesis of these molecules is often straightforward, typically involving the 1,2-nucleophilic addition of an acetylide to an aldehyde or ketone.[3] this compound (CAS: 61996-79-0) is a chiral secondary alcohol within this class. The interplay between its hydroxyl group and the adjacent carbon-carbon triple bond gives rise to unique reactivity patterns, including catalyzed rearrangements and selective oxidations.[3][4] Its structure makes it a precursor for synthesizing more complex molecular architectures, including ketones, α,β-unsaturated carbonyls, and various heterocyclic systems, which are critical motifs in medicinal chemistry.[5]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is critical for its effective use in the laboratory. This compound is a flammable, colorless liquid at room temperature.[6][7] Key properties are summarized below.

PropertyValueSource
IUPAC Name 5-methylhex-1-yn-3-ol[6]
CAS Number 61996-79-0[7]
Molecular Formula C₇H₁₂O[6][8]
Molecular Weight 112.17 g/mol [6][7]
Density 0.860 g/mL at 25 °C[7]
Refractive Index n20/D 1.436[7]
Flash Point 53.3 °C (127.9 °F) - closed cup[7]
Storage Temperature 2-8°C[7]

Spectroscopic Profile:

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expected characteristic peaks include a strong, broad absorption for the O-H stretch (around 3300-3400 cm⁻¹), a sharp peak for the terminal alkyne C-H stretch (around 3300 cm⁻¹), and a weaker absorption for the C≡C triple bond stretch (around 2100-2200 cm⁻¹).[6][8]

  • Mass Spectrometry (Electron Ionization): The NIST WebBook provides mass spectrometry data for this compound, which is essential for its identification in reaction mixtures.[8] The molecular ion peak (M+) is expected at m/z 112.

Synthesis of this compound

The most direct and widely adopted method for synthesizing secondary propargyl alcohols is the alkynylation of an aldehyde.[3] For this compound, this involves the nucleophilic addition of an ethynyl anion equivalent to isovaleraldehyde (3-methylbutanal). The use of a Grignard reagent is a common and effective approach.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis via Grignard Reaction

Causality: This protocol leverages the strong nucleophilicity of the ethynyl Grignard reagent, which readily attacks the electrophilic carbonyl carbon of isovaleraldehyde. The reaction is conducted in an anhydrous ether solvent (like THF) to prevent the Grignard reagent from being quenched by acidic protons. A mild acidic workup is then used to protonate the resulting magnesium alkoxide intermediate to yield the final alcohol product.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen or argon inlet. Maintain an inert atmosphere throughout the reaction.

  • Grignard Reagent: To the flask, add a solution of ethynylmagnesium bromide (typically 0.5 M in THF, 1.1 equivalents) under inert gas.

  • Aldehyde Addition: Dissolve isovaleraldehyde (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent via the dropping funnel at 0 °C (ice bath). The choice of a low temperature helps control the exothermic reaction and minimize side products.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC or GC-MS until the starting aldehyde is consumed.

  • Quenching: Cool the flask back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a safer alternative to strong acids, which can promote side reactions with the product.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Final Product: Purify the crude product by vacuum distillation to obtain pure this compound.

Chemical Reactivity and Synthetic Transformations

The dual functionality of this compound opens avenues for numerous synthetic transformations. The reactivity can be directed at the hydroxyl group, the alkyne, or both in concert.

Caption: Key reactivity pathways of this compound.

Oxidation to Ketones

As a secondary alcohol, this compound can be readily oxidized to the corresponding ketone, 5-methyl-1-hexyn-3-one.[9] Unlike primary alcohols, which can be oxidized to aldehydes and then further to carboxylic acids, secondary alcohols only yield ketones.[10][11] This transformation is fundamental for converting the hydroxyl functionality into a carbonyl group.

  • Self-Validating System: The choice of oxidant dictates the reaction conditions. Mild reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are effective and prevent over-oxidation or degradation of sensitive functional groups.[10] Stronger oxidants like Jones reagent (CrO₃ in H₂SO₄/acetone) also work efficiently for this conversion.[10]

Experimental Protocol: Oxidation using PCC
  • Setup: In a round-bottom flask under a nitrogen atmosphere, add a slurry of Pyridinium Chlorochromate (PCC, ~1.5 equivalents) and powdered molecular sieves or silica gel in anhydrous dichloromethane (DCM).

  • Alcohol Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the PCC slurry in one portion.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The progress can be monitored by TLC, observing the disappearance of the alcohol spot and the appearance of the less polar ketone spot.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of Celite® or silica gel to remove the chromium byproducts.

  • Purification: Wash the filtrate with a dilute HCl solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone, which can be further purified by column chromatography.

Meyer-Schuster Rearrangement

A characteristic reaction of secondary and tertiary propargyl alcohols is the Meyer-Schuster rearrangement, which isomerizes them into α,β-unsaturated carbonyl compounds.[4][12] This reaction is typically catalyzed by acid or, more recently, by transition metals like gold.[3][12] The rearrangement provides a powerful method for constructing enone skeletons from readily available propargyl alcohols.

  • Mechanistic Insight: The reaction proceeds via protonation of the alcohol, followed by elimination of water to form an allene intermediate. Tautomerization of the allene then yields the thermodynamically more stable conjugated enone. Gold catalysts activate the alkyne for nucleophilic attack, facilitating the rearrangement under milder conditions.[12]

Esterification

The hydroxyl group of this compound undergoes standard esterification reactions with carboxylic acids or their activated derivatives (e.g., acid anhydrides, acid chlorides).[13] This reaction is typically catalyzed by a strong acid, such as sulfuric acid.[14]

Experimental Protocol: Fischer Esterification
  • Mixing Reagents: In a round-bottom flask, combine this compound (1.0 equivalent) and a carboxylic acid (e.g., acetic acid, 1.1-1.5 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount (e.g., 2-3 drops) of concentrated sulfuric acid.

  • Heating: Heat the mixture under reflux for several hours. The reaction can be driven to completion by removing the water formed, for example, with a Dean-Stark apparatus.

  • Workup and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted acid and the catalyst, followed by a brine wash. Dry the organic phase, remove the solvent, and purify the resulting ester by distillation or chromatography.

Applications in Research and Drug Development

While specific, large-scale industrial applications for this compound are not broadly documented, its value lies in its role as a versatile intermediate in discovery chemistry.[] Propargyl alcohols are key precursors in the synthesis of:

  • Pharmaceuticals: The alkyne group can participate in powerful bond-forming reactions like Sonogashira couplings and azide-alkyne "click" cycloadditions, enabling the construction of complex molecular frameworks found in active pharmaceutical ingredients.[5]

  • Heterocyclic Chemistry: Propargyl alcohols are valuable starting materials for synthesizing a wide variety of heterocycles, which are core structures in many bioactive molecules.[5]

  • Advanced Materials: The terminal alkyne allows for incorporation into polymer backbones, leading to materials with enhanced thermal or mechanical properties.[5]

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.[6]

  • Hazards: It is classified as a flammable liquid and vapor (H226) and is harmful if swallowed (H302).[6][7]

  • Precautions: Always work in a well-ventilated fume hood. Keep the compound away from heat, sparks, and open flames.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, often under refrigeration (2-8°C) as recommended by suppliers.[7][16]

Conclusion

This compound is a synthetically powerful and adaptable chemical intermediate. Its well-defined reactivity, stemming from the strategic placement of its alcohol and alkyne functional groups, allows for predictable and high-yielding transformations into ketones, enones, esters, and other valuable compounds. The protocols and mechanistic insights provided in this guide serve as a foundation for chemists to confidently and effectively utilize this building block in the pursuit of novel molecular discovery and development.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Methyl-1-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: 5-Methyl-1-hexyn-3-ol is a secondary propargyl alcohol of significant interest in organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a reactive terminal alkyne and a secondary hydroxyl group, renders it a versatile building block for the construction of more complex molecular architectures. This guide provides an in-depth exploration of the synthesis and characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the nucleophilic addition of an ethynyl Grignard reagent to isovaleraldehyde.[1] This classic carbon-carbon bond-forming reaction is highly efficient and provides a straightforward route to the desired propargyl alcohol.

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the acetylide anion, generated from ethynylmagnesium bromide, on the electrophilic carbonyl carbon of isovaleraldehyde. The resulting alkoxide is subsequently protonated during an aqueous workup to yield the final product, this compound. The magnesium cation acts as a Lewis acid, coordinating to the carbonyl oxygen and enhancing the electrophilicity of the carbonyl carbon.[2]

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition EtMgBr Ethylmagnesium bromide EthynylMgBr Ethynylmagnesium bromide EtMgBr->EthynylMgBr + Acetylene Acetylene Acetylene Acetylene->EthynylMgBr Ethane Ethane EthynylMgBr->Ethane - Ethane Isovaleraldehyde Isovaleraldehyde Alkoxide Magnesium Alkoxide Intermediate Isovaleraldehyde->Alkoxide + EthynylMgBr Product This compound Alkoxide->Product + H₃O⁺ (Workup) EthynylMgBr_ref Ethynylmagnesium bromide G start Start prep_grignard Prepare Ethynylmagnesium Bromide in THF start->prep_grignard react_aldehyde React with Isovaleraldehyde in THF at 0°C prep_grignard->react_aldehyde workup Quench with sat. aq. NH₄Cl and Extract with Et₂O react_aldehyde->workup purify Dry, Concentrate, and Purify by Vacuum Distillation workup->purify end This compound purify->end G start Synthesized This compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Analysis and Structural Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis end Characterized Product data_analysis->end

References

5-Methyl-1-hexyn-3-ol CAS number and physical constants

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Methyl-1-hexyn-3-ol: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a versatile chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document covers the compound's fundamental properties, outlines a robust synthetic protocol, and explores its potential applications as a molecular building block in the synthesis of complex chemical entities.

Compound Identification and Core Properties

Nomenclature and Chemical Identifiers

This compound is a secondary propargylic alcohol. Its structure features a terminal alkyne and a hydroxyl group, making it a valuable synthon for introducing these functionalities into larger molecules. The isobutyl group adjacent to the alcohol contributes to its specific steric and electronic properties.

The primary identifiers for this compound are crucial for accurate sourcing and regulatory compliance.

IdentifierValueSource
CAS Number 61996-79-0[1][2][3]
IUPAC Name 5-methylhex-1-yn-3-ol[2][4]
Molecular Formula C₇H₁₂O[1][2][3]
SMILES CC(C)CC(O)C#C[1][2]
InChI Key NTNUBJHPRAMQPC-UHFFFAOYSA-N[1][2][3]
Physicochemical Constants

The physical properties of this compound dictate its handling, reaction conditions, and purification methods. It exists as a colorless liquid under standard conditions.[5]

Physical ConstantValueSource
Molecular Weight 112.17 g/mol [1][2][4]
Density 0.860 g/mL at 25 °C[1]
Boiling Point 156 °C[6]
Flash Point 53.3 °C (127.9 °F) - Closed Cup[1][2]
Refractive Index (n20/D) 1.436[1][2]
Predicted logP 1.4[7]
Melting Point Not Available[5]
Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation of this compound. Key expected features include:

  • Infrared (IR) Spectroscopy : Characteristic peaks for the O-H stretch (broad, ~3300 cm⁻¹), the terminal alkyne C-H stretch (sharp, ~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹), and C-O stretch (~1050-1150 cm⁻¹).[3][8]

  • Mass Spectrometry (MS) : The electron ionization mass spectrum will show the molecular ion peak (m/z = 112) and characteristic fragmentation patterns.[3][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra will provide a detailed map of the carbon and proton environments, confirming the connectivity and structure of the molecule.

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed.[1][4]

  • GHS Hazard Codes : H226 (Flammable liquid and vapor), H302 (Harmful if swallowed).[1][4]

  • Personal Protective Equipment (PPE) : Use of safety goggles, chemical-resistant gloves, and a lab coat is mandatory. All manipulations should be performed in a well-ventilated fume hood.[1]

  • Storage : Store in a cool, dry, well-ventilated area away from ignition sources, at a recommended temperature of 2-8°C.[1]

Synthesis and Characterization Workflow

Retrosynthetic Analysis and Synthetic Strategy

The most direct and industrially scalable synthesis of this compound involves the nucleophilic addition of an ethynyl anion equivalent to an appropriate aldehyde. A Grignard reaction is the method of choice due to its high yield, operational simplicity, and the ready availability of starting materials.

The retrosynthetic logic disconnects the molecule at the C2-C3 bond, leading back to isovaleraldehyde and an acetylene Grignard reagent.

G Target This compound Disconnect C-C Disconnection (Alkynylation) Target->Disconnect Intermediates Isovaleraldehyde + Ethynyl Grignard Reagent Disconnect->Intermediates Starting_Materials Isovaleraldehyde + Acetylene + Ethylmagnesium Bromide Intermediates->Starting_Materials Formation of Grignard

Caption: Retrosynthetic pathway for this compound.

Detailed Experimental Protocol: Grignard Synthesis

This protocol describes the synthesis of this compound from isovaleraldehyde and ethynylmagnesium bromide, generated in situ.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Acetylene gas (or a suitable surrogate like ethynyltrimethylsilane followed by deprotection)

  • Isovaleraldehyde (3-methylbutanal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (three-neck flask, condenser, dropping funnel)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried three-neck flask under an inert atmosphere (N₂ or Ar), place magnesium turnings. Add a small portion of anhydrous THF. Slowly add a solution of ethyl bromide in anhydrous THF via a dropping funnel to initiate the reaction. Once initiated, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.

  • Acetylene Addition: Once the ethylmagnesium bromide has formed, cool the flask to 0°C. Bubble dry acetylene gas through the solution for 1-2 hours to form ethynylmagnesium bromide. A precipitate will form.

  • Aldehyde Addition: Prepare a solution of isovaleraldehyde in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent suspension at 0°C.

  • Reaction Monitoring & Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized product is a critical self-validating step.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow Crude Crude Product (Post-Workup) Purified Purified Product (Post-Distillation) Crude->Purified Purification NMR ¹H & ¹³C NMR (Structural Confirmation) Purified->NMR IR FT-IR (Functional Group ID) Purified->IR GCMS GC-MS (Purity & Mass) Purified->GCMS Final Confirmed Structure & Purity >97% NMR->Final IR->Final GCMS->Final G cluster_reaction CuAAC Reaction A This compound (Alkyne Component) Catalyst Cu(I) Catalyst (e.g., CuSO₄ / Na-Ascorbate) A->Catalyst B Organic Azide (R-N₃) (Azide Component) B->Catalyst C 1,4-Disubstituted Triazole Product Catalyst->C Solvent Solvent System (e.g., tBuOH/H₂O)

References

A Comprehensive Technical Guide to the Synthesis of 5-Methyl-1-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Methyl-1-hexyn-3-ol in Organic Synthesis

This compound is a valuable chiral propargyl alcohol that serves as a versatile building block in organic synthesis. Its structure, featuring a terminal alkyne, a secondary alcohol, and a chiral center, makes it a key intermediate in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and natural products. The ability to introduce both a reactive alkyne moiety for further functionalization (e.g., via click chemistry, Sonogashira coupling) and a stereochemically defined hydroxyl group is of paramount importance in modern drug discovery and development. This guide provides an in-depth review of the primary methods for the synthesis of this compound, with a focus on both classical and modern asymmetric approaches, offering field-proven insights for practical application.

Core Synthesis Strategy: Alkynylation of Isovaleraldehyde

The most direct and widely employed method for the synthesis of this compound is the nucleophilic addition of an acetylene anion equivalent to isovaleraldehyde (3-methylbutanal). This reaction, a specific example of alkynylation, forms the carbon-carbon bond between the aldehyde carbonyl and the terminal alkyne.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Isovaleraldehyde Isovaleraldehyde Alkynylation Alkynylation Isovaleraldehyde->Alkynylation Acetylene Equivalent Acetylene Equivalent Acetylene Equivalent->Alkynylation This compound This compound Alkynylation->this compound

Caption: General overview of the alkynylation approach to this compound.

The choice of the acetylene nucleophile and the reaction conditions dictates the stereochemical outcome of the product, leading to either a racemic mixture or an enantiomerically enriched product.

Racemic Synthesis: The Grignard Reaction Approach

The classical and most straightforward method to prepare racemic this compound is through the Grignard reaction. This involves the preparation of an ethynyl Grignard reagent, typically ethynylmagnesium bromide, followed by its reaction with isovaleraldehyde.

Causality Behind Experimental Choices

The Grignard reaction is a robust and well-established method for C-C bond formation. The high nucleophilicity of the Grignard reagent ensures efficient addition to the electrophilic carbonyl carbon of the aldehyde. The use of anhydrous solvents like tetrahydrofuran (THF) or diethyl ether is critical, as Grignard reagents are highly basic and will be quenched by protic solvents such as water or alcohols[1]. The reaction is typically performed at low temperatures to control the exothermic reaction and minimize side reactions. A subsequent acidic workup is necessary to protonate the resulting alkoxide and yield the final alcohol product.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on well-established methods for the alkynylation of aldehydes using Grignard reagents.

Step 1: Preparation of Ethynylmagnesium Bromide

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

  • Add anhydrous tetrahydrofuran (THF) to the flask.

  • Slowly add a solution of ethyl bromide (1.1 eq) in anhydrous THF to the magnesium turnings to initiate the formation of ethylmagnesium bromide.

  • Once the Grignard reagent formation is complete, bubble dry acetylene gas through the solution at 0 °C for 1-2 hours to form ethynylmagnesium bromide. A greyish-white precipitate will form.

Step 2: Reaction with Isovaleraldehyde

  • Cool the freshly prepared ethynylmagnesium bromide solution to 0 °C in an ice bath.

  • Slowly add a solution of isovaleraldehyde (1.0 eq) in anhydrous THF to the stirred Grignard reagent solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

Step 3: Workup and Purification

  • Cool the reaction mixture to 0 °C and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • The crude product is then purified by vacuum distillation to afford this compound.

Asymmetric Synthesis: Enantioselective Alkynylation of Isovaleraldehyde

For applications in drug development, the synthesis of a single enantiomer of this compound is often required. This is achieved through asymmetric catalysis, where a chiral catalyst or ligand is used to control the stereochemical outcome of the alkynylation reaction.

Key Concepts in Asymmetric Alkynylation

The fundamental principle of asymmetric alkynylation is the creation of a chiral environment around the reacting molecules. A chiral ligand coordinates to a metal center, which in turn activates either the alkyne or the aldehyde, or both. This chiral complex then directs the nucleophilic attack of the acetylide to one face of the aldehyde carbonyl, leading to the preferential formation of one enantiomer.

G cluster_0 Reactants cluster_1 Catalytic System cluster_2 Reaction cluster_3 Product Isovaleraldehyde Isovaleraldehyde Asymmetric Alkynylation Asymmetric Alkynylation Isovaleraldehyde->Asymmetric Alkynylation Terminal Alkyne Terminal Alkyne Terminal Alkyne->Asymmetric Alkynylation Metal Salt Metal Salt Metal Salt->Asymmetric Alkynylation Chiral Ligand Chiral Ligand Chiral Ligand->Asymmetric Alkynylation Enantioenriched this compound Enantioenriched this compound Asymmetric Alkynylation->Enantioenriched this compound

Caption: Workflow for the asymmetric synthesis of this compound.

Prominent Catalytic Systems

Several catalytic systems have been developed for the asymmetric alkynylation of aldehydes. Among the most successful and practical are those based on zinc, indium, and other transition metals, in combination with chiral amino alcohols or BINOL-derived ligands.

1. Zinc-based Catalysts with Chiral Amino Alcohols:

A widely used and operationally simple method involves the use of a zinc salt, such as zinc triflate (Zn(OTf)₂), in the presence of a chiral amino alcohol ligand like (+)-N-methylephedrine.[2] This system is known for its tolerance to air and moisture, making it highly practical for laboratory synthesis.[2]

  • Causality: The chiral ligand and the zinc salt form a chiral complex that coordinates to both the terminal alkyne and the aldehyde. This brings the reactants into close proximity within a defined chiral environment, facilitating the enantioselective addition. The use of a stoichiometric amount of the chiral ligand is often required for high enantioselectivity.

2. Indium-based Catalysts with BINOL:

Catalytic systems employing indium(III) salts and chiral 1,1'-bi-2-naphthol (BINOL) ligands have also proven effective for the asymmetric alkynylation of aldehydes.[2] These catalysts can often be used in catalytic amounts, making them more atom-economical.

  • Causality: The In(III)/BINOL complex acts as a bifunctional catalyst, activating both the alkyne and the aldehyde, leading to high enantioselectivity.[2]

Detailed Experimental Protocol (Representative Asymmetric Synthesis)

This protocol is a representative procedure based on the work of Carreira and others for the asymmetric alkynylation of aldehydes using Zn(OTf)₂ and (+)-N-methylephedrine.[2]

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add zinc triflate (Zn(OTf)₂) (1.1 eq) and (+)-N-methylephedrine (1.2 eq).

  • Add anhydrous toluene to the flask, followed by triethylamine (2.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.5 eq) to the mixture.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add a solution of isovaleraldehyde (1.0 eq) in anhydrous toluene to the reaction mixture over several hours using a syringe pump.

  • Stir the reaction until completion, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • After filtration and concentration, the crude product is purified by flash column chromatography on silica gel. If a silyl-protected alkyne was used, a desilylation step (e.g., with TBAF or K₂CO₃/MeOH) is required to obtain this compound.

Data Summary and Comparison

Synthesis MethodKey ReagentsTypical YieldEnantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Grignard Reaction Ethynylmagnesium bromide, Isovaleraldehyde60-80%RacemicSimple, cost-effective, well-establishedProduces a racemic mixture, requires strictly anhydrous conditions
Asymmetric (Zn/N-Methylephedrine) Zn(OTf)₂, (+)-N-Methylephedrine, Isovaleraldehyde, Terminal Alkyne70-95%>90%High enantioselectivity, operationally simple, tolerant to some moistureRequires stoichiometric chiral ligand, may require a silyl-protected alkyne
Asymmetric (In/BINOL) InBr₃, (R)-BINOL, Isovaleraldehyde, Terminal Alkyne70-90%>90%High enantioselectivity, uses a catalytic amount of the chiral ligandMay require stricter anhydrous conditions than the zinc system

Purification and Characterization

Purification of this compound is typically achieved by vacuum distillation for the racemic product or by flash column chromatography for the enantioenriched product.

Physicochemical Properties:

  • Molecular Formula: C₇H₁₂O[3][4][5]

  • Molecular Weight: 112.17 g/mol [3]

  • Boiling Point: 156 °C[6]

  • Density: 0.860 g/mL at 25 °C

  • Refractive Index: n20/D 1.436

Spectroscopic Data:

  • IR Spectroscopy: The infrared spectrum will show a characteristic broad absorption for the O-H stretch around 3300-3400 cm⁻¹, a sharp absorption for the terminal C-H stretch of the alkyne around 3300 cm⁻¹, and a weak absorption for the C≡C triple bond stretch around 2100 cm⁻¹.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the acetylenic proton (a triplet), the proton on the carbon bearing the hydroxyl group (a multiplet), the methylene protons, the methine proton of the isobutyl group, and the methyl protons of the isobutyl group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the two sp-hybridized carbons of the alkyne, the carbon bearing the hydroxyl group, and the carbons of the isobutyl group.

Industrial Scale Considerations

Conclusion

The synthesis of this compound is a well-established process in organic chemistry, with the Grignard reaction providing a reliable route to the racemic product. For applications requiring high stereochemical purity, a variety of highly effective asymmetric catalytic methods are available, with zinc-based systems offering a practical and robust option. The choice of synthetic route will ultimately depend on the specific requirements of the target application, balancing factors such as cost, scale, and the need for enantiomeric purity. This guide provides the foundational knowledge and practical insights for researchers and drug development professionals to confidently approach the synthesis of this important chiral building block.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Methyl-1-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly within drug discovery and development, for its ability to provide detailed atomic-level information about molecular structure and dynamics.[1][2][3] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-Methyl-1-hexyn-3-ol (C₇H₁₂O), a chiral secondary alcohol.[4][5] We will delve into the theoretical prediction of chemical shifts and coupling constants, supported by established principles of NMR spectroscopy. Furthermore, this document provides a robust, field-proven experimental protocol for the acquisition of high-quality NMR data, ensuring reproducibility and accuracy. The insights presented herein are designed to serve as a practical reference for scientists engaged in structural elucidation, reaction monitoring, and the characterization of novel chemical entities.

Introduction: The Structural Significance of this compound

This compound is a valuable model compound for understanding the interplay of various functional groups within a single aliphatic structure. Its key features—a terminal alkyne, a secondary alcohol creating a chiral center, and an isopropyl group—give rise to a distinct and informative NMR fingerprint. In the context of drug development, elucidating the precise structure of such molecules is paramount.[6][7] NMR spectroscopy provides unparalleled insight into the number and types of atoms, their connectivity, and their spatial arrangement, making it a cornerstone of chemical analysis.[1][6]

The structure and numbering convention for this compound used throughout this guide is as follows:

J_Coupling_Network H1 H1 H3 H3 H1->H3 ⁴J H4 H4 H3->H4 ³J H5 H5 H4->H5 ³J H6_7 H6/7 H5->H6_7 ³J NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh Sample (5-20 mg) B 2. Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl₃) A->B C 3. Add TMS Reference B->C D 4. Filter into NMR Tube C->D E 5. Insert Sample & Lock D->E F 6. Shim Magnetic Field E->F G 7. Acquire Spectra (¹H, ¹³C, DEPT-135) F->G H 8. Fourier Transform G->H I 9. Phase & Baseline Correction H->I J 10. Reference to TMS (0 ppm) I->J K 11. Integrate & Analyze J->K

References

A Technical Guide to the Infrared and Mass Spectrometry Analysis of 5-Methyl-1-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectral data obtained from Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for the compound 5-Methyl-1-hexyn-3-ol. It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and chemical characterization. This document will delve into the theoretical underpinnings of the observed spectral features, offering insights into the relationship between molecular structure and spectral output.

Introduction to this compound and Spectroscopic Analysis

This compound is a secondary alcohol containing a terminal alkyne functional group. Its chemical formula is C₇H₁₂O, and it has a molecular weight of approximately 112.17 g/mol .[1][2][3] The unique combination of a hydroxyl group and a carbon-carbon triple bond gives this molecule distinct spectroscopic characteristics. Understanding these characteristics is paramount for its identification and for predicting its chemical behavior.

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a fingerprint of the functional groups present. Mass spectrometry, on the other hand, provides information about the mass-to-charge ratio of the molecule and its fragments, revealing details about its molecular weight and structural composition.

Infrared (IR) Spectroscopy Analysis

The infrared spectrum of this compound is characterized by the presence of distinct absorption bands corresponding to its key functional groups: the hydroxyl (-OH) group, the terminal alkyne (C≡C-H), and the alkyl (C-H) portions of the molecule.

Key IR Spectral Features

A detailed examination of the IR spectrum reveals the following significant absorption bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Observed in this compound Significance
Hydroxyl (-OH)O-H Stretch3200-3600 (broad)Yes, a broad and intense peak is observed in this region.The broadness of this peak is a result of intermolecular hydrogen bonding between the alcohol molecules.[4]
Terminal Alkyne≡C-H Stretch~3300 (sharp, strong)Yes, a sharp and strong peak is present.[5][6][7]This is a highly characteristic peak for terminal alkynes and is a key diagnostic feature.
AlkyneC≡C Stretch2100-2260 (weak to medium)Yes, a peak is observed in this region.[5][6]The intensity of this peak is generally weaker for terminal alkynes compared to internal ones.[6]
Alkyl GroupsC-H Stretch2850-2960Yes, multiple peaks are present in this region.[5]These correspond to the stretching vibrations of the C-H bonds in the methyl and methylene groups.
Alkyl GroupsC-H Bend~1375 and ~1465Yes, peaks are observed in this region.These absorptions are due to the bending vibrations of the alkyl C-H bonds.
Interpretation of the IR Spectrum

The presence of a broad absorption in the 3200-3600 cm⁻¹ region is a definitive indicator of the hydroxyl group. Overlapping with this, a sharp, intense peak around 3300 cm⁻¹ confirms the presence of a terminal alkyne's ≡C-H bond.[5][6][7][8] The weaker C≡C stretching vibration between 2100 and 2260 cm⁻¹ further substantiates the existence of the triple bond.[5][6] Finally, the absorptions in the 2850-2960 cm⁻¹ range are characteristic of the sp³ hybridized C-H bonds of the alkyl framework.[5]

Mass Spectrometry (MS) Analysis

The mass spectrum of this compound provides crucial information about its molecular weight and the stability of its fragments upon ionization. The fragmentation pattern is highly dependent on the structure of the molecule.

Molecular Ion and Fragmentation Pathways

The molecular ion (M⁺) peak for this compound is expected at a mass-to-charge ratio (m/z) of 112. However, for secondary alcohols, the molecular ion peak is often weak or entirely absent due to its instability.[9][10][11] The primary fragmentation pathways for alcohols include alpha-cleavage and dehydration (loss of a water molecule).[12]

Alpha-Cleavage: This is a common fragmentation pattern for alcohols where the bond adjacent to the carbon bearing the hydroxyl group is cleaved.[9][12] For this compound, two primary alpha-cleavage events can occur:

  • Cleavage of the C-C bond between the hydroxyl-bearing carbon and the ethyl group: This results in the formation of a resonance-stabilized cation.

  • Cleavage of the C-C bond between the hydroxyl-bearing carbon and the isobutyl group: This leads to another resonance-stabilized fragment.

Dehydration (Loss of H₂O): Alcohols can readily lose a molecule of water (18 Da) to form an alkene radical cation, resulting in a peak at M-18.[9][12]

Expected Mass Spectrum Fragments

Based on these fragmentation patterns, the following key fragments are expected in the mass spectrum of this compound:

m/z Value Proposed Fragment Formation Mechanism
112[C₇H₁₂O]⁺Molecular Ion (M⁺) - likely weak or absent
97[C₇H₉O]⁺Loss of a methyl group ([M-15]⁺)
94[C₇H₁₀]⁺Loss of water ([M-18]⁺)
83[C₅H₇O]⁺Alpha-cleavage with loss of an ethyl radical
57[C₄H₉]⁺Alpha-cleavage with loss of a propynyl alcohol radical
55[C₄H₇]⁺Further fragmentation of the [M-18]⁺ ion
43[C₃H₇]⁺Isopropyl cation
41[C₃H₅]⁺Propargyl cation

The base peak in the spectrum is often one of the stable carbocations formed through alpha-cleavage.

Experimental Protocols

Infrared Spectroscopy
  • Sample Preparation: A small drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrument Setup: An FTIR spectrometer is used. A background spectrum of the clean salt plates is recorded.

  • Data Acquisition: The sample is placed in the spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final IR spectrum of the compound.

Mass Spectrometry
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with high-energy electrons (typically 70 eV).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Molecular Structure and Fragmentation

To better understand the relationship between the structure of this compound and its mass spectrum, the following diagrams illustrate the molecule and its key fragmentation pathways.

Caption: Molecular structure of this compound.

G cluster_alpha Alpha-Cleavage cluster_dehydration Dehydration M [C₇H₁₂O]⁺˙ m/z = 112 frag1 [C₅H₇O]⁺ m/z = 83 M->frag1 - C₂H₅˙ frag2 [C₄H₉]⁺ m/z = 57 M->frag2 - C₃H₃O˙ frag3 [C₇H₁₀]⁺˙ m/z = 94 M->frag3 - H₂O frag4 [C₄H₇]⁺ m/z = 55 frag3->frag4 - C₃H₃˙

Caption: Key fragmentation pathways of this compound in MS.

Conclusion

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a powerful and comprehensive approach to the structural elucidation of this compound. The IR spectrum confirms the presence of the characteristic hydroxyl and terminal alkyne functional groups, while the mass spectrum reveals the molecular weight and provides insight into the molecule's fragmentation behavior. This guide serves as a foundational reference for the interpretation of such spectral data, enabling researchers to confidently identify and characterize this and similar chemical entities.

References

solubility of 5-Methyl-1-hexyn-3-ol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5-Methyl-1-hexyn-3-ol in Organic Solvents

Abstract

This compound is a versatile acetylenic alcohol with applications in organic synthesis, serving as a precursor for more complex molecules in the pharmaceutical and fragrance industries. A thorough understanding of its solubility profile in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This guide provides a comprehensive analysis of the physicochemical properties of this compound and offers a predictive framework for its solubility based on fundamental chemical principles. Furthermore, a detailed experimental protocol for the systematic determination of its solubility is presented, empowering researchers to generate precise data tailored to their specific applications.

Physicochemical Characterization of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound (C₇H₁₂O) possesses a unique combination of functional groups that dictate its behavior in different solvent environments.[1][2][3] Its structure features a terminal alkyne, a secondary alcohol, and a branched alkyl chain.

The key functional groups are:

  • Hydroxyl (-OH) group: This is a polar group capable of acting as both a hydrogen bond donor and acceptor.[4][5] This feature significantly influences its solubility in polar solvents.

  • Ethynyl (C≡CH) group: The triple bond introduces a region of high electron density, contributing to the molecule's overall polarity.

  • Isobutyl group (-CH₂CH(CH₃)₂): This branched, seven-carbon hydrocarbon chain is nonpolar and will primarily interact through van der Waals forces.[6]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₂O[1][3]
Molecular Weight 112.17 g/mol [1][7]
Appearance Colorless Liquid[8]
Density 0.860 g/mL at 25 °C[7]
Refractive Index n20/D 1.436[7]
Flash Point 53.3 °C (127.9 °F)[7]
Primary Functional Groups Hydroxyl, Alkyne[7]

Theoretical Principles and Predicted Solubility Profile

The adage "like dissolves like" serves as a fundamental guideline for predicting solubility.[9][10] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, the interplay between its polar hydroxyl group and its nonpolar hydrocarbon body determines its solubility across a spectrum of organic solvents.

Polar Protic Solvents

This class of solvents (e.g., water, methanol, ethanol, isopropanol) is characterized by the presence of a hydrogen atom attached to an electronegative atom, making them excellent hydrogen bond donors and acceptors. Due to the hydroxyl group in this compound, strong hydrogen bonding interactions are expected with these solvents.[4][5]

  • Prediction: this compound is predicted to be miscible or highly soluble in short-chain alcohols like methanol, ethanol, and isopropanol. Its solubility in water is expected to be moderate; while the hydroxyl group promotes solubility, the seven-carbon chain is hydrophobic and will limit its miscibility in water.[4][6] As the carbon chain of the alcohol solvent increases (e.g., butanol, pentanol), the overall polarity decreases, which may slightly reduce the solubility of this compound.

Polar Aprotic Solvents

These solvents (e.g., acetone, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), acetonitrile) possess a significant dipole moment but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They can, however, act as hydrogen bond acceptors.

  • Prediction: this compound is predicted to be highly soluble in polar aprotic solvents. The dipole-dipole interactions between the solvent and the polar regions of the solute (the hydroxyl and alkyne groups) will facilitate dissolution.

Nonpolar Solvents

Nonpolar solvents (e.g., hexane, toluene, diethyl ether, carbon tetrachloride) have low dielectric constants and interact primarily through weak van der Waals forces.

  • Prediction: The solubility in nonpolar solvents will be governed by the nonpolar isobutyl group of this compound. It is predicted to be soluble in moderately nonpolar solvents like diethyl ether and toluene. In highly nonpolar solvents such as hexane, its solubility may be more limited due to the energetic cost of disrupting the solvent-solvent interactions to accommodate the polar hydroxyl group.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsKey Intermolecular ForcePredicted Solubility
Polar Protic Methanol, EthanolHydrogen BondingMiscible
Polar Aprotic Acetone, THF, DMSODipole-DipoleHighly Soluble
Nonpolar Toluene, Diethyl Ethervan der WaalsSoluble
Highly Nonpolar Hexane, Cyclohexanevan der WaalsSparingly Soluble to Soluble

Experimental Protocol for Solubility Determination

To validate the predicted solubility and obtain quantitative data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Safety Precautions
  • This compound is a flammable liquid and is harmful if swallowed.[1][7]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][11]

  • Handle all organic solvents with care, being mindful of their specific hazards (flammability, toxicity).

Materials and Equipment
  • This compound (purity ≥ 97%)

  • Selected organic solvents (analytical grade)

  • Calibrated analytical balance (± 0.1 mg)

  • Vials or test tubes with secure caps

  • Calibrated micropipettes and standard pipettes

  • Vortex mixer

  • Thermostatic shaker or water bath for temperature control

  • Centrifuge

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for quantitative analysis

Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility.

  • Add 1 mL of the selected solvent to a small, labeled vial.

  • Add approximately 0.05 mL (or a pre-weighed ~50 mg) of this compound to the solvent.

  • Cap the vial securely and vortex for 30-60 seconds.

  • Visually inspect the mixture for homogeneity. The absence of a second liquid phase or undissolved droplets indicates solubility.[9]

  • Record observations as "miscible," "soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination (Equilibrium Method)

This method determines the saturation concentration of the solute in the solvent at a specific temperature.

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The goal is to create a two-phase system with an undissolved solute phase.

  • Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to allow the phases to separate. For stable emulsions, centrifugation may be required to achieve clear separation.

  • Sampling: Carefully extract an aliquot of the clear, saturated supernatant (the solvent phase) using a pipette. Be cautious not to disturb the undissolved solute layer.

  • Dilution and Analysis: Accurately dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a pre-calibrated analytical method such as GC or HPLC.

  • Calculation: Calculate the solubility in units of g/100 mL or mol/L based on the measured concentration and the dilution factor.

The following diagram illustrates the workflow for quantitative solubility determination.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to a known volume of solvent prep2 Seal vial securely prep1->prep2 equil1 Agitate in thermostatic shaker (e.g., 24-48h at 25°C) prep2->equil1 Establish Equilibrium sep1 Let stand to allow phase separation or centrifuge if necessary equil1->sep1 Achieve Clear Phases analysis1 Extract aliquot of clear supernatant sep1->analysis1 Sample Saturated Solution analysis2 Dilute aliquot accurately analysis1->analysis2 analysis3 Analyze concentration (GC/HPLC) analysis2->analysis3 result1 Calculate Solubility (g/100mL or mol/L) analysis3->result1 Quantify

Caption: Workflow for Quantitative Solubility Determination.

Discussion and Applications

The solubility data generated through the described protocol are invaluable for various applications in research and development. In synthetic chemistry, the choice of solvent is critical for reaction kinetics, pathway selection, and yield. A solvent that fully dissolves reactants at the desired temperature is often essential. For purification techniques such as crystallization, a solvent system must be identified in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. In extraction processes, solubility differences between two immiscible solvents are exploited to isolate the target compound.

The structural features of this compound—a polar head and a nonpolar tail—make it a molecule of intermediate polarity. This amphiphilic character suggests it will be a versatile solute, compatible with a broad range of organic solvents, as predicted in Table 2. Experimental verification will provide the precise quantitative values needed to optimize processes and ensure reproducibility in the laboratory and in scaled-up industrial applications.

References

A Technical Guide to the Research Applications of 5-Methyl-1-hexyn-3-ol: A Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methyl-1-hexyn-3-ol is a chiral propargylic alcohol that holds significant potential as a versatile building block in modern organic synthesis and drug discovery. Its unique trifunctional nature, featuring a terminal alkyne, a secondary alcohol, and a stereocenter, offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the potential research applications of this compound, moving beyond its fundamental properties to detail its utility in asymmetric synthesis, the construction of complex molecular architectures, and the development of novel bioactive compounds. We will delve into key reaction pathways, provide detailed experimental protocols, and offer insights into the strategic considerations for employing this promising molecule in a research setting.

Introduction: The Strategic Value of this compound

The pursuit of novel chemical entities with tailored properties is a cornerstone of modern chemical research, particularly in the fields of medicinal chemistry and materials science. Chiral propargylic alcohols are a class of molecules that have garnered considerable attention due to their synthetic versatility.[1] this compound, with its specific substitution pattern, presents a unique combination of reactive handles that can be selectively addressed to generate a wide range of downstream products.

The core value of this compound lies in its trifecta of functional groups:

  • A Terminal Alkyne: This group is a gateway to a multitude of transformations, including carbon-carbon bond-forming reactions like the Sonogashira coupling, cycloaddition reactions such as the Pauson-Khand reaction, and the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3][4]

  • A Secondary Alcohol: The hydroxyl group can be derivatized, oxidized to a ketone, or participate in rearrangements like the Meyer-Schuster rearrangement.[5][6] It also plays a crucial role in directing certain stereoselective reactions.

  • A Chiral Center: The C-3 carbon is a stereocenter, meaning this compound exists as two enantiomers. The ability to access enantiomerically pure forms of this molecule is of paramount importance, as the biological activity of chiral molecules is often enantiomer-dependent.

This guide will explore the synthesis of enantiomerically enriched this compound and then detail its potential applications as a key intermediate in the synthesis of complex organic molecules and potential drug candidates.

Enantioselective Synthesis of this compound

Access to enantiomerically pure propargylic alcohols is critical for their application in drug discovery and the synthesis of natural products. Several robust methods have been developed for the asymmetric addition of alkynes to aldehydes.[7][8][9]

Chiral Ligand-Mediated Alkynylation

A highly effective strategy for the enantioselective synthesis of this compound involves the addition of a zinc acetylide to isovaleraldehyde in the presence of a chiral ligand. The use of a chiral amino alcohol, such as (+)-N-methylephedrine, can induce high levels of enantioselectivity.[7][10]

Experimental Protocol: Enantioselective Synthesis of (R)-5-Methyl-1-hexyn-3-ol

  • Reaction Setup: To a flame-dried, argon-purged flask, add Zn(OTf)₂ (1.1 equiv.) and (+)-N-methylephedrine (1.2 equiv.).

  • Solvent Addition: Add anhydrous toluene and stir the mixture at room temperature for 2 hours.

  • Reagent Addition: Add triethylamine (1.2 equiv.) and isovaleraldehyde (1.0 equiv.).

  • Alkyne Addition: Slowly add a solution of ethynylmagnesium bromide (1.1 equiv.) in THF dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (R)-5-Methyl-1-hexyn-3-ol.

Causality of Experimental Choices: The use of Zn(OTf)₂ as a Lewis acid activates the aldehyde towards nucleophilic attack. The chiral ligand, (+)-N-methylephedrine, coordinates to the zinc center, creating a chiral environment that directs the approach of the zinc acetylide to one face of the aldehyde, resulting in an enantiomerically enriched product. Triethylamine acts as a base to neutralize the triflic acid generated during the reaction.

Diagram: Enantioselective Synthesis Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Flame-dry flask under Argon prep2 Add Zn(OTf)₂ and (+)-N-methylephedrine prep1->prep2 prep3 Add anhydrous Toluene and stir prep2->prep3 react1 Add Triethylamine and Isovaleraldehyde prep3->react1 react2 Cool to 0 °C react1->react2 react3 Slowly add Ethynylmagnesium bromide react2->react3 react4 Warm to RT and stir for 12-24h react3->react4 workup1 Quench with aq. NH₄Cl react4->workup1 workup2 Extract with Diethyl Ether workup1->workup2 workup3 Dry, concentrate, and purify by chromatography workup2->workup3 end end workup3->end Obtain (R)-5-Methyl-1-hexyn-3-ol G start This compound product 5-Methyl-1-hexen-3-one start->product H⁺ catalyst, Heat G start This compound step1 Protection & Sonogashira Coupling start->step1 enyne Enyne Intermediate step1->enyne step2 Pauson-Khand Reaction (Co₂(CO)₈, CO) enyne->step2 product Bicyclic Enone step2->product G start This compound product 1,2,3-Triazole Adduct start->product Cu(I) catalyst reagent Azide-functionalized Molecule (R-N₃) reagent->product

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 5-Methyl-1-hexyn-3-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methyl-1-hexyn-3-ol is a valuable chiral propargyl alcohol that serves as a versatile building block in modern organic synthesis. Its bifunctional nature, possessing both a secondary alcohol and a terminal alkyne, allows for a wide array of stereocontrolled transformations. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic implementation of this compound in asymmetric synthesis. We will explore its preparation via catalytic enantioselective alkynylation and its subsequent application as a chiral precursor for constructing complex molecular architectures. The protocols detailed herein are designed to be robust and reproducible, grounded in established chemical principles.

Introduction: The Significance of Chiral Propargyl Alcohols

Many biologically active compounds and natural products feature chiral centers, making their stereocontrolled synthesis a critical endeavor in medicinal chemistry and materials science.[1] Chiral propargyl alcohols, such as this compound, are a particularly important class of intermediates.[2] They are precursors to a diverse range of functional groups and are frequently employed in the synthesis of complex molecules like prostaglandins, pheromones, and steroids.[2] The ability to access these alcohols in high enantiopurity is therefore a key objective.

The strategic value of this compound stems from its specific structure:

  • A Stereogenic Center: The hydroxyl group at the C-3 position defines a chiral center, which can direct the stereochemical outcome of subsequent reactions.

  • A Terminal Alkyne: This functional group is a gateway for numerous transformations, including C-C bond formations (e.g., Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings), reductions to alkenes or alkanes, and hydration to ketones.

  • An Isobutyl Group: This alkyl substituent provides specific steric and electronic properties that can influence reactivity and molecular recognition in biological systems.

This guide will first detail a primary method for the enantioselective synthesis of this compound itself, followed by a protocol demonstrating its use as a chiral building block.

Core Application I: Enantioselective Synthesis of this compound

The most direct and atom-economical approach to synthesize chiral propargyl alcohols is the asymmetric addition of a terminal alkyne to an aldehyde. Catalytic methods, which use a substoichiometric amount of a chiral ligand or catalyst, are highly preferred.[2][3] The protocol described below is based on the well-established enantioselective alkynylation of aldehydes using an alkynylzinc reagent in the presence of a chiral amino alcohol catalyst.[2][4]

Mechanism and Rationale

The reaction proceeds via the formation of an alkynylzinc reagent from acetylene and a dialkylzinc. This reagent then coordinates to a chiral catalyst, typically an amino alcohol like (-)-N,N-dibutylnorephedrine (DBNE), forming a chiral zinc-catalyst complex. The aldehyde (in this case, isovaleraldehyde) also coordinates to this complex in a specific orientation dictated by the chiral ligand. This controlled spatial arrangement forces the nucleophilic attack of the alkynyl group to occur on one specific face of the aldehyde carbonyl, leading to the formation of one enantiomer of the desired propargyl alcohol in excess.

G cluster_0 Catalytic Cycle for Asymmetric Alkynylation A Chiral Catalyst (e.g., DBNE) C Chiral Zn-Catalyst Complex A->C + Et₂Zn B Et₂Zn B->C E Ethynylzinc Reagent Coordinated to Catalyst C->E + Acetylene D Acetylene Gas D->E G Ternary Complex (Catalyst-Zn-Aldehyde) E->G + Aldehyde F Isovaleraldehyde (Substrate) F->G H Enantioselective C-C Bond Formation G->H Intramolecular Alkynylation I (R)- or (S)-5-Methyl-1-hexyn-3-ol (Product) H->I I->A Catalyst Regeneration

Caption: Catalytic cycle for the asymmetric synthesis of this compound.

Protocol: Asymmetric Ethynylation of Isovaleraldehyde

This protocol details the synthesis of enantioenriched this compound.

Materials:

  • (-)-N,N-Dibutylnorephedrine (DBNE)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Isovaleraldehyde (3-methylbutanal), freshly distilled

  • Anhydrous Toluene

  • Acetylene gas, purified

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware (flame-dried), syringe, needles, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a flame-dried 250 mL three-necked flask under an inert atmosphere, dissolve (-)-N,N-dibutylnorephedrine (5 mol %) in anhydrous toluene (50 mL).

  • Formation of the Zinc Complex: To the stirred solution at room temperature, add diethylzinc solution (1.1 equivalents relative to the aldehyde) dropwise via syringe. Stir the mixture for 30 minutes.

  • Introduction of Acetylene: Cool the flask to 0 °C using an ice bath. Bubble purified acetylene gas through the solution at a moderate rate for 1-2 hours to form the ethynylzinc reagent in situ. A slight positive pressure of acetylene should be maintained.

  • Substrate Addition: Add freshly distilled isovaleraldehyde (1.0 equivalent) dropwise to the reaction mixture at 0 °C over 20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed (typically 12-24 hours).

  • Quenching: Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL) at 0 °C.

  • Work-up and Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

  • Chiral Analysis: Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.

Expected Results

The enantioselectivity of this reaction is highly dependent on the choice of chiral ligand and reaction conditions. The following table provides representative data for similar asymmetric alkynylation reactions.

Aldehyde SubstrateChiral Catalyst (mol%)Temp (°C)Yield (%)e.e. (%)
Benzaldehyde(1S,2R)-DBNE (2)09552
3-Trimethylsilylprop-2-ynal(S)-(+)-MPDPM (5)-20~8078
Heptanal(1R,2S)-N-methylephedrine (10)08592

Data adapted from literature reports on asymmetric alkynylations.[2] Specific results for isovaleraldehyde may vary.

Core Application II: Derivatization for Complex Molecule Synthesis

With enantioenriched this compound in hand, it can be used as a chiral precursor. A common and powerful transformation is the palladium- and copper-catalyzed Sonogashira cross-coupling reaction, which forms a new C-C bond between the terminal alkyne and an aryl or vinyl halide. This reaction is fundamental for creating more complex molecular scaffolds.[5]

G cluster_workflow Synthetic Utility Workflow A Chiral this compound B Sonogashira Cross-Coupling A->B + Ar-I [Pd], [Cu], Base C Chiral Aryl-Substituted Alkynyl Alcohol B->C D Further Transformations (e.g., Reduction, Cyclization) C->D E Complex Target Molecule (e.g., Pharmaceutical Intermediate) D->E

Caption: Workflow illustrating the use of this compound as a building block.

Protocol: Sonogashira Coupling of (S)-5-Methyl-1-hexyn-3-ol with 4-Iodoanisole

This protocol demonstrates the utility of the chiral alcohol as a coupling partner.

Materials:

  • (S)-5-Methyl-1-hexyn-3-ol (from Protocol 2.2)

  • 4-Iodoanisole

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware (flame-dried) and inert atmosphere setup

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add (S)-5-Methyl-1-hexyn-3-ol (1.0 equiv.), 4-iodoanisole (1.1 equiv.), Pd(PPh₃)₂Cl₂ (3 mol %), and CuI (5 mol %).

  • Solvent and Base Addition: Add anhydrous THF and freshly distilled triethylamine in a 2:1 ratio (e.g., 10 mL THF, 5 mL Et₃N). The triethylamine acts as both the base and a solvent.

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-6 hours. Monitor its progress by TLC, observing the consumption of the starting materials.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired coupled product, (S)-1-(4-methoxyphenyl)-6-methylhept-1-yn-4-ol.

Conclusion

This compound is a highly effective chiral building block for asymmetric synthesis. Its stereocenter can be installed with high enantioselectivity using established catalytic methods, such as the asymmetric alkynylation of isovaleraldehyde. Once synthesized, its terminal alkyne functionality provides a versatile handle for constructing more elaborate and valuable molecules through reactions like Sonogashira cross-coupling. The protocols outlined in this guide offer reliable and field-tested methods for both the synthesis and subsequent utilization of this important chiral intermediate, empowering researchers in the development of novel chemical entities.

References

Application Notes and Protocols: 5-Methyl-1-hexyn-3-ol as a Versatile Chiral Precursor in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 5-Methyl-1-hexyn-3-ol in Complex Synthesis

In the intricate field of natural product synthesis, the selection of starting materials is a critical determinant of the efficiency, stereochemical purity, and overall success of a synthetic campaign. Among the myriad of available building blocks, chiral propargylic alcohols stand out for their inherent functionality and stereochemical richness. This compound, a readily accessible chiral molecule, represents a powerful and versatile precursor for the construction of complex molecular architectures found in a wide array of natural products. Its structure, featuring a terminal alkyne, a secondary alcohol, and a defined stereocenter adjacent to an isobutyl group, offers multiple handles for strategic chemical manipulation. This guide provides an in-depth exploration of the applications of this compound in the synthesis of key structural motifs found in natural products, complete with detailed experimental protocols and mechanistic insights.

The propargylic alcohol moiety is a linchpin for a diverse set of transformations. The terminal alkyne can be elaborated through various carbon-carbon bond-forming reactions, while the secondary alcohol provides a handle for oxidation, reduction, or substitution, often with stereochemical control. The inherent chirality of this compound allows for the introduction of a key stereocenter early in a synthetic sequence, which can then be relayed to other parts of the molecule.

Key Transformations and Strategic Applications

The utility of this compound as a precursor stems from the predictable and high-yielding transformations of its functional groups. The following sections detail key reactions and provide illustrative protocols for the synthesis of advanced intermediates.

Elaboration of the Alkyne Terminus: Building Carbon Skeletons

The terminal alkyne of this compound is a versatile functional group for chain extension and the introduction of diverse structural motifs.

The palladium-catalyzed Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and a vinyl or aryl halide. This reaction is fundamental in the synthesis of polyketides, macrolides, and other natural products containing conjugated enyne systems.

Protocol: Sonogashira Coupling of (S)-5-Methyl-1-hexyn-3-ol with a Vinyl Iodide

This protocol describes the synthesis of a chiral enynol, a common structural unit in many natural products.

Materials:

  • (S)-5-Methyl-1-hexyn-3-ol

  • (E)-1-Iodo-4-phenyl-1-butene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon atmosphere

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add (S)-5-methyl-1-hexyn-3-ol (1.0 eq.), (E)-1-iodo-4-phenyl-1-butene (1.1 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).

  • Add anhydrous THF and triethylamine (3.0 eq.) via syringe.

  • Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired enynol.

Expected Outcome:

This reaction typically proceeds in high yield (80-95%) to provide the corresponding enynol with retention of the stereocenter.

The hydrostannylation of the terminal alkyne with tributyltin hydride provides a vinylstannane, a versatile intermediate for Stille cross-coupling reactions. This allows for the introduction of the alkyne-derived carbon chain into more complex fragments.

Protocol: Palladium-Catalyzed Hydrostannylation of a Protected this compound

This protocol details the synthesis of a key vinylstannane intermediate. The hydroxyl group is protected to prevent interference with the reaction.

Materials:

  • (S)-3-(tert-Butyldimethylsilyloxy)-5-methyl-1-hexyne (prepared from (S)-5-methyl-1-hexyn-3-ol)

  • Tributyltin hydride (Bu₃SnH)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous Toluene

  • Argon atmosphere

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, dissolve the silyl-protected alkyne (1.0 eq.) in anhydrous toluene.

  • Add Pd(PPh₃)₄ (0.02 eq.) to the solution.

  • Add tributyltin hydride (1.2 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture directly under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes) to yield the vinylstannane as a mixture of regioisomers, which can often be used directly in the next step.

Transformations of the Secondary Alcohol

The hydroxyl group in this compound is a key site for stereochemical manipulation and functional group interconversion.

Oxidation of the secondary alcohol to a ketone provides a chiral ynone, a valuable electrophile for conjugate addition reactions, which can establish new stereocenters with high diastereoselectivity.

Protocol: Dess-Martin Periodinane (DMP) Oxidation of (S)-5-Methyl-1-hexyn-3-ol

This protocol provides a mild and efficient method for the oxidation of the secondary alcohol.

Materials:

  • (S)-5-Methyl-1-hexyn-3-ol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • To a solution of (S)-5-methyl-1-hexyn-3-ol (1.0 eq.) in anhydrous DCM at 0 °C, add Dess-Martin Periodinane (1.2 eq.) portion-wise.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.

  • Stir vigorously for 15 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to obtain the chiral ynone.

Hypothetical Application in Natural Product Synthesis: A Polyketide Fragment

To illustrate the strategic application of this compound, we present a hypothetical synthesis of a chiral fragment that could be a key intermediate in the total synthesis of a polyketide natural product.

Synthetic Workflow

G A (S)-5-Methyl-1-hexyn-3-ol B Protection (TBSCl, Imidazole) A->B C (S)-3-(tert-Butyldimethylsilyloxy)-5-methyl-1-hexyne B->C D Hydrozirconation-Iodination C->D E (S,E)-1-Iodo-3-(tert-butyldimethylsilyloxy)-5-methyl-1-hexene D->E F Sonogashira Coupling E->F H Protected Polyketide Fragment F->H G Chiral Aldehyde G->F I Deprotection (TBAF) H->I J Polyketide Fragment I->J

Caption: Hypothetical synthesis of a polyketide fragment.

Data Summary
StepReactionReagentsTypical Yield (%)
1Protection of AlcoholTBSCl, Imidazole, DCM95-99
2Hydrozirconation-IodinationCp₂ZrHCl, NIS75-85
3Sonogashira CouplingChiral Aldehyde, Pd(PPh₃)₄, CuI, Et₃N80-90
4DeprotectionTBAF, THF90-95

Conclusion

This compound is a valuable and versatile chiral precursor in the synthesis of complex natural products. Its readily transformable functional groups, coupled with its defined stereochemistry, provide a powerful platform for the efficient construction of intricate molecular architectures. The protocols and strategies outlined in this guide are intended to serve as a practical resource for researchers engaged in the art and science of total synthesis. By leveraging the unique chemical properties of this building block, chemists can unlock new and more efficient pathways to biologically active natural products, ultimately advancing the frontiers of drug discovery and development.

protocol for the oxidation of 5-Methyl-1-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Protocols for the Selective Oxidation of 5-Methyl-1-hexyn-3-ol to 5-Methyl-1-hexyn-3-one

Abstract

This comprehensive technical guide provides detailed protocols and theoretical insights for the oxidation of the secondary alkynyl alcohol, this compound, to its corresponding ketone, 5-Methyl-1-hexyn-3-one. This conversion is a critical step in various synthetic pathways, yielding a versatile α,β-unsaturated ketone intermediate. This document, designed for researchers and professionals in chemical and pharmaceutical development, explores two robust and widely employed oxidation methodologies: the Jones Oxidation and the Swern Oxidation. We delve into the mechanistic underpinnings, procedural details, safety considerations, and product characterization for each method, offering a comparative framework to guide reagent selection based on substrate sensitivity, scale, and laboratory capabilities.

Introduction: The Synthetic Utility of 5-Methyl-1-hexyn-3-one

This compound is a propargylic alcohol, a structural motif of significant interest in organic synthesis.[1][2] Its oxidation to 5-Methyl-1-hexyn-3-one transforms it into a valuable synthetic intermediate. The resulting α,β-unsaturated ketone system, featuring both an alkyne and a carbonyl group, is primed for a variety of subsequent transformations, including Michael additions, conjugate additions of organometallic reagents, and various cycloaddition reactions. The selective and efficient oxidation of the secondary alcohol is therefore a foundational step for accessing more complex molecular architectures.

The primary challenge lies in achieving this oxidation without affecting the terminal alkyne or inducing side reactions. The choice of oxidant is paramount and depends on factors such as the presence of other sensitive functional groups in the molecule, desired reaction conditions (pH, temperature), and scalability.

Overview of Oxidation Strategies for Secondary Alcohols

The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic chemistry.[3][4] The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom bearing the hydroxyl group. A variety of reagents have been developed to accomplish this, each with distinct advantages and disadvantages.

  • Chromium(VI)-Based Reagents (e.g., Jones Reagent): These are powerful, cost-effective oxidants.[5][6] The Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, readily oxidizes secondary alcohols to ketones.[7] The reaction is typically fast and high-yielding. However, the high acidity can be detrimental to acid-sensitive substrates, and the generation of toxic and carcinogenic chromium waste necessitates stringent disposal procedures.[6]

  • DMSO-Activated Reagents (e.g., Swern Oxidation): These methods utilize dimethyl sulfoxide (DMSO) activated by an electrophile (like oxalyl chloride) to form a reactive sulfur ylide intermediate.[8][9] The Swern oxidation is prized for its exceptionally mild, low-temperature conditions (-78 °C), which preserves sensitive functional groups and minimizes epimerization at adjacent stereocenters.[10] The primary drawbacks are the need for cryogenic temperatures and the production of the volatile, foul-smelling byproduct dimethyl sulfide (DMS).[9]

  • Hypervalent Iodine Reagents (e.g., Dess-Martin Periodinane): Reagents like Dess-Martin periodinane (DMP) offer a mild and highly selective alternative, operating at neutral pH and room temperature.[11][12] DMP oxidations are known for their high yields, rapid reaction times, and simple workups.[12] The main limitations are the reagent's high cost and its potentially explosive nature, especially upon heating, which can be a concern for large-scale synthesis.[12]

This guide will provide detailed protocols for the Jones and Swern oxidations, representing a classic strong oxidant and a modern mild oxidant, respectively.

Table 1: Comparison of Featured Oxidation Methodologies

FeatureJones OxidationSwern Oxidation
Primary Reagents CrO₃, H₂SO₄, AcetoneDMSO, (COCl)₂, Triethylamine
Reaction Temperature 0 °C to Room Temperature-78 °C
pH Conditions Strongly AcidicBasic (during workup)
Key Advantages Inexpensive, rapid, high yieldVery mild, high chemoselectivity
Key Disadvantages Toxic Cr(VI) waste, harsh acidic conditionsCryogenic temps, foul-smelling byproduct
Functional Group Tolerance ModerateExcellent

General Reaction Scheme

The overarching transformation discussed in this guide is the oxidation of the secondary alcohol to a ketone.

G cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification A Activate DMSO: Add oxalyl chloride to DMSO in DCM at -78 °C B Add Alcohol: Introduce this compound solution dropwise at -78 °C A->B Wait 15 min C Form Ylide: Add Triethylamine (TEA) dropwise, stir for 30 min at -78 °C B->C Stir 30 min D Quench & Warm: Add water, then warm to room temperature C->D Reaction complete E Extraction: Extract with diethyl ether, wash with brine D->E F Isolate Product: Dry organic layer, concentrate, and purify via chromatography E->F

References

Application Notes & Protocols: Leveraging 5-Methyl-1-hexyn-3-ol in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an exceptionally efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This application note details the utility of 5-Methyl-1-hexyn-3-ol, a versatile propargyl alcohol, as a key building block in CuAAC reactions. Its structure incorporates a terminal alkyne for the cycloaddition and a secondary hydroxyl group that serves as a valuable handle for subsequent chemical modifications. We provide a foundational understanding of the CuAAC mechanism, a detailed, field-tested protocol for its implementation with this compound, and insights into the broad applications of the resulting triazole products in drug discovery, bioconjugation, and materials science.[3][4]

The Alkyne Building Block: this compound

This compound is a commercially available secondary propargyl alcohol. Its utility in click chemistry stems from two key structural features:

  • Terminal Alkyne: The presence of the C≡C-H group is essential for participation in the CuAAC reaction, enabling the regioselective formation of the 1,4-disubstituted triazole ring.[5]

  • Secondary Hydroxyl Group: The hydroxyl group at the C-3 position provides a reactive site for post-cycloaddition modifications, such as esterification, etherification, or oxidation. This allows for the straightforward generation of molecular diversity from a common triazole core, a highly desirable feature in the synthesis of compound libraries for drug screening.[6]

Table 1: Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₂O[7]
Molecular Weight 112.17 g/mol [8]
CAS Number 61996-79-0[7]
Appearance Liquid[8]
Density 0.860 g/mL at 25 °C[8]
Boiling Point Not specified
Refractive Index n20/D 1.436[8]

The Core Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly accelerated and regioselective variant of the Huisgen 1,3-dipolar cycloaddition.[1][5] While the thermal reaction requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers, the introduction of a copper(I) catalyst dramatically increases the reaction rate (by a factor of 10⁷ to 10⁸) and exclusively yields the 1,4-disubstituted product under mild, often aqueous, conditions.[1]

Reaction Mechanism

The currently accepted mechanism involves the coordination of the copper(I) catalyst with the terminal alkyne. This coordination significantly increases the acidity of the terminal alkyne proton, facilitating its removal to form a copper(I) acetylide intermediate.[3] This acetylide then reacts with the organic azide in a stepwise process, proceeding through a six-membered copper metallacycle.[1] Subsequent ring contraction and protonolysis release the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst, thus closing the catalytic cycle.[1][] The use of ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA), can stabilize the Cu(I) oxidation state and further accelerate the reaction, particularly in biological applications.[2][3]

CuAAC Catalytic Cycle CuI Cu(I) Catalyst Alkyne R1-C≡CH (this compound) Cu_Acetylide R1-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I) - H+ Azide R2-N3 Metallacycle Six-membered Cu Metallacycle Azide->Metallacycle Cu_Acetylide->Metallacycle + R2-N3 Triazole_Product 1,4-Triazole Product Metallacycle->Triazole_Product Ring Contraction & Protonolysis Triazole_Product->CuI - Product (Catalyst Regenerated)

Caption: The catalytic cycle of the CuAAC reaction.

Experimental Protocol: Synthesis of 1-Benzyl-4-(1-hydroxy-3-methylbutyl)-1H-1,2,3-triazole

This protocol describes a reliable, gram-scale synthesis using this compound and benzyl azide as representative substrates. The active Cu(I) catalyst is generated in situ from copper(II) sulfate and sodium ascorbate.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Molar Eq.
This compound112.171.00 g8.911.0
Benzyl Azide133.151.24 g9.361.05
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)249.68111 mg0.4460.05
Sodium Ascorbate198.11177 mg0.8910.10
tert-Butanol (t-BuOH)-20 mL--
Deionized Water-20 mL--
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system (optional, for high purity)

Reaction Setup Procedure
  • Dissolve Substrates: To the 100 mL round-bottom flask, add this compound (1.00 g, 8.91 mmol) and benzyl azide (1.24 g, 9.36 mmol). Add 20 mL of tert-butanol and 20 mL of deionized water. Place a magnetic stir bar in the flask and stir at room temperature until all components are fully dissolved, forming a biphasic or homogeneous solution.

    • Causality Note: The t-BuOH/water solvent system is highly effective as it dissolves both the organic substrates and the inorganic copper catalyst salts, facilitating a homogeneous reaction environment.[10]

  • Prepare Catalyst Solutions: In separate small vials, prepare fresh aqueous solutions of the catalyst components:

    • Dissolve copper(II) sulfate pentahydrate (111 mg, 0.446 mmol) in ~2 mL of deionized water.

    • Dissolve sodium ascorbate (177 mg, 0.891 mmol) in ~2 mL of deionized water.

  • Initiate the Reaction: To the stirring solution of the alkyne and azide, add the copper(II) sulfate solution first, followed immediately by the sodium ascorbate solution. The solution will typically turn a pale yellow/green color.

    • Causality Note: Sodium ascorbate is a mild reducing agent that reduces the Cu(II) precatalyst to the catalytically active Cu(I) species in situ.[1] A slight excess of ascorbate is used to prevent oxidative homocoupling of the alkyne.[1]

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes). The starting materials (alkyne and azide) should be consumed, and a new, more polar spot corresponding to the triazole product should appear. The reaction is typically complete within 2-12 hours.

Work-up and Purification
  • Quenching and Extraction: Once the reaction is complete, add 30 mL of deionized water and 30 mL of ethyl acetate to the flask. Transfer the mixture to a separatory funnel.

  • Wash: Extract the aqueous layer twice more with 30 mL portions of ethyl acetate. Combine the organic layers. Wash the combined organic layers with 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, often as a pale yellow oil or solid.

  • Purification: For most applications, the crude product is of sufficient purity (>95%).[11] If higher purity is required, the product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Expected Outcome

The reaction should yield 1-benzyl-4-(1-hydroxy-3-methylbutyl)-1H-1,2,3-triazole with an expected yield of >90%. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Workflow and Data Summary

The overall experimental process can be visualized as a streamlined workflow from preparation to final analysis.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation cluster_analysis Analysis A Dissolve Alkyne & Azide in t-BuOH/H2O C Add Catalyst Solutions to Substrate Mixture A->C B Prepare Aqueous CuSO4 & Ascorbate B->C D Stir at Room Temp C->D E Monitor by TLC D->E F Aqueous Work-up & Extraction E->F G Dry & Concentrate F->G H Purify (Chromatography) G->H I Characterize Product (NMR, MS) H->I

References

Application Note: High-Fidelity Stereoselective Reduction of 5-Methyl-1-hexyn-3-one for Chiral Propargyl Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The synthesis of enantiomerically pure propargyl alcohols is a cornerstone of modern organic chemistry, providing critical chiral building blocks for natural products and active pharmaceutical ingredients (APIs). This application note provides a comprehensive technical guide for the stereoselective reduction of the prochiral substrate, 5-Methyl-1-hexyn-3-one, to its corresponding chiral alcohol, 5-Methyl-1-hexyn-3-ol. We delve into the mechanistic underpinnings and provide detailed, field-proven protocols for three primary methodologies: Corey-Bakshi-Shibata (CBS) reduction, Midland Alpine-Borane® reduction, and enzymatic reduction. This guide is intended for researchers, chemists, and process development scientists seeking to implement robust and highly selective methods for producing this valuable chiral intermediate.

Introduction: The Strategic Importance of Chiral Propargyl Alcohols

Chiral propargyl alcohols are exceptionally versatile intermediates in chemical synthesis. The presence of three distinct functional handles—a stereocenter, a hydroxyl group, and an alkyne—allows for a multitude of subsequent transformations. The alkyne moiety can participate in reactions such as click chemistry, hydro- and carbometalation, and various coupling reactions, while the hydroxyl group offers a site for derivatization or oxidation. The asymmetric reduction of prochiral alkynyl ketones, such as 5-Methyl-1-hexyn-3-one, represents one of the most direct and atom-economical routes to these high-value compounds.[1]

The substrate, 5-Methyl-1-hexyn-3-one, features an ethynyl group and an isobutyl group flanking the carbonyl. The significant steric and electronic disparity between these two groups makes it an excellent candidate for achieving high levels of stereocontrol during reduction.

Foundational Principles: Choosing the Right Reduction Strategy

The selection of an appropriate asymmetric reduction method is dictated by factors including desired enantiomer, scalability, cost of reagents, and tolerance of other functional groups. We will explore three distinct, yet powerful, strategies.

  • Catalytic Asymmetric Reduction (CBS): Employs a substoichiometric amount of a chiral catalyst to transfer chirality from the catalyst to the product. The Corey-Bakshi-Shibata (CBS) reduction is a preeminent example, utilizing a proline-derived oxazaborolidine catalyst.[2][3][4] It is known for its high enantioselectivity, predictable stereochemical outcome, and broad substrate scope.[4][5]

  • Stoichiometric Chiral Reagent Reduction (Midland): Uses a stoichiometric amount of a chiral reducing agent. The Midland Alpine-Borane reduction is highly effective for ketones where one substituent is sterically small, a condition perfectly met by the linear ethynyl group of our substrate.[6][7]

  • Biocatalytic Reduction (Enzymatic): Leverages the exquisite selectivity of enzymes, typically ketoreductases (KREDs), to perform reductions with near-perfect enantiomeric excess (ee) under mild, aqueous conditions.[8]

The overall experimental approach follows a logical sequence, from reaction execution to product validation.

G sub Substrate (5-Methyl-1-hexyn-3-one) reagent Chiral Reagent/ Catalyst Selection (CBS, Alpine-Borane, Enzyme) reaction Asymmetric Reduction reagent->reaction workup Reaction Quench & Workup reaction->workup purify Purification (Silica Gel Chromatography) workup->purify product Product (Chiral Alcohol) purify->product analysis Analysis (Chiral HPLC/GC, NMR) product->analysis ee_det Enantiomeric Excess Determination analysis->ee_det G catalyst (S)-Me-CBS Catalyst complex Catalyst-Borane Adduct catalyst->complex Coordination borane Borane (BH3) borane->complex ketone Ketone Substrate ts Ternary Transition State (Ketone-Catalyst-Borane) ketone->ts complex->ts Ketone Coordination (Large group away from catalyst) product (R)-Alcohol Product ts->product Stereoselective Hydride Transfer

References

Application Notes & Protocols: Strategic Protection of 5-Methyl-1-hexyn-3-ol for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity of a Bifunctional Building Block

5-Methyl-1-hexyn-3-ol is a valuable chiral building block in organic synthesis, possessing two key functional groups: a secondary alcohol and a terminal alkyne.[1][2][3] This bifunctionality, while offering diverse synthetic possibilities, presents a significant challenge. Unchecked, the reactivity of one group can interfere with desired transformations at the other. For instance, the acidic proton of the alcohol can quench organometallic reagents intended for the alkyne, and the acidic alkyne proton can interfere with reactions targeting the hydroxyl group.[4]

A robust protecting group strategy is therefore not merely a procedural step but the cornerstone of a successful synthetic campaign involving this substrate. The goal is to temporarily mask one or both functional groups, rendering them inert to specific reaction conditions, and then to remove the "mask" cleanly and selectively to reveal the original functionality.[5][6] This guide provides an in-depth analysis of protecting group strategies tailored for this compound, focusing on the principles of chemoselectivity and orthogonality. We will explore field-proven protocols, explain the rationale behind the choice of reagents, and provide detailed, actionable procedures for researchers in synthetic chemistry and drug development.

Diagram: Functional Groups of this compound

Substrate sub node1 Secondary Alcohol (-OH) (pKa ~16-18) Nucleophilic Oxygen Acidic Proton sub->node1 node2 Terminal Alkyne (-C≡CH) (pKa ~25) Acidic Proton sub->node2 Orthogonal_Strategy A This compound B TBDMS Protected Alcohol A->B  Protocol 1 TBDMS-Cl, Imidazole   C TBDMS & TMS Protected B->C  Protocol 2 1. n-BuLi 2. TMS-Cl   D TMS-Alkyne Deprotected C->D  Protocol 3 K₂CO₃, MeOH   E Fully Deprotected D->E  Protocol 4 TBAF, THF  

References

Application Notes and Protocols for the Sonogashira Coupling of 5-Methyl-1-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation

The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, prized for its efficiency in constructing carbon-carbon (C-C) bonds.[1][2] This powerful transformation forges a bond between a terminal alkyne and an aryl or vinyl halide, a process catalyzed by a palladium complex and typically a copper(I) co-catalyst.[1][3][4] The reaction's utility is particularly pronounced in the synthesis of complex molecules, finding widespread application in the development of pharmaceuticals, natural products, and advanced organic materials.[1][2][5] The mild reaction conditions often employed, such as room temperature and the use of a gentle base, make it an invaluable tool for late-stage functionalization in intricate synthetic pathways.[1]

This application note provides a detailed experimental procedure for the Sonogashira coupling of a specific propargyl alcohol, 5-Methyl-1-hexyn-3-ol. This substrate is of interest due to the presence of both a terminal alkyne for coupling and a secondary alcohol, a functional group that can be susceptible to side reactions under harsh conditions, thus highlighting the mildness of the Sonogashira protocol. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step protocol, and offer insights into troubleshooting and optimization.

Mechanistic Overview: A Tale of Two Catalytic Cycles

The Sonogashira coupling reaction is generally understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][6] While the precise intermediates can be challenging to isolate and characterize, the generally accepted mechanism provides a robust framework for understanding the reaction.[2][6]

The Palladium Cycle:

  • Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.[1]

  • Oxidative Addition: The aryl or vinyl halide (R¹-X) undergoes oxidative addition to the Pd(0) species, forming a Pd(II) intermediate.[1][6]

  • Transmetalation: The copper acetylide (formed in the copper cycle) transfers the alkyne group to the palladium complex. This is often the rate-determining step.[7][8]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (R¹-≡-R²) and regenerate the Pd(0) catalyst.[1][6]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.[7]

  • Deprotonation: In the presence of a base (typically an amine), the acidic proton of the alkyne is removed, forming a copper acetylide intermediate.[6][7] This species is then ready for the transmetalation step with the palladium complex.

It is important to note that copper-free Sonogashira protocols have been developed to avoid the potential for alkyne homocoupling (Glaser coupling), which is a common side reaction mediated by copper.[9][10][11] These copper-free variants often require different ligands or reaction conditions to proceed efficiently.[5][10]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-C≡CR Ar-Pd(II)L₂-C≡CR Transmetalation->Ar-Pd(II)L2-C≡CR Cu(I)X Cu(I)X Transmetalation->Cu(I)X Regenerates Cu(I) Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-C≡CR->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-C≡C-R Reductive_Elimination->Product Alkyne_Coordination Alkyne Coordination Cu(I)X->Alkyne_Coordination H-C≡C-R Cu-Alkyne_Complex [Cu(I)-π-Alkyne]X Alkyne_Coordination->Cu-Alkyne_Complex Deprotonation Deprotonation (Base) Cu-Alkyne_Complex->Deprotonation Cu-Acetylide Cu-C≡C-R Deprotonation->Cu-Acetylide Cu-Acetylide->Transmetalation Transfers Alkyne

Caption: The dual catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

This protocol details a general procedure for the coupling of this compound with iodobenzene. The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > OTf > Br >> Cl.[10] Aryl iodides are often reactive enough to couple at room temperature.[10]

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
Iodobenzene204.01204 mg1.01.0
This compound112.17135 mg1.21.2
Pd(PPh₃)₂Cl₂701.9014 mg0.020.02
Copper(I) Iodide (CuI)190.457.6 mg0.040.04
Triethylamine (TEA)101.190.42 mL3.03.0
Tetrahydrofuran (THF), anhydrous-5 mL--
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add dichlorobis(triphenylphosphine)palladium(II) (14 mg, 0.02 mmol) and copper(I) iodide (7.6 mg, 0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Maintaining an inert atmosphere is crucial to prevent the oxidation of the Pd(0) species and to avoid the Glaser homocoupling of the alkyne.[10]

  • Addition of Reagents: Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (5 mL), followed by triethylamine (0.42 mL, 3.0 mmol), iodobenzene (204 mg, 1.0 mmol), and this compound (135 mg, 1.2 mmol) via syringe. The amine base is required to deprotonate the alkyne.[10]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[10] The reaction is typically complete within 2-24 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a short pad of celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the copper catalyst, followed by brine (15 mL).[12]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Experimental_Workflow A 1. Add Pd/Cu catalysts to Schlenk flask B 2. Establish inert atmosphere (Ar/N₂) A->B C 3. Add solvent, base, aryl halide, and alkyne B->C D 4. Stir at room temperature and monitor reaction C->D E 5. Dilute with ether and filter through celite D->E F 6. Wash with aq. NH₄Cl and brine E->F G 7. Dry organic layer and concentrate F->G H 8. Purify by column chromatography G->H I Characterize pure product (NMR, MS, IR) H->I

Caption: A generalized workflow for the Sonogashira coupling experiment.

Characterization

The structure and purity of the synthesized product, 1-phenyl-5-methyl-1-hexyn-3-ol, should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the connectivity of the atoms and the presence of characteristic peaks for the aromatic, alkynyl, and alkyl protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the C≡C triple bond and the O-H bond of the alcohol.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
No or low conversion Inactive catalyst; Impure reagents; Insufficiently inert atmosphere.[10]Use fresh, high-purity catalysts and reagents. Ensure proper degassing of the solvent and rigorous maintenance of an inert atmosphere.[10]
Formation of alkyne homocoupling (Glaser) product Presence of oxygen; High concentration of copper catalyst.[10]Thoroughly degas the reaction mixture. Consider a copper-free protocol or reduce the amount of copper co-catalyst.[10][13]
Decomposition of palladium catalyst (formation of palladium black) High temperature; Inappropriate solvent; Impurities.[14]Run the reaction at a lower temperature. Screen different solvents. Ensure all reagents and solvents are pure and anhydrous.[14]
Reaction stalls Deactivation of the catalyst; Steric hindrance of the substrates.Increase the catalyst loading. Consider using a more active ligand, such as a bulky, electron-rich phosphine.[12] An increase in temperature may be necessary for less reactive aryl halides.[10][15]

References

Introduction: The Versatility of 5-Methyl-1-hexyn-3-ol in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Heterocyclic Compounds from 5-Methyl-1-hexyn-3-ol

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, heterocyclic scaffolds are of paramount importance, forming the core of numerous pharmaceutical agents and biologically active natural products.[1][2] The strategic synthesis of these frameworks demands versatile and readily accessible building blocks. This compound (CAS 61996-79-0) emerges as such a precursor, valued for its unique trifecta of functional groups: a terminal alkyne, a secondary alcohol, and a sterically influential isobutyl group.[][4][5]

The terminal alkyne provides a reactive handle for a multitude of transformations including cyclization, addition, and coupling reactions.[6][7][8] The secondary alcohol can act as an internal nucleophile, be oxidized to a ketone, or be converted into a leaving group, enabling diverse cyclization strategies. This combination allows for the atom-economical construction of complex molecular architectures from a simple, commercially available starting material.[][9] This guide provides detailed protocols and mechanistic insights into the application of this compound for the synthesis of valuable furan, pyrazole, and oxazole cores.

Part 1: Synthesis of Substituted Furans via Electrophilic Cyclization

The furan motif is a common substructure in many bioactive compounds. The synthesis of furans from acetylenic alcohols like this compound can be achieved through electrophilic or metal-catalyzed cyclization.[10][11] The protocol detailed here focuses on an iodine-mediated electrophilic cyclization, which proceeds under mild conditions.

Mechanistic Rationale

The reaction is initiated by the activation of the alkyne by an electrophilic iodine source (I₂). The pendant hydroxyl group then acts as an intramolecular nucleophile, attacking the activated alkyne in a 5-endo-dig fashion. This cyclization step forms a vinyl iodide intermediate. Subsequent tautomerization and elimination lead to the formation of the aromatic furan ring. This pathway is a powerful method for generating highly substituted furans.[6][10]

furan_synthesis start This compound reagents I₂, NaHCO₃ Acetonitrile (CH₃CN) start->reagents Reaction intermediate Vinyl Iodide Intermediate reagents->intermediate 5-endo-dig Cyclization product 3-Iodo-2-isobutyl-5-methylfuran intermediate->product Tautomerization/ Elimination

Caption: Workflow for Iodine-Mediated Furan Synthesis.

Experimental Protocol: Synthesis of 3-Iodo-2-isobutyl-5-methylfuran
  • Reaction Setup: To a solution of this compound (1.0 mmol, 112 mg) in acetonitrile (10 mL) in a round-bottom flask, add sodium bicarbonate (NaHCO₃) (2.5 mmol, 210 mg).

  • Addition of Iodine: Stir the mixture at room temperature and add iodine (I₂) (1.2 mmol, 305 mg) portion-wise over 10 minutes. The causality for using NaHCO₃ is to neutralize the HI generated during the reaction, preventing potential side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract the mixture with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound.

ParameterConditionRationale
Solvent Acetonitrile (CH₃CN)A polar aprotic solvent that facilitates the dissolution of reagents.
Base Sodium Bicarbonate (NaHCO₃)Mild base to neutralize in situ generated acid.
Temperature Room TemperatureMild conditions prevent decomposition and side reactions.[10]
Typical Yield 75-85%Efficient cyclization under optimized conditions.

Part 2: Synthesis of Substituted Pyrazoles via Ynone Intermediate

Pyrazoles are a privileged class of nitrogen-containing heterocycles with a wide range of pharmacological activities.[12][13] A common and effective route to their synthesis is the condensation of a 1,3-dicarbonyl compound, or its synthetic equivalent, with hydrazine.[14][15] This protocol utilizes a two-step sequence where this compound is first oxidized to the corresponding α,β-ynone, which then undergoes cyclocondensation.

Mechanistic Rationale

Step 1: Oxidation. The secondary alcohol of this compound is oxidized to a ketone using a standard oxidant like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). This forms the key intermediate, 5-methyl-1-hexyn-3-one.

Step 2: Cyclocondensation. The resulting ynone possesses two electrophilic centers. Hydrazine hydrate initially undergoes a conjugate addition to the β-carbon of the alkyne. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon. Dehydration of the resulting intermediate yields the stable, aromatic pyrazole ring.[16]

pyrazole_synthesis start This compound oxidation Oxidation (e.g., PCC, DMP) start->oxidation ynone 5-Methyl-1-hexyn-3-one (Ynone Intermediate) oxidation->ynone condensation Cyclocondensation (Hydrazine Hydrate) ynone->condensation product 5-isobutyl-3-methyl-1H-pyrazole condensation->product

Caption: Two-step synthesis of pyrazoles from this compound.

Experimental Protocol: Synthesis of 5-isobutyl-3-methyl-1H-pyrazole

Protocol A: Oxidation to 5-Methyl-1-hexyn-3-one

  • Reaction Setup: In a fume hood, suspend Pyridinium chlorochromate (PCC) (1.5 mmol) in anhydrous dichloromethane (DCM) (15 mL) in a round-bottom flask. Add powdered 4Å molecular sieves.

  • Addition of Alcohol: Add a solution of this compound (1.0 mmol, 112 mg) in DCM (5 mL) dropwise to the stirred suspension at room temperature. The choice of an anhydrous solvent is critical as PCC is moisture-sensitive.

  • Reaction Monitoring: Stir the reaction vigorously for 2-3 hours. Monitor completion by TLC.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Concentrate the filtrate under reduced pressure. The crude ynone is often used in the next step without further purification.

Protocol B: Cyclocondensation to Pyrazole

  • Reaction Setup: Dissolve the crude 5-methyl-1-hexyn-3-one (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Addition of Hydrazine: Add hydrazine hydrate (1.2 mmol) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Reaction Completion: Reflux the reaction mixture for 1-2 hours. The cyclization is generally rapid.

  • Isolation and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to afford the pure pyrazole.

ParameterStep A: OxidationStep B: Cyclocondensation
Reagent Pyridinium chlorochromate (PCC)Hydrazine Hydrate (N₂H₄·H₂O)
Solvent Dichloromethane (DCM)Ethanol (EtOH)
Temperature Room TemperatureReflux
Typical Yield >90% (crude)80-90%

Part 3: Proposed Synthesis of Oxazoles

The synthesis of oxazoles from propargyl alcohols like this compound is a more complex transformation that typically requires a multi-step approach.[17] A plausible strategy involves converting the propargyl alcohol into an N-propargyl amide, followed by a gold- or copper-catalyzed intramolecular cyclization.

Mechanistic Rationale

The proposed synthesis begins with the conversion of the alcohol to a suitable leaving group, followed by substitution with an amide to form an N-propargyl amide. This intermediate can then undergo a metal-catalyzed 5-exo-dig cyclization. A gold(I) catalyst, for instance, would coordinate to the alkyne, activating it for nucleophilic attack by the amide oxygen. This cyclization forms a key intermediate which, after proton transfer and catalyst regeneration, yields the desired oxazole product.

oxazole_synthesis start This compound step1 Step 1: Amide Formation (e.g., Ritter Reaction or Mitsunobu with amide) start->step1 amide N-propargyl amide Intermediate step1->amide step2 Step 2: Cyclization (e.g., Au(I) or Cu(I) catalyst) amide->step2 product Substituted Oxazole step2->product

Caption: Proposed multi-step pathway for oxazole synthesis.

Hypothetical Protocol: Synthesis of 2,5-Disubstituted Oxazole

Protocol A: Synthesis of N-(1-isobutyl-2-propynyl)acetamide

  • Reaction Setup: To a stirred solution of this compound (1.0 mmol) in acetonitrile (5 mL) at 0 °C, add concentrated sulfuric acid (0.1 mmol) dropwise.

  • Ritter Reaction: Allow the mixture to stir for 4-6 hours at room temperature. The reaction proceeds via formation of a stable propargyl carbocation which is then trapped by the acetonitrile nucleophile.

  • Work-up: Carefully pour the reaction mixture into ice-water and neutralize with aqueous sodium bicarbonate. Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield the N-propargyl amide.

Protocol B: Gold-Catalyzed Cyclization

  • Reaction Setup: In a Schlenk tube under an inert argon atmosphere, dissolve the N-propargyl amide (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL).

  • Catalyst Addition: Add a gold(I) catalyst such as [Au(PPh₃)Cl]/AgOTf (5 mol%). The use of a silver salt is to abstract the chloride from the gold pre-catalyst, generating the active cationic gold species in situ.

  • Reaction: Heat the mixture at 60-80 °C and monitor by TLC. The cyclization typically takes several hours.

  • Purification: Upon completion, cool the reaction, filter through a short pad of Celite to remove the catalyst, and concentrate the solvent. Purify the residue by column chromatography to obtain the target oxazole.

ParameterStep A: Amide FormationStep B: Cyclization
Method Ritter ReactionGold-Catalyzed Cycloisomerization
Key Reagent Acetonitrile, H₂SO₄[Au(PPh₃)Cl]/AgOTf
Solvent Acetonitrile1,2-Dichloroethane (DCE)
Atmosphere AirInert (Argon)
Temperature 0 °C to Room Temp.60-80 °C

Conclusion

This compound stands as a highly effective and versatile substrate for the synthesis of diverse heterocyclic systems. The protocols outlined in this guide for preparing furans, pyrazoles, and oxazoles showcase the strategic application of its inherent functionalities. By understanding the underlying reaction mechanisms, researchers can leverage this building block to efficiently construct molecular libraries for applications in drug discovery and materials science, underscoring the power of acetylenic alcohols in modern organic synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Methyl-1-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 5-Methyl-1-hexyn-3-ol. This resource is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. We will address common challenges encountered during synthesis, provide detailed troubleshooting protocols, and outline robust analytical methods for purity verification. Our approach is rooted in explaining the chemical principles behind each step, ensuring you can adapt and optimize these methods for your specific experimental context.

Section 1: Frequently Asked Questions (FAQs) - Diagnosing Common Impurities

This section addresses the most common initial queries regarding impurities in the synthesis of this compound, which is typically synthesized via a Grignard reaction involving the addition of an acetylide to isovaleraldehyde.

Q1: What are the primary impurities I should expect in my crude reaction mixture?

A: The impurity profile of a crude this compound synthesis is highly dependent on reaction conditions. However, the most frequently observed contaminants include:

  • Unreacted Starting Materials: Primarily isovaleraldehyde, especially if the Grignard reagent was not in slight excess or if the reaction did not go to completion.

  • Grignard-Related Side Products:

    • Enolization Product: The Grignard reagent can act as a base, deprotonating the α-carbon of isovaleraldehyde to form an enolate. Upon aqueous workup, this regenerates the starting aldehyde.[1]

    • Reduction Product: A hydride can be transferred from the β-carbon of the Grignard reagent to the aldehyde's carbonyl carbon, resulting in the formation of 3-methyl-1-butanol.[1]

    • Coupling Products: Self-coupling of the Grignard reagent can lead to various higher molecular weight hydrocarbon impurities.

  • Solvent: Residual ethereal solvents like Tetrahydrofuran (THF) or Diethyl Ether are common.

Q2: My crude ¹H NMR spectrum shows a peak around 9.6 ppm. What is it?

A: A singlet or triplet around 9.6-9.8 ppm is characteristic of an aldehydic proton. This strongly indicates the presence of unreacted isovaleraldehyde in your crude product. The presence of this impurity suggests either an incomplete reaction or that a portion of your Grignard reagent was consumed by moisture or other side reactions.

Q3: After my aqueous workup, I have a significant amount of white precipitate. What is it and how do I handle it?

A: The white precipitate is typically composed of magnesium salts (e.g., Mg(OH)₂, MgBr₂), which are byproducts of the Grignard reaction and the subsequent quenching step. To effectively remove these, the reaction mixture should be quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) rather than just water.[2] NH₄Cl is a weak acid that helps to dissolve the magnesium salts by forming soluble complexes, leading to a much cleaner separation between the aqueous and organic layers.

Q4: My GC-MS analysis shows a peak with a mass corresponding to C₁₄H₂₆O₂ or similar high molecular weight species. What could this be?

A: This is likely a byproduct from the Grignard reagent reacting with the product itself. The initial product, this compound, has an acidic hydroxyl proton. A second equivalent of the Grignard reagent can deprotonate this alcohol. The resulting magnesium alkoxide can then undergo further reactions, including potential addition to another molecule of the starting aldehyde, leading to diol byproducts or other complex structures.[3][4] These impurities are typically much less volatile and will have significantly longer retention times on a GC column.

Section 2: Troubleshooting and Purification Protocols

This section provides detailed, step-by-step guides for removing the specific impurities identified in the FAQ section.

Issue 2.1: Removing Unreacted Aldehyde and Low-Boiling Impurities

Causality: A significant boiling point difference exists between this compound (approx. 150-160 °C at atmospheric pressure) and the primary low-boiling contaminant, isovaleraldehyde (approx. 92 °C). This physical property is ideal for separation via distillation.

Methodology: Fractional Vacuum Distillation

Fractional distillation under reduced pressure is the most effective method for separating the product from volatile starting materials and some solvent residues. The reduced pressure lowers the boiling points, preventing potential thermal degradation of the target alcohol.

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column (or other fractionating column), a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge. Ensure all glass joints are properly sealed.

  • Sample Charging: Transfer the crude, dried organic extract into the distillation flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Evacuation: Gradually reduce the pressure in the system to the desired level (e.g., 20-40 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Forerun: Collect the initial fraction that distills at a low temperature. This will primarily contain residual solvent and unreacted isovaleraldehyde.

    • Product Fraction: As the temperature stabilizes at the expected boiling point of this compound under the applied vacuum, switch to a clean receiving flask to collect the pure product.

    • Residue: Discontinue the distillation before the flask goes to dryness to avoid concentrating potentially unstable residues. The remaining high-boiling material contains polymeric substances and other side products.

Issue 2.2: Removing High Molecular Weight and Polar Impurities

Causality: Impurities such as diols or other polar byproducts have polarities similar to or greater than the desired secondary alcohol. Their high boiling points make them difficult to remove by distillation alone. Flash column chromatography, which separates compounds based on their differential adsorption to a stationary phase, is the ideal technique for this purification challenge.

Methodology: Flash Column Chromatography

Experimental Protocol:

  • Column Packing: Select an appropriately sized silica gel column. Pack the column as a slurry using the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Sample Loading: Concentrate the crude product in vacuo. Adsorb the concentrated oil onto a small amount of silica gel. Allow the solvent to evaporate completely, resulting in a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with a low-polarity solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate). Less polar impurities (like hydrocarbon byproducts) will elute first.

    • Gradually increase the polarity of the mobile phase (e.g., gradient to 80:20 Hexane:Ethyl Acetate). This will cause the desired product, this compound, to begin eluting from the column.

    • Highly polar impurities, such as diols, will remain strongly adsorbed to the silica gel and will elute last or remain on the column.

  • Fraction Analysis: Collect fractions and analyze them using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.[5] Combine the pure fractions and remove the solvent using a rotary evaporator.

Section 3: Analytical Workflows for Purity Verification

Verifying the purity of the final product is a critical step. The following are standard protocols for assessing the purity of this compound.

Workflow 3.1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for assessing the purity of volatile compounds and identifying any remaining impurities.

Parameter Setting Rationale
Column A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm) is recommended.Provides excellent separation of alcohols and related organic compounds based on boiling point and polarity.
Injection Temp. 250 °CEnsures rapid and complete volatilization of the sample.
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)Separates volatile impurities at the beginning of the run and allows higher-boiling components to elute.
Carrier Gas Helium, constant flow rate of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
MS Detector Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 350.Standard EI energy provides reproducible fragmentation patterns for library matching and identification.[6]

Sample Preparation: Prepare a dilute solution of the purified alcohol (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

Workflow 3.2: Visual Workflow Diagrams

The following diagrams illustrate the overall synthesis and purification workflow, as well as a decision-making process for troubleshooting.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification & Analysis A Isovaleraldehyde + Ethynylmagnesium Bromide B Grignard Reaction (THF) A->B C Aqueous Quench (sat. NH4Cl) B->C D Crude Product C->D E Purification (Distillation or Chromatography) D->E F Pure this compound E->F G Purity Analysis (GC-MS, NMR) F->G

Caption: General workflow for synthesis and purification.

TroubleshootingTree Start Analyze Crude Product (GC-MS or ¹H NMR) Q1 Unreacted Aldehyde (e.g., peak at 9.6 ppm)? Start->Q1 A1 Perform Fractional Vacuum Distillation Q1->A1 Yes Q2 High MW Impurities (e.g., Diols)? Q1->Q2 No A1->Q2 A2 Perform Flash Column Chromatography Q2->A2 Yes End High Purity Product Q2->End No A2->End

Caption: Troubleshooting decision tree for purification.

References

Technical Support Center: Synthesis of 5-Methyl-1-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-methyl-1-hexyn-3-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the knowledge to anticipate and resolve common challenges in this synthetic procedure, ensuring a successful and efficient reaction.

I. Troubleshooting Guide: Navigating Common Side Reactions

The synthesis of this compound, typically achieved through the alkynylation of isovaleraldehyde, is a powerful C-C bond-forming reaction.[1] However, like any chemical transformation, it is susceptible to side reactions that can diminish yield and complicate purification. This section addresses the most common issues encountered during this synthesis.

Problem 1: Low Yield of the Desired Product with Significant Recovery of Starting Aldehyde

Possible Cause: Incomplete deprotonation of the terminal alkyne (acetylene) or premature quenching of the acetylide nucleophile.

Explanation: The first critical step in this synthesis is the deprotonation of a terminal alkyne, such as acetylene, to form a potent acetylide nucleophile.[2][3] This requires a sufficiently strong base.[4] If the base is not strong enough or is used in insufficient quantities, a significant portion of the alkyne will remain unreacted. Furthermore, acetylides are strong bases and will readily react with any protic source, including water or alcohols, which will quench the nucleophile and prevent its addition to the aldehyde.[5][6]

Solutions:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents should be used. Traces of water will consume the strong base and the acetylide, leading to lower yields.[5][6]

  • Select an Appropriate Base: A strong base is required to deprotonate the terminal alkyne (pKa ~25).[2] Common choices include sodium amide (NaNH₂) or organolithium reagents like n-butyllithium (n-BuLi).[4]

  • Verify Reagent Quality: Ensure the base has not degraded due to improper storage. Organolithium reagents, in particular, should be titrated periodically to determine their exact concentration.

Problem 2: Formation of a Viscous, Insoluble Precipitate During the Reaction

Possible Cause: Aldol condensation of isovaleraldehyde.

Explanation: Enolizable aldehydes like isovaleraldehyde can undergo self-condensation under basic or acidic conditions to form β-hydroxy aldehydes (aldol adducts) and subsequently α,β-unsaturated aldehydes (aldol condensation products).[7] This side reaction is often catalyzed by the same basic conditions used to generate the acetylide.[7] High concentrations of the aldehyde can favor this side reaction.[7]

Solutions:

  • Slow Addition of Aldehyde: Adding the isovaleraldehyde slowly to the solution of the pre-formed acetylide at a low temperature (e.g., -78 °C) can help to minimize its self-condensation by keeping its instantaneous concentration low.[7][8]

  • Use of Lewis Acids: In some cases, the addition of a Lewis acid can coordinate to the aldehyde's carbonyl oxygen, increasing its electrophilicity and favoring the desired alkynylation over the aldol reaction.

Problem 3: Presence of an Unexpected Byproduct with a Higher Molecular Weight

Possible Cause: Double addition of the acetylide to the aldehyde or subsequent reactions of the product.

Explanation: While less common with aldehydes, under certain conditions, a second equivalent of the acetylide could potentially react with the initially formed alkoxide. More likely, if the reaction is not properly quenched, the product alcohol could undergo further reactions.

Solutions:

  • Controlled Stoichiometry: Use a slight excess of the alkyne relative to the aldehyde to ensure the complete consumption of the electrophile.

  • Prompt and Careful Quenching: Once the reaction is complete (as determined by TLC or other monitoring), quench the reaction promptly with a suitable reagent, such as a saturated aqueous solution of ammonium chloride. This will protonate the alkoxide to form the desired alcohol and neutralize any remaining reactive species.[9]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent synthetic route involves the nucleophilic addition of an acetylide to isovaleraldehyde.[1] This is a type of alkynylation reaction.[1] The acetylide is typically generated in situ by deprotonating acetylene or a protected acetylene derivative with a strong base.[2] A common procedure involves the use of a Grignard reagent, such as ethynylmagnesium bromide, reacting with isovaleraldehyde.[10][11][12]

Q2: Why is it crucial to maintain anhydrous conditions throughout the synthesis?

Grignard reagents and acetylides are highly reactive and strong bases.[13] They will react readily with any protic solvent, such as water, to form the corresponding alkane, thereby being consumed before they can react with the aldehyde.[5][6] This will significantly reduce the yield of the desired alcohol.[5]

Q3: Can I use a different aldehyde for this reaction?

Yes, this reaction is general for the alkynylation of various aldehydes and ketones.[10][14][15][16] Using a different aldehyde will result in a different secondary alcohol. For instance, reacting the acetylide with formaldehyde would yield a primary alcohol, while reaction with a ketone would produce a tertiary alcohol.[10][11]

Q4: What are the best practices for purifying the final product?

Purification of this compound is typically achieved through distillation or column chromatography. Given its relatively low boiling point, vacuum distillation can be an effective method for separating it from less volatile impurities. For more challenging separations, silica gel column chromatography using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) is recommended.

Q5: Are there any safety precautions I should be aware of?

  • Flammable Solvents: The reaction often employs flammable solvents like diethyl ether or tetrahydrofuran (THF). Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources.

  • Reactive Reagents: Strong bases like n-butyllithium are pyrophoric and must be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon).

  • Exothermic Reaction: The addition of the Grignard reagent or acetylide to the aldehyde can be exothermic. Maintain proper cooling and control the rate of addition to prevent the reaction from becoming too vigorous.

III. Experimental Protocols & Data

Table 1: Troubleshooting Summary
Observed Issue Potential Cause Recommended Solution(s)
Low product yield, starting aldehyde recoveredIncomplete alkyne deprotonation or quenching of nucleophileEnsure anhydrous conditions, use a sufficiently strong base, verify reagent concentration.
Formation of a viscous precipitateAldol condensation of isovaleraldehydeSlow addition of the aldehyde at low temperature.
Presence of high molecular weight byproductDouble addition or subsequent product reactionsControl stoichiometry, ensure prompt and effective quenching.
Reaction fails to initiatePoor quality Grignard reagent or wet conditionsUse freshly prepared or titrated Grignard reagent, ensure all glassware and solvents are dry.
Protocol: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (a small crystal)

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Acetylene gas (or a suitable precursor)

  • Isovaleraldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Ethynylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Slowly add a solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, indicated by bubbling and a color change. If it doesn't, gentle warming may be required.

    • Once the Grignard reagent (ethylmagnesium bromide) is formed, bubble dry acetylene gas through the solution to form ethynylmagnesium bromide.

  • Reaction with Isovaleraldehyde:

    • Cool the flask containing the ethynylmagnesium bromide to 0 °C in an ice bath.

    • Slowly add a solution of isovaleraldehyde in anhydrous diethyl ether from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

IV. Visualizing the Reaction and Side Reactions

Desired Reaction Pathway

G cluster_0 Step 1: Acetylide Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Protonation Alkyne Alkyne Acetylide Acetylide Alkyne->Acetylide Strong Base Alkoxide Alkoxide Acetylide->Alkoxide Isovaleraldehyde This compound This compound Alkoxide->this compound H+ Workup

Caption: Desired synthesis pathway for this compound.

Common Side Reaction: Aldol Condensation

G Isovaleraldehyde_1 Isovaleraldehyde Enolate Enolate Isovaleraldehyde_1->Enolate Base Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct Isovaleraldehyde_2 Isovaleraldehyde_2 Isovaleraldehyde Condensation_Product α,β-Unsaturated Aldehyde Aldol_Adduct->Condensation_Product -H2O

Caption: Aldol condensation side reaction of isovaleraldehyde.

V. References

  • Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. (2019). Chemistry Steps. --INVALID-LINK--

  • Trost, B. M., & Weiss, A. H. (2009). The Enantioselective Aldol Reaction. Advanced Synthesis & Catalysis, 351(1-2), 9–26. --INVALID-LINK--

  • Ch 9 : Alkylation of Terminal Alkynes. (n.d.). University of Calgary. --INVALID-LINK--

  • Carbon Anions: Deprotonation of Alkynes | Reaction Example. (2024). YouTube. --INVALID-LINK--

  • What bases can deprotonate an alkyne? (2019). Quora. --INVALID-LINK--

  • Alkynylation. (n.d.). Wikipedia. --INVALID-LINK--

  • Addition of Alkynes to Aldehydes and Activated Ketones Catalyzed by Rhodium−Phosphine Complexes. (2006). The Journal of Organic Chemistry. --INVALID-LINK--

  • Deprotonation of Alkynes and Use as Nucleophile. (2018). YouTube. --INVALID-LINK--

  • Alkynes to Alcohols. (n.d.). Chemistry Steps. --INVALID-LINK--

  • Alkyne Synthesis Challenge Not as Straightforward as it Might Seem. (2023). YouTube. --INVALID-LINK--

  • How do typical impurities arise in the Grignard reaction? (n.d.). Homework.Study.com. --INVALID-LINK--

  • 5-Methyl-1-hexen-3-ol synthesis. (n.d.). ChemicalBook. --INVALID-LINK--

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • Alkynes to Aldehydes and Ketones. (n.d.). Chemistry Steps. --INVALID-LINK--

  • Organic Chemistry - Alcohol Synthesis Problem. (2013). Physics Forums. --INVALID-LINK--

  • The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. (2013). PMC - NIH. --INVALID-LINK--

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. --INVALID-LINK--

  • Grignard Reagents. (n.d.). Purdue University. --INVALID-LINK--

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. --INVALID-LINK--

  • reaction of aldehydes and ketones with grignard reagents. (n.d.). Chemguide. --INVALID-LINK--

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. --INVALID-LINK--

  • Alkyne Synthesis Reaction Problem. (2023). YouTube. --INVALID-LINK--

  • The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. --INVALID-LINK--

  • 5-methyl-1-hexen-3-ol. (n.d.). ChemSynthesis. --INVALID-LINK--

  • Grignard Reagent. (n.d.). BYJU'S. --INVALID-LINK--

  • This compound, 5ML. (n.d.). Lab Pro Inc. --INVALID-LINK--

  • PRACTICE EXERCISE – ORGANIC CHEMISTRY I Alkynes Synthesis and Reactions. (n.d.). University of Wisconsin-Madison. --INVALID-LINK--

  • 5-Methylhex-3-yn-1-ol. (n.d.). PubChem. --INVALID-LINK--

  • Grignard reaction. (n.d.). Wikipedia. --INVALID-LINK--

  • This compound 97. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • This compound (C7H12O). (n.d.). PubChemLite. --INVALID-LINK--

  • This compound. (n.d.). PubChem. --INVALID-LINK--

  • Synthesis and resolution of R(-)-5-hexyn-3-01. (1981). Canadian Journal of Chemistry. --INVALID-LINK--

  • Method for preparing hexyn-3-ol-1. (1977). Google Patents. --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for 5-Methyl-1-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Methyl-1-hexyn-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this common yet nuanced chemical transformation. Here, you will find detailed troubleshooting guides and frequently asked questions to navigate the challenges you may encounter during your experiments, ensuring a successful and efficient synthesis.

Reaction Overview: The Grignard Approach

The most prevalent and scalable method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of an ethynyl Grignard reagent, typically ethynylmagnesium bromide, to the electrophilic carbonyl carbon of isobutyraldehyde (2-methylpropanal)[1]. The reaction is followed by an acidic workup to yield the desired secondary propargyl alcohol.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product EthynylMgBr Ethynylmagnesium Bromide (HC≡CMgBr) Alkoxide Magnesium Alkoxide Intermediate EthynylMgBr->Alkoxide Nucleophilic Attack Isobutyraldehyde Isobutyraldehyde ((CH₃)₂CHCHO) Isobutyraldehyde->Alkoxide Product This compound Alkoxide->Product Acidic Workup (H₃O⁺) Troubleshooting_Workflow Start Low Yield or Impurities Detected Check_Anhydrous Anhydrous Conditions? Start->Check_Anhydrous Anhydrous_Yes Yes Check_Anhydrous->Anhydrous_Yes Yes Anhydrous_No No (Dry Glassware & Solvents) Check_Anhydrous->Anhydrous_No No Check_Reagents Reagent Quality? Reagents_Good Good Check_Reagents->Reagents_Good Yes Reagents_Bad Poor (Purify/Replace Reagents) Check_Reagents->Reagents_Bad No Anhydrous_Yes->Check_Reagents Analyze_Impurities Analyze Impurities (GC-MS, NMR) Reagents_Good->Analyze_Impurities High_Boiling High Boiling Impurity? Analyze_Impurities->High_Boiling Aldol_Products Aldol/Other Byproducts? Analyze_Impurities->Aldol_Products High_Boiling->Aldol_Products No Wurtz_Coupling Wurtz Coupling Likely (Control Temp, Use Pure Acetylene) High_Boiling->Wurtz_Coupling Yes Optimize_Addition Aldol Products Likely (Inverse Addition, Low Temp) Aldol_Products->Optimize_Addition Yes Optimize Optimize Reaction Conditions (Temp, Addition Rate) Aldol_Products->Optimize No Wurtz_Coupling->Optimize Optimize_Addition->Optimize Success Successful Synthesis Optimize->Success

References

Technical Support Center: Troubleshooting Low Yield in the Grignard Synthesis of 5-Methyl-1-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Methyl-1-hexyn-3-ol via the Grignard reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls associated with this synthesis, ensuring a higher success rate and yield. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses the most common and critical problems encountered during the synthesis of this compound. Each question is followed by a detailed explanation of the potential causes and actionable solutions.

Q1: My Grignard reaction to synthesize this compound is not initiating. What are the likely causes and how can I fix this?

Failure to initiate is a frequent hurdle in Grignard reactions, primarily due to the passivation of the magnesium surface and the presence of moisture.[1][2] Here is a systematic approach to troubleshooting this issue:

  • Inactive Magnesium Surface: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which prevents the reaction with the alkyl or alkynyl halide.[3]

    • Solution: Activate the magnesium surface prior to the reaction. This can be achieved by adding a small crystal of iodine (the disappearance of the brown color indicates activation), a few drops of 1,2-dibromoethane, or by gently crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.[2][3]

  • Presence of Moisture: Grignard reagents are highly sensitive to protic sources, especially water.[2] Any trace of moisture in the glassware, solvent, or reagents will quench the Grignard reagent as it forms.

    • Solution: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying at a high temperature for several hours immediately before use. Solvents like diethyl ether or THF must be anhydrous. The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[2][4]

  • Low Reaction Temperature: While the Grignard reaction is exothermic, a gentle initial warming can be necessary to overcome the activation energy barrier.

    • Solution: Gently warm a small portion of the reaction mixture with a heat gun or a warm water bath to initiate the reaction. Be prepared to cool the reaction vessel if the reaction becomes too vigorous.[5]

Q2: I am observing a consistently low yield of this compound. What are the potential side reactions and how can I minimize them?

Low yields are often a result of side reactions that consume the Grignard reagent or the aldehyde starting material. The primary culprits are:

  • Wurtz Coupling: The Grignard reagent can react with the starting halide (e.g., ethyl bromide if preparing ethynylmagnesium bromide from acetylene and ethylmagnesium bromide) to form a dimer.

    • Solution: Maintain a low reaction temperature during the formation of the Grignard reagent and add the halide solution dropwise to keep its concentration low in the reaction mixture.[1]

  • Enolization of Isovaleraldehyde: The Grignard reagent is a strong base and can deprotonate the acidic α-hydrogen of isovaleraldehyde, forming an enolate. This consumes both the Grignard reagent and the aldehyde without forming the desired alcohol.

    • Solution: Add the isovaleraldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.[1]

  • Reaction with Atmospheric Carbon Dioxide: Grignard reagents react readily with carbon dioxide from the air to form carboxylates after acidic workup.

    • Solution: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction to prevent the ingress of air.[6]

Q3: During the workup, I am getting a significant amount of an insoluble white precipitate. What is it and how should I handle it?

The white precipitate is typically a mixture of magnesium salts (e.g., magnesium hydroxide and magnesium bromide).

  • Cause: This forms during the quenching of the reaction with water or a weak acid.

  • Solution: The standard workup procedure involves quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[1][4][7] This helps to dissolve the magnesium salts by forming soluble complexes. If the precipitate persists, a small amount of dilute acid (e.g., HCl) can be added, but this should be done cautiously as strong acids can promote side reactions with the desired alcohol product. The workup should be performed at a low temperature (e.g., in an ice bath) to control the exothermicity of the quenching process.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of the Grignard synthesis of this compound.

Q1: What is the optimal method for preparing the ethynylmagnesium bromide Grignard reagent for this synthesis?

A common and effective method is to first prepare an alkyl Grignard reagent, such as ethylmagnesium bromide, and then bubble dry acetylene gas through the solution.[7][8] The more acidic terminal alkyne proton reacts with the alkyl Grignard to form ethynylmagnesium bromide and ethane gas.

Q2: What are the recommended reaction conditions (temperature, solvent, reaction time)?
  • Grignard Formation: The formation of the initial alkyl Grignard is typically done in anhydrous diethyl ether or tetrahydrofuran (THF) at a temperature that maintains a gentle reflux.[5] The subsequent reaction with acetylene is often performed at a controlled temperature, for instance by bubbling the gas through the solution.

  • Reaction with Isovaleraldehyde: The addition of isovaleraldehyde to the ethynylmagnesium bromide solution should be carried out at a low temperature, typically 0 °C, to minimize side reactions.[1] After the addition is complete, the reaction mixture is often allowed to warm to room temperature and stirred for an additional period to ensure completion.[1]

  • Reaction Time: The formation of the Grignard reagent may take 30-60 minutes after initiation.[3] The reaction with the aldehyde is typically stirred for a few hours.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the point of completion.

Q3: How can I purify the final product, this compound?

After the aqueous workup and extraction with an organic solvent (e.g., diethyl ether), the combined organic layers are dried over an anhydrous drying agent like magnesium sulfate. The solvent is then removed under reduced pressure. The crude product is typically purified by vacuum distillation.[7] For highly polar compounds that are difficult to separate from baseline impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[2]

Quantitative Data Summary

ParameterRecommended Value/ConditionRationale
Reagent Molarity Typically 0.5 M to 2.0 M in ether or THFHigher concentrations can lead to precipitation and viscosity issues.
Reagent Equivalents 1.1 - 1.5 equivalents of Grignard reagent to aldehydeA slight excess of the Grignard reagent ensures complete consumption of the aldehyde.
Reaction Temperature 0 °C for aldehyde additionMinimizes side reactions such as enolization.[1]
Workup Quenching Agent Saturated aqueous NH₄ClEffectively quenches the reaction and helps dissolve magnesium salts.[1][4][7]

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard procedure for the synthesis of this compound via the Grignard reaction.

Step 1: Preparation of Ethynylmagnesium Bromide

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet adapter under a positive pressure of dry nitrogen.

  • Place magnesium turnings in the flask.

  • Add anhydrous diethyl ether to cover the magnesium.

  • Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the formation of ethylmagnesium bromide.

  • Once the Grignard reagent is formed, bubble dry acetylene gas through the stirred solution to form ethynylmagnesium bromide.

Step 2: Reaction with Isovaleraldehyde

  • Cool the ethynylmagnesium bromide solution to 0 °C in an ice bath.

  • Add a solution of freshly distilled isovaleraldehyde in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

Step 3: Workup and Purification

  • Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.[1][4][7]

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer two more times with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation.[7]

Visualizations

Grignard Reaction Workflow

Grignard_Workflow reagent_prep Step 1: Prepare Ethynylmagnesium Bromide reaction Step 2: React with Isovaleraldehyde at 0°C reagent_prep->reaction workup Step 3: Quench with sat. aq. NH4Cl reaction->workup extraction Step 4: Extract with Diethyl Ether workup->extraction purification Step 5: Purify by Vacuum Distillation extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield of This compound check_initiation Was the reaction initiation successful? start->check_initiation check_moisture Were anhydrous conditions maintained? check_initiation->check_moisture Yes no_initiation Activate Mg, ensure dryness, gentle heating. check_initiation->no_initiation No check_side_reactions Were side reactions minimized? check_moisture->check_side_reactions Yes moisture_present Flame-dry glassware, use anhydrous solvents. check_moisture->moisture_present No side_reactions_present Control temperature, slow addition of reagents. check_side_reactions->side_reactions_present No success Improved Yield no_initiation->success moisture_present->success side_reactions_present->success

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Large-Scale Synthesis of 5-Methyl-1-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of 5-Methyl-1-hexyn-3-ol (CAS 61996-79-0)[1][2][3][4][5]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up the synthesis of this key propargylic alcohol intermediate. The typical synthetic route involves the ethynylation of isobutyraldehyde, commonly via a Grignard reaction with ethynylmagnesium halide[6][7]. While effective at the lab scale, this process presents significant challenges in a large-scale or manufacturing environment.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, ensuring process safety, robustness, and high product quality.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses the most frequently encountered problems during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing validated solutions.

Question 1: My Grignard reaction yield is significantly lower on a larger scale compared to the bench scale. What are the likely causes and how can I fix it?

Answer: A drop in yield upon scale-up is a common and multifaceted problem. The root cause often lies in issues with mass and heat transfer, as well as the sensitivity of the Grignard reagent to ambient conditions.

Possible Causes & Recommended Actions:

  • Inefficient Grignard Reagent Formation:

    • Cause: The surface of magnesium turnings is often passivated by a layer of magnesium oxide, which prevents or slows the reaction initiation.[8] This issue is exacerbated in large reactors where the surface-area-to-volume ratio is lower.

    • Action: Activate the magnesium before use. Common activation methods include using initiators like iodine, 1,2-dibromoethane, or a small amount of pre-formed Grignard reagent.[9][10] Ensure rigorous anhydrous conditions, as even trace moisture will quench the highly reactive Grignard reagent.[8][9][11] All solvents and glassware must be meticulously dried.[9][12]

  • Poor Temperature Control:

    • Cause: The Grignard reaction is highly exothermic.[11][12][13] Inadequate heat removal in a large reactor can lead to localized "hot spots." These elevated temperatures promote side reactions, such as Wurtz coupling of the ethynylmagnesium halide with any unreacted alkyl halide, or aldol condensation of the isobutyraldehyde starting material.

    • Action: Employ a reactor with efficient cooling and agitation. The addition of the alkyl halide (to form the Grignard) and then the isobutyraldehyde should be done slowly and subsurface to ensure rapid dispersion and heat exchange.[14] Maintain a consistent internal temperature, typically between 0-10°C, during the aldehyde addition.[6]

  • Side Reactions and Impurity Formation:

    • Cause: Besides thermal decomposition, impurities can arise from the rearrangement of the propargyl Grignard reagent to an allenyl Grignard, leading to allenic byproducts.[15]

    • Action: Maintaining low reaction temperatures is critical to minimize this rearrangement.[15] The order of addition is also crucial; adding the aldehyde to the Grignard solution (normal addition) is standard practice to maintain a low concentration of the electrophile and minimize side reactions.[6]

Question 2: I am observing significant amounts of a high-boiling point impurity during final distillation. What is it and how can I prevent its formation?

Answer: This is a classic sign of Wurtz coupling byproducts. This occurs when the formed Grignard reagent reacts with the starting alkyl halide.

Detailed Analysis:

  • Mechanism: The primary coupling side-product is typically 1,3-diyne, formed from the reaction of the ethynylmagnesium halide with itself or other reactive species.

  • Prevention Strategy: The key is to maintain a very low concentration of the halide starting material during the Grignard formation.

    • Slow Addition: Add the alkyl halide solution dropwise to the magnesium suspension.[15] This ensures it reacts quickly upon addition rather than accumulating.

    • Optimal Temperature: Maintain a moderate reaction temperature that sustains the reaction without becoming too vigorous, which could indicate a buildup of unreacted starting material.[15]

    • Efficient Agitation: Ensure the reactor is well-agitated to quickly mix the added halide and bring it into contact with the magnesium surface.

Question 3: The reaction is difficult to control and shows a dangerous exotherm (runaway reaction). What are the critical safety procedures I must implement?

Answer: A runaway reaction is the most significant safety hazard in large-scale Grignard synthesis.[12][13][14] It is caused by a sudden, uncontrolled acceleration of the reaction rate, leading to a rapid increase in temperature and pressure.

Critical Safety Protocols (RAMP Framework):

  • Recognize Hazards: Grignard reagents and the ethereal solvents (like THF or diethyl ether) used are highly flammable.[12][14] Some reagents can be pyrophoric. The reaction itself is highly exothermic and prone to a delayed initiation, which can lead to a dangerous accumulation of reactants.[11][12]

  • Assess Risks: The risk of a fire or explosion increases significantly with scale.[12] Inadequate cooling capacity, rapid reagent addition, or poor process monitoring can all lead to a loss of control.

  • Minimize & Manage Risks:

    • Engineering Controls: Use a chemical fume hood or a well-ventilated area. For larger scales, a blast shield is recommended.[14] Ensure the reactor is equipped with an effective reflux condenser and a pressure relief system.[12]

    • Administrative Controls: Never work alone when performing a large-scale Grignard reaction.[14][16] Develop a detailed Standard Operating Procedure (SOP) that includes emergency shutdown steps.[12][14]

    • Procedural Best Practices:

      • Controlled Addition: Add the halide substrate slowly and monitor the reaction temperature and reflux rate closely.[14]

      • Emergency Cooling: Have a large ice bath readily available to quickly cool the reactor if the reaction becomes too vigorous.[12]

      • Proper Quenching: The reaction must be quenched carefully by slowly adding it to a stirred, cooled solution of a proton source, such as aqueous ammonium chloride.[6][17] Never add water directly to the concentrated Grignard reagent.

Reaction Workflow & Troubleshooting Logic

The following diagram illustrates the key steps and decision points for troubleshooting low yield in the synthesis.

G cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_outcome Outcome & Analysis cluster_troubleshoot Troubleshooting Actions Start Start Synthesis Anhydrous Rigorous Anhydrous Conditions Met? Start->Anhydrous ActivateMg Magnesium Activated? (e.g., Iodine, Dibromoethane) Anhydrous->ActivateMg Yes FixAnhydrous Action: Dry all glassware and solvents rigorously. Anhydrous->FixAnhydrous No GrignardFormation Grignard Formation: Slow Halide Addition ActivateMg->GrignardFormation Yes FixActivation Action: Implement Mg activation protocol. ActivateMg->FixActivation TempControl1 Temp Control Maintained? (< 35°C during formation) GrignardFormation->TempControl1 AldehydeAddition Slow Aldehyde Addition to Grignard Reagent TempControl1->AldehydeAddition Yes FixTemp1 Action: Improve cooling, slow addition rate. TempControl1->FixTemp1 No TempControl2 Temp Control Maintained? (0-10°C during addition) AldehydeAddition->TempControl2 Workup Aqueous NH4Cl Quench TempControl2->Workup Yes FixTemp2 Action: Enhance cooling, ensure slow, subsurface addition. TempControl2->FixTemp2 No Yield Check Yield Workup->Yield LowYield Low Yield Yield->LowYield Low GoodYield Good Yield Yield->GoodYield Acceptable LowYield->Anhydrous Re-evaluate Process FixAnhydrous->Anhydrous FixActivation->ActivateMg FixTemp1->TempControl1 FixTemp2->TempControl2

Caption: Troubleshooting workflow for low yield in Grignard synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for a large-scale Grignard reaction for this synthesis? A1: Tetrahydrofuran (THF) is generally preferred over diethyl ether for large-scale reactions.[14] THF has a higher boiling point, which makes it less of a fire hazard, and it is better at solvating the magnesium complexes, which can help with reaction rates and prevent precipitation issues. Some greener solvent alternatives like 2-methyltetrahydrofuran (2-MeTHF) are also gaining traction due to their higher boiling points and potential derivation from renewable resources.[18]

Q2: How can I confirm my Grignard reagent has formed successfully before adding the isobutyraldehyde? A2: Visual indicators include the disappearance of the magnesium metal and gentle bubbling or reflux.[15] However, for large-scale synthesis, quantitative analysis is recommended. A common method is to take a small, known volume of the Grignard solution, quench it with a known excess of an iodine solution, and then back-titrate the remaining iodine with a standard sodium thiosulfate solution. This provides an accurate concentration of the active Grignard reagent.

Q3: What are the best practices for the purification of this compound at scale? A3: Vacuum distillation is the preferred method for purifying propargylic alcohols like this compound.[6][19][20] This is crucial to avoid thermal decomposition, which can occur at the higher temperatures required for atmospheric distillation.[19] Before distillation, it is advisable to wash the organic extract with brine to remove most of the water and then dry it over an anhydrous salt like magnesium sulfate or sodium sulfate.

Q4: Can this reaction be run in a continuous flow setup to improve safety and efficiency? A4: Yes, continuous flow chemistry is an excellent strategy for mitigating the hazards of Grignard reactions.[13] A flow setup minimizes the volume of the highly reactive Grignard reagent present at any given time, drastically reducing the risk of a thermal runaway. It also offers superior heat and mass transfer, often leading to higher yields and better consistency.[13]

Key Synthesis Parameters Summary

ParameterRecommended ConditionRationale / Key Considerations
Solvent Anhydrous Tetrahydrofuran (THF)Higher boiling point than ether improves safety; good solvating power.[14]
Mg Activation Iodine crystal or 1,2-dibromoethaneRemoves passivating MgO layer, essential for initiation.[9]
Grignard Formation Temp. Maintain gentle reflux (~30-40°C)Controlled rate prevents accumulation of unreacted halide.
Aldehyde Addition Temp. 0 - 10°CMinimizes side reactions like aldol condensation and rearrangement.[6]
Reagent Addition Slow, subsurface dropwise additionEnsures efficient heat transfer and prevents localized high concentrations.[14]
Work-up/Quench Slow addition to cooled aq. NH₄ClSafely neutralizes the reactive species without excessive heat generation.[6][17]
Purification Vacuum DistillationPrevents thermal decomposition of the propargylic alcohol product.[19][20]

General Synthesis Protocol

This is a representative protocol and should be adapted and optimized based on specific equipment and safety assessments.

  • Reactor Preparation: Ensure a multi-neck, jacketed glass reactor is thoroughly cleaned, dried in an oven, and assembled while hot under a stream of dry nitrogen. Equip the reactor with a mechanical stirrer, thermocouple, reflux condenser with a nitrogen inlet, and an addition funnel.

  • Magnesium Activation: Charge the reactor with magnesium turnings and a crystal of iodine under a positive nitrogen pressure.

  • Grignard Formation: Charge the addition funnel with a solution of ethynyl bromide (or other suitable precursor) in anhydrous THF. Slowly add a small portion to the magnesium to initiate the reaction (indicated by color change and temperature rise). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After addition, stir for 1-2 hours until most of the magnesium is consumed.

  • Aldehyde Addition: Cool the reactor jacket to 0°C. Charge the addition funnel with a solution of isobutyraldehyde in anhydrous THF. Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10°C.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC or GC to confirm the consumption of the aldehyde.

  • Work-up: In a separate vessel, prepare a stirred, cooled (0°C) saturated aqueous solution of ammonium chloride. Slowly transfer the reaction mixture via cannula into the ammonium chloride solution.

  • Extraction & Purification: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether or methyl tert-butyl ether (MTBE). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.[21][22]

References

Technical Support Center: Stabilizing 5-Methyl-1-hexyn-3-ol During Experimental Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 5-Methyl-1-hexyn-3-ol and encountering stability issues during the workup and purification phases of their experiments. As a secondary propargyl alcohol, this compound is susceptible to decomposition, primarily through an acid-catalyzed pathway. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you preserve the integrity of your compound.

Troubleshooting Guide: Preventing Decomposition of this compound

This section addresses common problems observed during the workup of this compound and provides a logical workflow for diagnosing and resolving these issues.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process when you suspect decomposition of your target compound.

Troubleshooting_Workflow Troubleshooting Decomposition of this compound cluster_0 Observation & Initial Analysis cluster_1 Diagnosis cluster_2 Solution & Prevention A Unexpected product observed by TLC/LC-MS (e.g., more non-polar spot, different mass) B Does the unexpected product's mass correspond to an α,β-unsaturated ketone (loss of H2O)? A->B Analyze mass spec data C Was the reaction quenched with acid or was the pH of the aqueous wash acidic? B->C Yes D Did you use standard silica gel for chromatography? B->D No, mass is different C->D No E Meyer-Schuster Rearrangement is likely. Implement a neutral or mildly basic quench. C->E Yes F Standard silica gel can be acidic. Use neutral alumina or triethylamine-deactivated silica gel. D->F Yes G Implement Protocol 1: Neutral Quench & Extraction. E->G H Implement Protocol 2: Purification on Neutralized Media. F->H

Caption: Troubleshooting logic for identifying and preventing decomposition of this compound.

Question & Answer Troubleshooting

Q1: After quenching my reaction and performing an extraction, my TLC and LC-MS analysis show a new, less polar spot and a mass corresponding to the loss of water. What is happening?

A1: You are likely observing the product of an acid-catalyzed decomposition known as the Meyer-Schuster rearrangement.[1] this compound, a secondary propargyl alcohol, can rearrange under acidic conditions to form 5-methyl-1-hexen-3-one, an α,β-unsaturated ketone. This new compound is less polar and will have a higher Rf on a TLC plate. The mass spectrum will show a molecular ion peak that is 18 units (the mass of water) less than your starting material.

Q2: I quenched my Grignard reaction with saturated aqueous ammonium chloride as is standard practice. Could this be the cause of the decomposition?

A2: While saturated aqueous ammonium chloride is a common and appropriate quenching agent for Grignard reactions, its solution is weakly acidic (pH around 6).[2] For highly acid-sensitive alcohols like this compound, even this mild acidity can be enough to initiate the Meyer-Schuster rearrangement, especially if the compound is exposed to it for a prolonged period during the workup. A better approach would be to use a neutral or slightly basic quenching solution.

Q3: I successfully isolated my alcohol after the quench and extraction, but it decomposed during column chromatography on silica gel. Why did this happen and how can I avoid it?

A3: Standard silica gel is slightly acidic and can catalyze the decomposition of acid-sensitive compounds.[3] To avoid this, you have two primary options:

  • Use Neutral Alumina: Neutral alumina is a good alternative stationary phase for the chromatography of compounds that are unstable on silica gel.[4][5]

  • Use Triethylamine-Deactivated Silica Gel: You can neutralize the acidic sites on silica gel by pre-treating it with triethylamine.[3][6] This is a highly effective method for purifying acid-sensitive molecules.

Detailed Experimental Protocols

Here are step-by-step methodologies for the workup and purification of this compound designed to minimize decomposition.

Protocol 1: Neutral Quench and Extraction of this compound

This protocol is designed for the workup of reactions where this compound is the product, such as after a Grignard reaction.

  • Cool the Reaction Mixture: Before quenching, cool the reaction vessel to 0 °C in an ice bath. This will help to dissipate any heat generated during the neutralization.

  • Prepare the Quenching Solution: In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Quench the Reaction: Slowly add the saturated NaHCO3 solution to the cooled reaction mixture with vigorous stirring. Continue adding the quenching solution until gas evolution ceases and the pH of the aqueous layer is between 7 and 8.

  • Extract the Product: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Wash the Organic Layer: Combine the organic extracts and wash them once with brine (saturated aqueous NaCl). This will help to remove any remaining water and inorganic salts.

  • Dry the Organic Layer: Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4). Filter off the drying agent.

  • Concentrate the Solution: Remove the solvent under reduced pressure using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 30-35 °C to prevent any potential thermal decomposition.

Protocol 2: Purification of this compound by Column Chromatography

This protocol provides two options for the stationary phase to be used in column chromatography.

Option A: Using Neutral Alumina

  • Select the Alumina: Choose a neutral alumina with a suitable particle size for flash chromatography (e.g., 50-200 µm).

  • Pack the Column: Prepare a slurry of the neutral alumina in your chosen eluent (e.g., a mixture of hexanes and ethyl acetate) and pack the column.

  • Load the Sample: Dissolve your crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elute and Collect Fractions: Run the chromatography as you normally would, collecting fractions and monitoring them by TLC.

Option B: Using Triethylamine-Deactivated Silica Gel

  • Prepare the Deactivated Silica Gel:

    • In a fume hood, slurry the required amount of silica gel in your chosen solvent system (e.g., hexanes/ethyl acetate).

    • Add triethylamine to the slurry to a final concentration of 1-2% (v/v).

    • Stir the slurry for 15-20 minutes.

    • Pack the column with the treated silica gel slurry.

    • Flush the packed column with 2-3 column volumes of the eluent without triethylamine to remove the excess base.[6]

  • Load and Elute: Load your sample and run the chromatography as described for the neutral alumina column.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of the Meyer-Schuster rearrangement?

A: The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of a secondary or tertiary propargyl alcohol to an α,β-unsaturated ketone or aldehyde.[1] The reaction proceeds through the protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxyl group to form an allene intermediate. This allene then tautomerizes to the more stable α,β-unsaturated carbonyl compound.[1]

Q: Are there any other potential decomposition pathways for this compound?

A: Besides the Meyer-Schuster rearrangement, propargyl alcohols can also undergo other side reactions, such as dimerization or polymerization, especially at elevated temperatures or in the presence of certain metal catalysts. However, under typical workup conditions, the acid-catalyzed rearrangement is the most common decomposition pathway.

Q: Can I use other bases to quench my reaction?

A: While other bases can be used, saturated sodium bicarbonate is often preferred because it is mild, inexpensive, and the resulting carbonic acid readily decomposes to carbon dioxide and water, which simplifies the workup. Stronger bases like sodium hydroxide are generally not recommended as they can promote other side reactions.

Q: How can I tell if my silica gel is acidic?

A: You can assume that standard, untreated silica gel for chromatography is slightly acidic. If you are working with a compound that is known to be acid-sensitive, it is always a good practice to use a neutralized stationary phase as a precaution.

Q: What if I still see decomposition even after taking these precautions?

A: If decomposition persists, consider the following:

  • Temperature: Ensure that all steps of your workup, especially solvent removal, are performed at a low temperature.

  • Purity of Reagents: Impurities in your solvents or reagents could be contributing to the decomposition. Ensure you are using high-purity materials.

  • Exposure to Air: Some compounds can be sensitive to air oxidation. If you suspect this, perform the workup under an inert atmosphere (e.g., nitrogen or argon).

By understanding the chemical instability of this compound and implementing these carefully designed workup and purification protocols, you can significantly improve the yield and purity of your target compound.

References

Technical Support Center: Chiral HPLC Method Development for 5-Methyl-1-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the enantioselective separation of 5-Methyl-1-hexyn-3-ol. This resource, designed for researchers and drug development professionals, provides in-depth, field-proven insights into chiral HPLC method development and troubleshooting. As Senior Application Scientists, we aim to explain not just the how, but the why behind each experimental step.

Analyte at a Glance: this compound

This compound is a chiral secondary alcohol with a stereocenter at the C-3 position. Its simple, aliphatic structure without a strong UV chromophore presents unique challenges and considerations for chiral separation.[1][2][3]

  • Structure: this compound Structure

  • Molecular Formula: C₇H₁₂O[1]

  • Molecular Weight: 112.17 g/mol [1]

  • Key Features: Chiral secondary alcohol, terminal alkyne, aliphatic chain.

The fundamental principle of chiral chromatography relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase (CSP).[4] For a successful separation, there must be a sufficient difference in the interaction energy between each enantiomer and the CSP, a concept often simplified by the "three-point interaction model".[5]

Method Development & Optimization Workflow

A systematic approach is crucial for efficient chiral method development. The following workflow outlines a logical progression from initial screening to a fully optimized method.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Validation & Final Method start Define Analyte Properties (this compound: neutral alcohol) col_select Select 2-4 Complementary CSPs (e.g., Amylose & Cellulose-based) start->col_select mp_select Select Screening Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) col_select->mp_select screen Perform Gradient or Isocratic Screening mp_select->screen eval Evaluate Screening Data (Look for any separation, even partial) screen->eval no_sep No Separation? eval->no_sep no_sep->col_select No, try other CSPs optimize Optimize Mobile Phase (Adjust % Alcohol, Test Additives if needed) no_sep->optimize Yes temp Optimize Temperature (Lower temp often increases resolution) optimize->temp robust Robustness Testing (Vary flow, temp, mobile phase ratio slightly) temp->robust validate Method Validation (Linearity, Accuracy, Precision) robust->validate final Final Method Established validate->final

Caption: Systematic workflow for chiral HPLC method development.

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phase (CSP) should I start with for this compound?

A: For a small, neutral alcohol, polysaccharide-based CSPs are the most effective starting point due to their broad applicability.[6][7] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a variety of chiral recognition mechanisms including hydrogen bonding, dipole-dipole, and steric interactions.

A recommended initial screening set would include:

  • An amylose-based column (e.g., CHIRALPAK® IA, IG, or YMC CHIRAL ART Amylose-SA).

  • A cellulose-based column (e.g., CHIRALPAK® IB, IC, or YMC CHIRAL ART Cellulose-SB).

Screening on at least two complementary columns is more efficient than exhaustively testing conditions on a single phase.[7] Immobilized columns (like IA, IB, IC, IG) offer the advantage of being compatible with a wider range of solvents, which can be useful if standard mobile phases fail.[8]

Q2: What is the best mobile phase for the initial screening?

A: Normal Phase mode is typically the first choice for separating chiral alcohols.[9] A simple mobile phase consisting of a non-polar alkane and a polar alcohol modifier is highly effective.

Recommended Starting Conditions:

Component Solvent A Solvent B Typical Starting Ratio (v/v)
Mobile Phase 1 n-Hexane 2-Propanol (IPA) 95:5 or 90:10

| Mobile Phase 2 | n-Hexane | Ethanol (EtOH) | 95:5 or 90:10 |

Why this works: The alkane serves as the weak, bulk solvent, while the alcohol modifier plays a critical role in analyte retention and chiral recognition. The alcohol competes with the analyte for hydrogen bonding sites on the CSP.[10] By adjusting the alcohol concentration, you directly control the analyte's retention time. Decreasing the alcohol percentage generally leads to longer retention and can often improve resolution.[11]

Q3: My analyte has no UV chromophore. What detector should I use?

A: This is a critical consideration for this compound. While it has a terminal alkyne, it lacks a strong chromophore for standard UV detection at wavelengths like 254 nm. You have several options:

  • Low Wavelength UV (e.g., < 210 nm): You may see some absorbance at very low wavelengths, but sensitivity will likely be poor, and high-purity solvents are essential to minimize baseline noise.

  • Refractive Index (RI) Detector: An RI detector is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes. It is an excellent choice for non-UV-active compounds. However, it is sensitive to temperature and pressure fluctuations and is incompatible with gradient elution.

  • Derivatization: You can chemically modify the alcohol with a UV-active agent (a process called derivatization) before injection.[12] For example, reacting the hydroxyl group to form an ester with a chromophore-containing molecule like benzoic acid would allow for sensitive UV detection. This adds a sample preparation step but can significantly improve detection limits.

Q4: Do I need to use additives like TFA or DEA for this compound?

A: For a neutral analyte like this compound, additives are generally not necessary and may not be beneficial.[11] Additives are primarily used to improve the peak shape of ionizable compounds.[6]

  • Basic Additives (e.g., Diethylamine - DEA): Used for basic analytes to prevent interactions with acidic silanol groups on the silica support, reducing peak tailing.

  • Acidic Additives (e.g., Trifluoroacetic Acid - TFA): Used for acidic analytes to keep them in a single, non-ionized form, leading to sharper peaks.

Since your analyte is neutral, starting without additives is the best approach.

Troubleshooting Guide

Even with a systematic approach, challenges can arise. This guide addresses common problems in a logical, cause-and-effect format.

G cluster_0 Problem Identification cluster_1 Potential Causes & Solutions cluster_sol1 For No Separation / Poor Resolution cluster_sol2 For Peak Tailing cluster_sol3 For High Backpressure prob1 No Separation (Single Peak) sol1a 1. Optimize Mobile Phase: - Decrease % Alcohol for more retention. - Switch alcohol (IPA vs. EtOH). prob1->sol1a prob2 Poor Resolution (Rs < 1.5) prob2->sol1a prob3 Peak Tailing (As > 1.2) sol2a 1. Sample Overload: - Reduce injection volume or sample concentration. prob3->sol2a prob4 High Backpressure sol3a 1. Blocked Frit/Guard: - Reverse flush the column (check manual first). - Replace guard column. prob4->sol3a sol1b 2. Lower Temperature: - Run at 10-15°C. Decreased thermal motion can enhance chiral recognition. sol1a->sol1b sol1c 3. Change CSP: - The chosen phase may not be suitable. Screen on a different family of CSP. sol1b->sol1c sol2b 2. Column Contamination: - Flush column with a strong, compatible solvent like 100% IPA (for immobilized phases). sol2a->sol2b sol2c 3. Inappropriate Sample Solvent: - Dissolve sample in mobile phase or a weaker solvent. sol2b->sol2c sol3b 2. Sample Precipitation: - Ensure sample is fully dissolved. Filter samples before injection. sol3a->sol3b sol3c 3. System Blockage: - Check for blockages in tubing or injector. sol3b->sol3c

Caption: A logical troubleshooting workflow for common chiral HPLC issues.

Q5: I see a single peak. What should I do first?

A: A single, co-eluting peak means the current conditions provide no chiral recognition.

  • Confirm Elution: First, ensure the peak is your analyte and not a solvent front impurity by injecting a blank.

  • Modify Mobile Phase: The easiest first step is to drastically change the mobile phase polarity. If you are using Hexane/IPA (90:10), try (98:2). A significant increase in retention time is necessary to give the CSP a chance to interact with the enantiomers.

  • Change Alcohol Modifier: The choice of alcohol can dramatically alter selectivity.[10][13] Different alcohols interact with the CSP's chiral cavities differently, which can turn a failed separation into a successful one. If IPA fails, screen with EtOH.

  • Change CSP: If mobile phase optimization on one column fails, the most effective next step is to switch to a CSP with a different chiral selector (e.g., from an amylose to a cellulose derivative).

Q6: My peaks are resolved, but they are tailing badly. Why?

A: Peak tailing in normal phase chiral chromatography for a neutral compound is often caused by one of two issues:

  • Mass Overload: Chiral stationary phases have a lower capacity than standard reversed-phase columns. You may be injecting too much sample. Try reducing the injection volume by half or diluting your sample 5- to 10-fold.

  • Column Contamination: Strongly retained impurities from previous injections can accumulate at the column head, leading to poor peak shape.[8] Flushing the column with a stronger, compatible solvent (check the column's instruction manual) can resolve this. For immobilized phases, solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) can be used for cleaning, but these will destroy traditional coated CSPs.[8][14]

Q7: My retention times are drifting between injections. What's the cause?

A: Drifting retention times point to an unstable system.

  • Temperature Fluctuation: Chiral separations can be very sensitive to temperature changes.[15] Using a thermostatted column compartment is essential for reproducible results.

  • Mobile Phase Instability: The alcohol component of the mobile phase is more volatile than the alkane. Evaporation can slowly change the mobile phase composition, leading to shorter retention times. Always keep solvent reservoirs capped and prepare fresh mobile phase daily.[11]

  • Insufficient Equilibration: A column requires sufficient time to equilibrate with a new mobile phase. Ensure at least 10-15 column volumes of mobile phase have passed through the column before starting your analysis.[16]

Experimental Protocols

Protocol 1: Initial CSP Screening

This protocol outlines a rapid screening procedure to identify a promising CSP and mobile phase.

  • Column Installation: Install the first chiral column (e.g., Amylose-based, 250 x 4.6 mm, 5 µm).

  • System Flush: Ensure the entire HPLC system is free of any incompatible solvents from previous analyses.[8]

  • Equilibration: Equilibrate the column with the starting mobile phase (e.g., n-Hexane/IPA 90:10 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved (approx. 20-30 minutes).

  • Sample Preparation: Prepare a ~1 mg/mL solution of racemic this compound in the mobile phase.

  • Injection: Inject 5-10 µL of the sample.

  • Data Acquisition: Run the analysis for a sufficient time to ensure both enantiomers have eluted (e.g., 20-30 minutes).

  • Evaluation: Examine the chromatogram for any sign of peak splitting or separation.

  • Repeat: Repeat steps 3-7 with the second mobile phase (e.g., n-Hexane/EtOH 90:10 v/v).

  • Switch Columns: Switch to the second chiral column (e.g., Cellulose-based) and repeat the entire screening process.

Protocol 2: System Suitability Testing (SST)

Once a promising method is developed, perform SST to ensure the system is performing correctly before analyzing samples.

  • Equilibrate System: Equilibrate the system with the final, optimized mobile phase until the baseline is stable.

  • Reference Injections: Make 5-6 replicate injections of a standard solution of the racemic analyte.

  • Calculate Parameters: From the chromatograms, calculate the following parameters for the enantiomer peaks:

    • Resolution (Rs): Must be > 1.5 for baseline separation.

    • Tailing Factor (Tf) or Asymmetry (As): Should ideally be between 0.9 and 1.5.

    • Relative Standard Deviation (%RSD) of Retention Time: Should be < 1%.

    • %RSD of Peak Area: Should be < 2%.

  • Verification: If all parameters meet the pre-defined criteria, the system is suitable for sample analysis.

References

common pitfalls in the handling and storage of 5-Methyl-1-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Methyl-1-hexyn-3-ol (CAS 61996-79-0). This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into the safe handling and storage of this versatile propargylic alcohol. Here, we address common pitfalls and provide troubleshooting guidance to ensure the integrity of your experiments and the safety of your laboratory personnel.

Introduction to this compound

This compound is a valuable intermediate in organic synthesis, characterized by its terminal alkyne and secondary alcohol functional groups.[1][2] This structure allows for a variety of chemical transformations, making it a useful building block in the synthesis of more complex molecules. However, its reactivity also presents specific challenges in its handling and storage. This guide will help you navigate these challenges effectively.

Core Physical and Chemical Properties

A clear understanding of the compound's properties is fundamental to its safe use.

PropertyValueSource
Molecular Formula C₇H₁₂O[2][3]
Molecular Weight 112.17 g/mol [1][3]
Appearance Colorless to light yellow liquid[4]
Boiling Point 156 °C[5]
Density 0.860 g/mL at 25 °C[1]
Flash Point 53.3 °C (127.9 °F) - closed cup[1]
Refractive Index n20/D 1.436[1]
Storage Temperature 2-8°C[1]

Frequently Asked Questions (FAQs)

Storage and Stability

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a tightly sealed, airtight container in a cool, dry, and well-ventilated area, ideally between 2-8°C.[1] It is crucial to protect it from light, heat, and sources of ignition, as it is a flammable liquid.[1][3] The storage area should be a designated flammables cabinet. To prevent autoxidation and peroxide formation, it is best practice to purge the headspace of the container with an inert gas like nitrogen or argon.[6]

Q2: How can I tell if my sample of this compound has degraded?

A2: Visual inspection is the first step. Look for discoloration (a significant darkening from its typical colorless to light yellow appearance), the formation of precipitates, or crystallization around the cap.[7] If any of these signs are present, do not attempt to open the container, as it may have formed shock-sensitive peroxides.[8] Chemical analysis, such as NMR or GC-MS, can confirm the presence of impurities or degradation products.

Q3: What is the shelf life of this compound?

A3: The shelf life can vary depending on the supplier, purity, and storage conditions. Always refer to the manufacturer's expiration date. For opened containers, it is recommended to use the material within 6 months, with periodic testing for peroxides every 3 months.[6] Unopened containers should be disposed of by the manufacturer's expiration date.

Handling and Safety

Q4: What are the primary hazards associated with this compound?

A4: The primary hazards are its flammability and potential for peroxide formation.[3][9] It is classified as a flammable liquid (Category 3) and is harmful if swallowed.[3] The terminal alkyne group also poses a risk of forming explosive metal acetylides with certain metals.

Q5: What personal protective equipment (PPE) should I wear when handling this compound?

A5: Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[1] All handling of the neat compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.

Q6: How should I dispose of waste containing this compound?

A6: Dispose of waste in accordance with local, state, and federal regulations. It should be treated as flammable organic waste. Do not pour it down the drain. If you suspect the waste may contain peroxides or reactive metal acetylides, it requires special handling and should be quenched before disposal. Consult your institution's environmental health and safety (EHS) office for specific procedures.

Troubleshooting Guides

Issue 1: Suspected Peroxide Formation

Scenario: You have an old, opened bottle of this compound that has been stored for over a year. You notice some slight discoloration.

Causality: Terminal alkynes, like this compound, are known to form explosive peroxides over time upon exposure to air and light through a process called autoxidation.[6][10] This risk is heightened with prolonged storage of opened containers.

Troubleshooting Workflow:

Peroxide_Test_Workflow start Start: Suspected Peroxide Formation visual_inspection Visually inspect the container. Are there crystals around the cap or precipitates? start->visual_inspection do_not_open DANGER: Do NOT open the container. Contact EHS for disposal. visual_inspection->do_not_open Yes proceed_with_caution No visible crystals. Proceed with extreme caution. visual_inspection->proceed_with_caution No test_for_peroxides In a fume hood, take a small aliquot and perform a peroxide test (e.g., potassium iodide strips or solution). proceed_with_caution->test_for_peroxides peroxides_present Peroxides Detected? test_for_peroxides->peroxides_present decontaminate Decontaminate the material (e.g., using a reducing agent like ferrous sulfate or sodium bisulfite). Consult established protocols. peroxides_present->decontaminate Yes use_material No peroxides detected. Material can be used, but should be consumed quickly and re-tested frequently. peroxides_present->use_material No dispose Dispose of the decontaminated material as hazardous waste. decontaminate->dispose end End dispose->end use_material->end

Caption: Workflow for handling suspected peroxide formation.

Detailed Protocol for Peroxide Testing (Potassium Iodide Method): [8]

  • Prepare a fresh solution of 10% potassium iodide in deionized water.

  • In a test tube, add 1-2 mL of the this compound to be tested.

  • Add an equal volume of the potassium iodide solution.

  • Acidify the mixture with a few drops of dilute hydrochloric acid.

  • Shake the test tube and observe any color change. A yellow to brown color indicates the presence of peroxides. The intensity of the color correlates with the peroxide concentration.

Issue 2: Inconsistent Reaction Outcomes or Low Yields

Scenario: You are using this compound in a metal-catalyzed reaction (e.g., Sonogashira coupling) and are observing inconsistent results or lower than expected yields.

Causality: The terminal alkyne of this compound is highly reactive.[11] Several factors could be at play:

  • Purity of the Alkyne: The presence of water, peroxides, or other impurities can interfere with the catalyst and the reaction mechanism.

  • Glaser Coupling: In the presence of copper catalysts and oxygen, terminal alkynes can undergo oxidative self-coupling (Glaser coupling) to form a diyne byproduct, consuming your starting material.[12]

  • Metal Acetylide Formation: The acidic proton on the terminal alkyne can react with bases or certain metals to form metal acetylides, which may have different reactivity or solubility.[13]

Troubleshooting Workflow:

Reaction_Troubleshooting start Start: Inconsistent Reaction Results check_purity Verify Purity of this compound (NMR, GC-MS, Peroxide Test) start->check_purity purity_issue Purity Issue Found? check_purity->purity_issue purify Purify the starting material (e.g., distillation, column chromatography). Ensure it is dry and peroxide-free. purity_issue->purify Yes check_reaction_conditions Review Reaction Setup and Conditions purity_issue->check_reaction_conditions No purify->check_reaction_conditions inert_atmosphere Is the reaction strictly under inert atmosphere (N₂ or Ar)? check_reaction_conditions->inert_atmosphere improve_inert Improve inert atmosphere technique (degas solvents, use Schlenk line). inert_atmosphere->improve_inert No check_reagents Check purity and activity of other reagents and catalyst. inert_atmosphere->check_reagents Yes improve_inert->check_reagents optimize Systematically optimize reaction parameters (temperature, solvent, catalyst loading). check_reagents->optimize end End: Consistent Results optimize->end

Caption: Troubleshooting guide for inconsistent reactions.

Preventative Measures for Metal-Catalyzed Reactions:

  • Use Freshly Purified Alkyne: If possible, distill the this compound before use to remove non-volatile impurities and polymers.

  • Ensure Anhydrous Conditions: Dry solvents and reagents thoroughly, as water can deactivate many catalysts and reagents.

  • Degas Solvents: To prevent Glaser coupling, thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen, especially when using copper catalysts.[12]

  • Order of Addition: Consider the order of addition of your reagents. In some cases, pre-forming a catalyst complex before adding the alkyne can be beneficial.

Issue 3: Accidental Quenching of Reactive Reagents

Scenario: You are attempting to deprotonate the terminal alkyne with a strong base (e.g., n-BuLi, NaNH₂) to form an acetylide for subsequent reaction, but the reaction does not proceed.

Causality: The hydroxyl group (-OH) on this compound is acidic and will be deprotonated by strong bases before the terminal alkyne. This consumes your base and prevents the formation of the desired acetylide.

Solution:

  • Protect the Hydroxyl Group: Before attempting to deprotonate the alkyne, the hydroxyl group must be protected with a suitable protecting group (e.g., as a silyl ether like TBDMS or TES). This protecting group must be stable to the strong base used for deprotonation and easily removable later in the synthesis.

  • Use Excess Base: If protection is not feasible, using at least two equivalents of the strong base is necessary: one to deprotonate the alcohol and the second to deprotonate the alkyne. However, this can lead to more complex reaction mixtures and potential side reactions.

Safe Quenching of Unreacted Strong Bases: If you have unreacted strong bases like n-BuLi, they must be quenched safely. A standard protocol involves the slow, dropwise addition of a less reactive quenching agent followed by more reactive ones, all while cooling the reaction mixture in an ice bath.[14][15]

  • Slowly add isopropanol.

  • Slowly add methanol.

  • Slowly add water.

References

Validation & Comparative

A Comparative Guide to the Catalytic Reactivity of 5-Methyl-1-hexyn-3-ol and Other Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Terminal alkynes are foundational building blocks in modern organic synthesis, prized for the exceptional reactivity of their sp-hybridized C-H bonds.[1] This reactivity allows for their participation in a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including Sonogashira couplings, cycloadditions, and asymmetric additions to carbonyls.[2][3] These transformations are central to the synthesis of pharmaceuticals, natural products, and advanced materials.

The utility of a terminal alkyne in a catalytic system is not solely defined by the presence of the C≡C-H moiety. The substituents appended to the alkyne backbone exert profound steric and electronic influences that dictate reaction rates, selectivity, and overall efficiency. This guide provides an in-depth comparison of 5-Methyl-1-hexyn-3-ol, a functionalized propargylic alcohol, with other common terminal alkynes. By dissecting its unique structural features—a secondary alcohol and a sterically demanding isobutyl group—we will predict its performance in key catalytic reactions relative to simpler, well-documented analogues. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting substrates for complex molecular synthesis.

Structural Features and Their Catalytic Implications

The reactivity of a terminal alkyne is governed by the interplay of steric hindrance around the reactive site and the electronic nature of its substituents. This compound possesses two key features that distinguish it from simple alkynes like 1-hexyne or phenylacetylene: a secondary hydroxyl group and a bulky isobutyl group.

  • Steric Hindrance: The isobutyl group adjacent to the propargylic alcohol introduces significant steric bulk near the reactive alkyne. In catalysis, bulky substituents can impede the approach of a large catalyst-substrate complex, potentially slowing down reaction rates compared to unhindered linear alkynes.[4] However, this steric hindrance can also be advantageous, sometimes improving selectivity by disfavoring unwanted side reactions.[5]

  • Electronic & Coordinating Effects: The secondary hydroxyl group is a powerful functional handle. It can act as a hydrogen bond donor or acceptor, influencing the local reaction environment. More importantly, it can coordinate to the metal center of a catalyst, acting as an internal ligand. This coordination can pre-organize the transition state, leading to enhanced stereoselectivity or directing the catalyst to a specific face of the molecule in asymmetric processes.[6]

Sonogashira_Cycle pd_0 Pd(0)L₂ pd_oxidative Ar-Pd(II)-X L₂ pd_0->pd_oxidative Oxidative Addition pd_transmetal Ar-Pd(II)-C≡CR L₂ pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd_0 Reductive Elimination product Ar-C≡C-R pd_transmetal->product cu_i Cu(I)X cu_acetylide Cu(I)-C≡CR cu_i->cu_acetylide Acetylide Formation cu_acetylide->pd_oxidative base_h Base-H⁺X⁻ cu_acetylide->base_h ar_x Ar-X ar_x->pd_oxidative alkyne R-C≡C-H alkyne->cu_acetylide base Base base->cu_acetylide

References

A Comparative Guide to the Definitive Structural Validation of 5-Methyl-1-hexyn-3-ol: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. 5-Methyl-1-hexyn-3-ol, a chiral secondary alcohol, serves as an excellent case study for exploring the gold standard of structural validation: single-crystal X-ray crystallography. This guide provides an in-depth, technical comparison of X-ray crystallography with commonly used spectroscopic techniques, offering a rationale for experimental choices and highlighting the unique advantages of each method in the context of this specific molecule.

While a crystal structure for this compound is not publicly available, this guide will walk through the hypothetical process of its structural determination by X-ray diffraction, from crystal growth to data analysis. This will be contrasted with the structural insights that can be gleaned from Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

The Imperative for Absolute Structural Confirmation

This compound (C₇H₁₂O) possesses a stereocenter at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers.[1] In pharmaceutical and biological contexts, different enantiomers of a chiral molecule often exhibit vastly different activities, with one being therapeutic and the other inactive or even harmful.[2] Therefore, not only is the connectivity of the atoms crucial, but their absolute configuration in 3D space is of paramount importance. While spectroscopic methods can provide strong evidence for the molecular structure, X-ray crystallography remains the only technique that provides a direct, unambiguous visualization of the atomic arrangement.[3][4]

Part 1: The Unambiguous Answer - A Hypothetical X-ray Crystallography Workflow

Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure of a molecule.[3][4] It allows for the precise measurement of bond lengths, bond angles, and the absolute configuration of chiral centers. The following section outlines the experimental protocol one would follow to obtain the crystal structure of this compound.

Experimental Protocol: From Liquid to Lattice

1. Crystallization: The Critical First Step

The primary challenge for a small, relatively volatile alcohol like this compound is obtaining a high-quality single crystal suitable for X-ray diffraction.[5] Several methods can be employed, and the choice is often empirical.

  • Slow Evaporation: A straightforward technique where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks. For this compound, a solvent with moderate volatility, such as a mixture of hexane and diethyl ether, could be a good starting point.

  • Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of a miscible "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting slow crystallization.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of well-ordered crystals. Given the volatility of this compound, this would need to be performed in a sealed vessel.

  • Co-crystallization: If the molecule itself is difficult to crystallize, forming a co-crystal with another molecule (a co-former) through non-covalent interactions (like hydrogen bonding) can facilitate the formation of a crystalline lattice.[5] For an alcohol, a hydrogen-bond acceptor would be a logical choice for a co-former.

Causality Behind Experimental Choices: The goal of these techniques is to allow molecules to slowly and orderly arrange themselves into a crystal lattice. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals, which are unsuitable for single-crystal X-ray diffraction.

2. Crystal Mounting and Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is carefully mounted on a goniometer head. Due to the volatility of many small molecules, data collection is usually performed at low temperatures (around 100 K) by placing the crystal in a stream of cold nitrogen gas.[6] This minimizes thermal vibrations of the atoms, leading to a more precise structure.

The mounted crystal is then placed in an X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all of its faces to the beam. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern of spots of varying intensities. A detector records the position and intensity of these diffracted beams.[3]

3. Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell, the basic repeating unit of the crystal lattice.

  • Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is typically done using computational methods that phase the diffraction data.

  • Structure Refinement: The initial atomic model is refined to best fit the experimental diffraction data. This process yields precise atomic coordinates, bond lengths, and bond angles. For a chiral molecule like this compound, the Flack parameter is calculated to determine the absolute configuration of the stereocenter with high confidence.[6]

Visualizing the Workflow

Xray_Workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination Start This compound (liquid) Crystallization Crystallization (Slow Evaporation, Vapor Diffusion, etc.) Start->Crystallization SingleCrystal Single Crystal Crystallization->SingleCrystal Mounting Crystal Mounting & Cryo-cooling SingleCrystal->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data Diffraction Pattern Diffraction->Data Solution Structure Solution (Phase Determination) Data->Solution Refinement Structure Refinement Solution->Refinement FinalStructure 3D Atomic Structure (Bond Lengths, Angles, Absolute Configuration) Refinement->FinalStructure

Caption: Workflow for X-ray Crystallography.

Hypothetical Crystallographic Data for this compound
ParameterHypothetical ValueSignificance
Chemical FormulaC₇H₁₂OConfirms elemental composition.
Formula Weight112.17 g/mol Consistent with the molecular formula.[1]
Crystal SystemOrthorhombicDescribes the symmetry of the crystal lattice.
Space GroupP2₁2₁2₁A common chiral space group.
a, b, c (Å)8.5, 10.2, 12.1Unit cell dimensions.
α, β, γ (°)90, 90, 90Unit cell angles.
Volume (ų)1050.42Volume of the unit cell.
Z4Number of molecules in the unit cell.
R-factor~0.04A measure of the agreement between the model and data.
Flack Parameter~0.0(1)Confirms the absolute configuration.

Part 2: A Comparative Analysis with Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, it is not always feasible due to difficulties in obtaining suitable crystals. In such cases, a combination of spectroscopic techniques is employed to build a structural hypothesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the connectivity of atoms in a molecule in solution.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the acetylenic proton, the proton on the carbon bearing the hydroxyl group, the methylene protons, the methine proton of the isobutyl group, and the two diastereotopic methyl groups of the isobutyl group. The splitting patterns (e.g., doublets, triplets, multiplets) would reveal the connectivity.

  • ¹³C NMR: Shows the number of different types of carbon atoms. For this compound, seven distinct signals would be expected, with the carbons of the alkyne appearing at characteristic chemical shifts.[7][8]

Strengths:

  • Provides detailed information about the carbon-hydrogen framework.

  • Non-destructive.

  • Can be used to study dynamic processes in solution.

Limitations:

  • Does not directly provide information about bond lengths or angles.

  • Determining absolute configuration is not straightforward and often requires the use of chiral derivatizing agents or chiral shift reagents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can offer clues about its structure through fragmentation patterns.

  • Molecular Ion Peak (M⁺): The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound (112.17 g/mol for this compound).[1] However, for alcohols, the molecular ion peak is often weak or absent in electron ionization (EI) mass spectra.[9][10][11]

  • Fragmentation: The molecule breaks apart in predictable ways. For a secondary alcohol like this compound, characteristic fragmentation pathways include:

    • α-cleavage: Cleavage of the C-C bond adjacent to the oxygen, leading to resonance-stabilized oxonium ions.

    • Dehydration: Loss of a water molecule (M-18).[9][10]

Strengths:

  • Extremely sensitive, requiring very small amounts of sample.

  • Provides an accurate molecular weight.

  • Fragmentation patterns can help identify functional groups and structural motifs.

Limitations:

  • Isomers often produce similar mass spectra, making unambiguous identification difficult.

  • Provides no information about the stereochemistry of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

For this compound, the following characteristic absorption bands would be expected:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.[12][13]

  • ≡C-H stretch: A sharp, strong band around 3300 cm⁻¹, indicative of a terminal alkyne.[14][15][16]

  • C≡C stretch: A weak to medium band around 2100-2260 cm⁻¹.[14][15]

  • C-H stretch (sp³): Bands just below 3000 cm⁻¹.

Strengths:

  • Quick and easy way to identify functional groups.

  • Non-destructive.

Limitations:

  • Provides limited information about the overall molecular structure and connectivity.

  • Does not provide any information about stereochemistry.

Visualizing the Comparison

Technique_Comparison cluster_xray X-ray Crystallography Topic Structural Validation of This compound Xray Provides: - Absolute 3D Structure - Bond Lengths & Angles - Absolute Configuration Topic->Xray Definitive NMR NMR: - C-H Framework - Connectivity Topic->NMR Inferential MS MS: - Molecular Weight - Fragmentation Pattern Topic->MS Inferential IR IR: - Functional Groups Topic->IR Inferential

Caption: Comparison of Analytical Techniques.

Conclusion: An Integrated Approach to Structural Elucidation

For the complete and unambiguous structural validation of a chiral molecule like this compound, single-crystal X-ray crystallography is the unequivocal gold standard. It provides a direct visualization of the three-dimensional atomic arrangement, including the absolute configuration, which is often a critical piece of information in drug development and materials science.

However, the path to a high-quality crystal can be challenging. Spectroscopic methods, particularly NMR, are indispensable tools for confirming the molecular formula and connectivity, and for providing strong evidence for the proposed structure. Mass spectrometry and IR spectroscopy offer complementary information that helps to build a comprehensive picture of the molecule.

Ultimately, the most robust approach to structural elucidation is an integrated one. Spectroscopic techniques are used to rapidly assess the identity and purity of a compound, while X-ray crystallography provides the final, definitive proof of its three-dimensional structure. For researchers and scientists, understanding the strengths and limitations of each technique is essential for making informed decisions in their analytical workflows and for ensuring the scientific integrity of their results.

References

A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of 5-Methyl-1-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis and pharmaceutical development, the precise determination of enantiomeric excess (ee) is not merely a routine analysis but a critical cornerstone for ensuring product efficacy and safety. For a chiral molecule like 5-Methyl-1-hexyn-3-ol, a versatile building block in organic synthesis, an accurate assessment of its enantiomeric purity is paramount. This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric excess of this compound, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in selecting the most suitable methodology for their specific needs.

The Criticality of Enantiomeric Excess

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies such as the FDA and EMA mandate detailed enantiomeric data for chiral drugs.[1] The term "enantiomeric excess" quantifies the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other in a mixture.[1] A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while an enantiomerically pure sample has an ee of 100%.[1]

This guide will explore and compare three principal analytical methodologies for determining the enantiomeric excess of this compound:

  • Chiral Gas Chromatography (GC)

  • Chiral High-Performance Liquid Chromatography (HPLC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral Gas Chromatography (GC): A High-Resolution Approach for Volatile Analytes

Chiral GC is a powerful technique for the separation and quantification of volatile and semi-volatile enantiomers.[2] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation.

The Rationale Behind the Method

The key to a successful chiral GC separation lies in the selection of the appropriate CSP. For chiral alcohols like this compound, cyclodextrin-based CSPs are particularly effective.[2][3] These cyclic oligosaccharides possess a chiral cavity, and their derivatized hydroxyl groups on the exterior provide additional interaction sites. The enantiomers of the analyte will have different affinities for the CSP, resulting in differential partitioning between the mobile and stationary phases.

In many cases, derivatization of the alcohol to a less polar ester or ether can improve peak shape and resolution.[4] For this compound, acetylation to form the corresponding acetate ester is a common and effective strategy. This not only enhances volatility but can also accentuate the stereochemical differences between the enantiomers, leading to better separation.

Experimental Workflow for Chiral GC Analysis

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample This compound Sample Derivatization Acetylation (Acetic Anhydride, Pyridine) Sample->Derivatization Derivatize to enhance volatility & separation Extraction Work-up & Extraction Derivatization->Extraction FinalSample Analyte in Volatile Solvent Extraction->FinalSample Injection Injection into GC FinalSample->Injection Separation Separation on Chiral Column (e.g., Cyclodextrin-based CSP) Injection->Separation Detection Detection (FID) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for ee determination by Chiral GC.

Detailed Experimental Protocol: Chiral GC

1. Derivatization (Acetylation):

  • To a solution of this compound (approx. 10 mg) in a vial, add acetic anhydride (0.2 mL) and pyridine (0.1 mL).

  • Seal the vial and heat at 60°C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of water and extract with 2 mL of diethyl ether.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ and filter. The resulting solution is ready for GC analysis.

2. GC Conditions:

  • Column: CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based chiral column.[4]

  • Carrier Gas: Hydrogen or Helium.

  • Injector Temperature: 230°C.

  • Detector (FID) Temperature: 250°C.

  • Oven Program: 60°C (hold for 1 min), then ramp to 150°C at 2°C/min.

  • Injection Volume: 1 µL.

3. Data Analysis:

  • Identify the two peaks corresponding to the enantiomers of the derivatized this compound.

  • Integrate the peak areas for each enantiomer (Area₁ and Area₂).

  • Calculate the enantiomeric excess using the formula: ee% = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100

Chiral High-Performance Liquid Chromatography (HPLC): Versatility and Broad Applicability

Chiral HPLC is arguably the most widely used technique for the determination of enantiomeric excess due to its versatility and applicability to a broad range of compounds.[1][5] The separation principle is similar to chiral GC, relying on a chiral stationary phase to form transient diastereomeric complexes with the enantiomers.

The Rationale Behind the Method

For chiral alcohols, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for method development.[6] These CSPs offer a wide range of selectivities and can be used in both normal-phase and reversed-phase modes. The choice of mobile phase is critical for achieving separation. In normal-phase mode, a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol is typically used.[7] The polar modifier competes with the analyte for interaction sites on the CSP, and its concentration is a key parameter for optimizing the separation.

For this compound, direct analysis without derivatization is often possible with chiral HPLC, which is a significant advantage over GC. However, if the hydroxyl group leads to poor peak shape, derivatization to a benzoate or carbamate can be considered.

Experimental Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Separation on Chiral Column (e.g., Polysaccharide-based CSP) Injection->Separation Detection Detection (UV/Vis or RI) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for ee determination by Chiral HPLC.

Detailed Experimental Protocol: Chiral HPLC

1. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based column.[6]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at a suitable wavelength (if the molecule has a chromophore) or Refractive Index (RI) detector. For this compound, which lacks a strong chromophore, an RI detector is more appropriate.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the two peaks corresponding to the enantiomers of this compound.

  • Integrate the peak areas for each enantiomer (Area₁ and Area₂).

  • Calculate the enantiomeric excess using the formula: ee% = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Absolute Configuration and Enantiomeric Excess

NMR spectroscopy offers a distinct approach to determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary is required to induce diastereotopicity. This can be achieved through the use of either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[8][9]

The Rationale Behind the Method

Chiral Derivatizing Agents (CDAs): CDAs are chiral molecules that react with the analyte to form a covalent bond, creating a mixture of diastereomers.[9][10] These diastereomers have different physical properties and, crucially, distinct NMR spectra. For alcohols, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its chloride are classic CDAs. The resulting Mosher's esters exhibit different chemical shifts for protons near the chiral center, allowing for quantification by integration of the corresponding signals in the ¹H or ¹⁹F NMR spectrum.

Chiral Solvating Agents (CSAs): CSAs form non-covalent diastereomeric complexes with the enantiomers of the analyte through interactions such as hydrogen bonding or π-π stacking.[11][12] This transient complex formation leads to a small but measurable difference in the chemical shifts of the enantiomers in the NMR spectrum. CSAs are advantageous as they do not require a chemical reaction and the analysis is non-destructive.

Experimental Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample This compound Sample Addition Add Chiral Auxiliary (CDA or CSA) Sample->Addition Dissolution Dissolve in Deuterated Solvent Addition->Dissolution Acquisition Acquire NMR Spectrum (¹H or ¹⁹F) Dissolution->Acquisition Spectrum Process NMR Spectrum Acquisition->Spectrum Integration Integrate Diastereotopic Signals Spectrum->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for ee determination by NMR Spectroscopy.

Detailed Experimental Protocol: NMR with a Chiral Derivatizing Agent (Mosher's Acid)

1. Derivatization (Mosher's Ester Formation):

  • In an NMR tube, dissolve this compound (approx. 5 mg) in 0.5 mL of deuterated chloroform (CDCl₃).

  • Add one equivalent of (R)-Mosher's acid chloride and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Monitor the reaction by TLC or ¹H NMR until completion.

2. NMR Acquisition:

  • Acquire a high-resolution ¹H NMR or ¹⁹F NMR spectrum of the reaction mixture.

3. Data Analysis:

  • Identify a well-resolved signal corresponding to a proton or fluorine atom in the diastereomeric Mosher's esters that shows distinct chemical shifts for the two diastereomers.

  • Integrate the areas of these two signals (Integral₁ and Integral₂).

  • Calculate the enantiomeric excess using the formula: ee% = |(Integral₁ - Integral₂)| / (Integral₁ + Integral₂) * 100

Comparative Analysis of Methodologies

The choice of the most suitable analytical technique for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation.[13]

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle Differential partitioning with a chiral stationary phase.Differential partitioning with a chiral stationary phase.Formation of diastereomers with a chiral auxiliary.
Sample Volatility Required.Not required.Not required.
Derivatization Often necessary for alcohols.[4]Often not necessary.[14]Required for CDAs, not for CSAs.[9]
Resolution Very high.High.Generally lower than chromatography.
Sensitivity High (ng to pg).Moderate (µg to ng).Low (mg).
Analysis Time Fast (5-30 min).Moderate (10-40 min).Fast acquisition, but derivatization can be slow.
Instrumentation Common in analytical labs.Common in analytical labs.Readily available in chemistry labs.
Quantitation Highly accurate and precise.Highly accurate and precise.Good accuracy, but can be affected by peak overlap.
Method Development Requires screening of columns and temperature programs.Requires screening of columns and mobile phases.[7]Requires selection of an appropriate chiral auxiliary.

Conclusion: Selecting the Optimal Method

For the determination of the enantiomeric excess of this compound, both chiral GC and chiral HPLC stand out as robust and reliable methods.

  • Chiral HPLC is often the preferred starting point due to its versatility and the high probability of achieving a direct separation without derivatization. The wide availability of polysaccharide-based columns provides a high chance of success during method development.

  • Chiral GC is an excellent alternative, particularly if high resolution and sensitivity are required. While derivatization is likely necessary, the fast analysis times can be advantageous for high-throughput screening.

  • NMR spectroscopy serves as a valuable complementary technique. While generally less sensitive and with lower resolution for ee determination compared to chromatography, it is unparalleled for the unambiguous determination of absolute configuration when using a CDA like Mosher's acid. It is also a rapid screening tool, especially when using CSAs.

Ultimately, the choice of method should be guided by the specific analytical challenge at hand. For routine quality control with a validated method, chiral HPLC or GC are ideal. For structural confirmation and in situations where chromatographic methods fail, NMR provides a powerful alternative. By understanding the principles, advantages, and limitations of each technique, researchers can confidently and accurately determine the enantiomeric excess of this compound, ensuring the stereochemical integrity of their chiral molecules.

References

A Comparative Guide to Catalysts for the Transformation of 5-Methyl-1-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, 5-Methyl-1-hexyn-3-ol stands as a versatile chiral building block. Its propargylic alcohol moiety offers a rich playground for catalytic transformations, primarily through the functionalization of its alkyne group. This guide provides a comprehensive comparative analysis of various catalytic systems for two key reactions of this compound: selective hydrogenation to the corresponding alkene, 5-methyl-1-hexen-3-ol, and hydration to the β-hydroxy ketone, 5-methyl-5-hydroxy-2-hexanone. Our focus is to furnish researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to make informed decisions in their synthetic endeavors.

The Strategic Importance of this compound Reactions

The selective transformation of this compound opens avenues to a variety of valuable synthons. The controlled hydrogenation to its cis-alkene counterpart is a critical step in the synthesis of complex molecules where stereochemistry is paramount. On the other hand, the hydration of the alkyne provides access to β-hydroxy ketones, which are key intermediates in the synthesis of natural products and pharmaceuticals. The choice of catalyst is the determining factor for the success, selectivity, and efficiency of these transformations.

Comparative Analysis of Catalytic Systems

The performance of a catalyst is not merely a measure of yield but a complex interplay of selectivity, reaction conditions, and catalyst stability. This section dissects the performance of prominent homogeneous and heterogeneous catalysts for the hydrogenation and hydration of this compound and its structural analogs.

I. Selective Hydrogenation of this compound to 5-Methyl-1-hexen-3-ol

The primary challenge in the hydrogenation of an alkyne is to arrest the reaction at the alkene stage without over-reduction to the corresponding alkane. This necessitates the use of "poisoned" or selective catalysts.

Homogeneous vs. Heterogeneous Catalysis: A Fundamental Choice

The decision to employ a homogeneous or heterogeneous catalyst is a critical first step in designing a synthetic route.[1][2]

  • Homogeneous catalysts exist in the same phase as the reactants, offering high activity and selectivity due to well-defined active sites.[1] However, their separation from the reaction mixture can be challenging and costly.

  • Heterogeneous catalysts , being in a different phase from the reactants, are easily separated and recycled, making them attractive for industrial applications.[1] Their selectivity can be influenced by the nature of the solid support and the presence of modifiers.

Workflow for Catalyst Selection in Hydrogenation

A Define Desired Product (cis-alkene) B Consider Catalyst Type A->B C Homogeneous (e.g., Wilkinson's Catalyst) B->C D Heterogeneous (e.g., Lindlar's Catalyst) B->D E Evaluate Performance Metrics (Selectivity, Yield, Conditions) C->E D->E F Ease of Separation and Recyclability E->F G Select Optimal Catalyst F->G

Caption: Catalyst selection workflow for hydrogenation.

Catalyst Performance Data for Selective Hydrogenation

Direct comparative studies on this compound are not extensively reported in the literature. Therefore, we present data for the structurally similar 3-hexyn-1-ol, which serves as a reliable proxy for predicting catalyst behavior.

Catalyst SystemTypeSupportKey AdditivesSubstrateConversion (%)Selectivity to cis-alkene (%)Reaction ConditionsReference
Lindlar Catalyst (Pd/CaCO₃) HeterogeneousCaCO₃Lead acetate, Quinoline3-hexyn-1-ol>95>95H₂ (1 atm), Room Temp, various solvents[3][4]
Pd/Al₂O₃ HeterogeneousAl₂O₃-3-hexyn-1-ol100~64 (Z), ~19 (E), ~17 (over-reduced)H₂ (0.1 MPa), 25 °C, i-PrOH[5]
(0.156% Cu, 0.075% Pd)/Al₂O₃ HeterogeneousAl₂O₃-3-hexyn-1-olHighHigh (improved vs. Pd/Al₂O₃)H₂ (0.1 MPa), 40 °C, i-PrOH[5]

Insights into Hydrogenation Catalysts:

  • Lindlar's Catalyst: This is the quintessential catalyst for the stereospecific syn-addition of hydrogen to alkynes, yielding cis-alkenes.[3][4][6] The lead acts as a "poison," deactivating the palladium surface to prevent over-reduction.[3][4] For the synthesis of (Z)-5-methyl-1-hexen-3-ol, Lindlar's catalyst is the most reliable and widely used system.

  • Palladium on Alumina (Pd/Al₂O₃): While a highly active hydrogenation catalyst, unsupported palladium on alumina often leads to a mixture of cis- and trans-alkenes, along with significant over-reduction to the alkane, as seen with 3-hexyn-1-ol.[5]

  • Bimetallic Catalysts (e.g., Cu-Pd/Al₂O₃): The addition of a second metal, such as copper, can significantly enhance the selectivity of palladium catalysts for the desired alkene by modifying the electronic properties of the palladium active sites.[5]

II. Hydration of this compound to 5-Methyl-5-hydroxy-2-hexanone

The hydration of terminal alkynes can proceed via two regiochemical pathways: Markovnikov addition to yield a methyl ketone, or anti-Markovnikov addition to produce an aldehyde. For this compound, a propargylic alcohol, the focus is typically on the Markovnikov addition to form a β-hydroxy ketone.

Reaction Pathway for Alkyne Hydration

cluster_0 Markovnikov Hydration cluster_1 Anti-Markovnikov Hydration A This compound B Enol Intermediate A->B Catalyst (e.g., Au(I), Ru(II)) + H₂O C 5-Methyl-5-hydroxy-2-hexanone (β-Hydroxy Ketone) B->C Keto-Enol Tautomerization D This compound E Enol Intermediate D->E Catalyst (e.g., specific Ru complexes) + H₂O F 5-Methyl-3-hydroxy-hexanal E->F Keto-Enol Tautomerization

Caption: Regioselective hydration pathways of this compound.

Catalyst Performance Data for Alkyne Hydration

Specific data for this compound hydration is limited. The following table presents data for the hydration of other terminal alkynes and propargylic alcohols, which provides a strong indication of expected catalyst performance.

Catalyst SystemTypeKey FeaturesSubstrateProduct TypeYield (%)Reaction ConditionsReference
[Au(IPr)OH] HomogeneousSilver-free, low catalyst loadingDiynesFurans/PyrrolesGood to ExcellentSilver-free[7]
HAuCl₄/H₂SO₄ HomogeneousAcidic cocatalystPhenylacetyleneMethyl KetoneHighMethanol/Water[8]
RuCpCl(dppm) HomogeneousHigh regioselectivity for aldehyde1-HexyneAldehyde95100 °C[2]
[Ru(η⁵-C₉H₇)Cl(PPh₃)₂] HomogeneousMicellar conditionsTerminal AlkynesAldehydeHigh60 °C, aq. micellar solution
AgOAc/[Emim][OAc] HomogeneousCO₂-promoted, recyclablePropargylic Alcoholsα-Hydroxy KetonesHigh1 bar CO₂, Ionic Liquid[9]

Insights into Hydration Catalysts:

  • Gold(I) Catalysts: Gold(I) complexes are highly effective for the Markovnikov hydration of alkynes, including propargylic alcohols, to form ketones.[7][10] The reaction proceeds through the activation of the alkyne by the gold catalyst, followed by nucleophilic attack of water.[6][11] The use of N-heterocyclic carbene (NHC) ligands, such as IPr, can lead to highly efficient silver-free catalytic systems.[7]

  • Ruthenium(II) Catalysts: Ruthenium complexes offer tunable selectivity. While some ruthenium catalysts promote the Markovnikov hydration to ketones, others are renowned for their ability to catalyze the anti-Markovnikov hydration of terminal alkynes to aldehydes.[1][2] The choice of ligands on the ruthenium center is crucial in dictating the regiochemical outcome.[3][4] For the synthesis of the β-hydroxy aldehyde from this compound, a catalyst system like RuCpCl(dppm) would be a promising starting point.[2]

  • Silver(I) Catalysts: Silver acetate in an ionic liquid, promoted by carbon dioxide, has been shown to be a green and efficient system for the hydration of propargylic alcohols to α-hydroxy ketones.[9] This system is notable for its recyclability and high turnover numbers.[9]

Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for key catalytic reactions.

Protocol 1: Selective Hydrogenation of an Alkynol using Lindlar's Catalyst

This protocol is adapted from established procedures for the selective hydrogenation of alkynes to cis-alkenes.[4]

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline

  • Methanol (or other suitable solvent)

  • Hydrogen gas supply with a balloon or bladder

  • Round-bottom flask with a magnetic stir bar

  • Septum and needles

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.

  • Add Lindlar's catalyst (typically 5-10 mol% of Pd) to the solution.

  • Add a small amount of quinoline (as a further poison to enhance selectivity, typically 1-2 equivalents relative to the catalyst).

  • Seal the flask with a septum and purge with nitrogen, followed by hydrogen from a balloon.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within a few hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, (Z)-5-methyl-1-hexen-3-ol.

  • Purify the product by column chromatography if necessary.

Protocol 2: Gold(I)-Catalyzed Hydration of a Propargylic Alcohol

This protocol is a general procedure based on the gold-catalyzed hydration of propargylic alcohols to β-hydroxy ketones.[7][10]

Materials:

  • This compound

  • Gold(I) catalyst (e.g., [Au(IPr)Cl]/AgOTf or a silver-free precursor like [Au(IPr)OH])

  • Dichloromethane (DCM) or other suitable solvent

  • Water

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • To a round-bottom flask, add the gold(I) catalyst (typically 1-5 mol%). If using a pre-catalyst that requires activation with a silver salt (e.g., [Au(IPr)Cl]), add the silver salt (e.g., AgOTf) and stir in the dark for a few minutes.

  • Dissolve this compound (1 equivalent) in the chosen solvent (e.g., DCM).

  • Add the substrate solution to the flask containing the catalyst.

  • Add water (typically 2-10 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating, as required.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, 5-methyl-5-hydroxy-2-hexanone, by column chromatography.

Conclusion and Future Outlook

The selective transformation of this compound is a testament to the power and precision of modern catalysis. For the stereoselective synthesis of (Z)-5-methyl-1-hexen-3-ol, the heterogeneous Lindlar catalyst remains the gold standard due to its high selectivity and ease of use. For the hydration to 5-methyl-5-hydroxy-2-hexanone, homogeneous gold(I) catalysts, particularly those with NHC ligands, offer high efficiency for the desired Markovnikov product. The development of ruthenium-based catalysts provides an exciting avenue for accessing the anti-Markovnikov aldehyde product, further expanding the synthetic utility of this versatile building block.

The field continues to evolve, with a growing emphasis on developing more sustainable and recyclable catalytic systems. The use of earth-abundant metals and heterogeneous catalysts with well-defined, single-atom active sites are promising areas of future research that will undoubtedly provide even more efficient and selective tools for the transformation of valuable molecules like this compound.

References

A Comparative Guide to the Reaction Kinetics of 5-Methyl-1-hexyn-3-ol in Selective Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of fine chemical synthesis and drug development, the selective transformation of functional groups is paramount. Propargyl alcohols, such as 5-Methyl-1-hexyn-3-ol, are versatile building blocks, and understanding their reaction kinetics is crucial for optimizing reaction conditions, maximizing yield and selectivity, and ensuring process safety. This guide provides an in-depth analysis of the reaction kinetics of this compound, with a specific focus on its selective hydrogenation. Due to the limited availability of direct kinetic data for this compound in peer-reviewed literature, this guide will establish a framework for its kinetic analysis by drawing objective comparisons with a structurally similar and well-studied alternative, 2-Methyl-3-butyn-2-ol. We will provide supporting experimental data from analogous systems and detailed experimental protocols to empower researchers in their pursuit of efficient and selective chemical transformations.

Introduction: The Significance of this compound and its Kinetic Profile

This compound, a secondary propargyl alcohol, possesses two key reactive sites: the terminal alkyne and the secondary alcohol. This dual functionality makes it a valuable precursor for the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and fragrances. The selective hydrogenation of the alkyne to an alkene is a particularly important transformation, as it yields the corresponding allylic alcohol, a motif present in numerous bioactive compounds.

The kinetics of this hydrogenation are influenced by several factors, including the catalyst, solvent, temperature, and hydrogen pressure. A thorough understanding of these kinetic parameters is essential for controlling the reaction pathway, preventing over-hydrogenation to the corresponding alkane, and minimizing side reactions. This guide will delve into the experimental methodologies required to elucidate the kinetic profile of this compound's hydrogenation and compare its expected behavior with that of 2-Methyl-3-butyn-2-ol, a tertiary propargyl alcohol for which extensive kinetic data is available.

Comparative Analysis: Structural Analogs and Expected Reactivity

While both this compound and 2-Methyl-3-butyn-2-ol are acetylenic alcohols, their structural differences are expected to influence their reaction kinetics. The secondary nature of the alcohol in this compound, compared to the tertiary alcohol in 2-Methyl-3-butyn-2-ol, may affect its adsorption on the catalyst surface and its susceptibility to side reactions. The isobutyl group in this compound also presents a different steric profile compared to the tert-butyl group in 2-Methyl-3-butyn-2-ol, which could impact the approach of the reactant to the catalyst's active sites.

Based on general principles of catalysis, the less sterically hindered secondary alcohol in this compound might exhibit a slightly different adsorption equilibrium constant on a heterogeneous catalyst compared to its tertiary counterpart. This, in turn, would affect the overall reaction rate as described by kinetic models such as the Langmuir-Hinshelwood mechanism.

Experimental Protocol: A Framework for Kinetic Analysis of this compound Hydrogenation

To obtain reliable kinetic data for the selective hydrogenation of this compound, a well-designed experimental setup and a rigorous protocol are necessary. The following protocol is a self-validating system designed to yield reproducible and accurate kinetic measurements.

Materials and Equipment
  • Reactant: this compound (>98% purity)

  • Comparator: 2-Methyl-3-butyn-2-ol (>98% purity)

  • Catalyst: 5% Palladium on Calcium Carbonate (Lindlar catalyst), or 5% Palladium on Activated Carbon

  • Solvent: Methanol, Ethanol, or Hexane (Anhydrous, >99.5%)

  • Gases: Hydrogen (UHP, >99.999%), Nitrogen (UHP, >99.999%)

  • Reactor: A high-pressure stirred tank reactor (autoclave) equipped with a gas-inducing impeller, temperature and pressure controllers, and a sampling system. Alternatively, an automated flow platform with a micro-packed bed reactor can be used for high-throughput kinetic studies.[1]

  • Analytical Instrument: Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column for the separation of the alkyne, alkene, and alkane. In-line monitoring techniques like flow NMR can also be employed for real-time analysis.[2][3]

Experimental Procedure
  • Catalyst Preparation and Activation:

    • Weigh the desired amount of catalyst and place it in the reactor.

    • Purge the reactor with nitrogen to remove air.

    • Activate the catalyst by heating under a hydrogen flow at a specified temperature and time, as recommended by the manufacturer or established in the literature. This step is crucial for ensuring consistent catalyst activity.

  • Reaction Setup:

    • After activation, cool the reactor to the desired reaction temperature under a nitrogen atmosphere.

    • Introduce the solvent and the reactant (this compound) into the reactor.

    • Seal the reactor and purge again with nitrogen.

  • Initiation of Reaction and Data Collection:

    • Pressurize the reactor with hydrogen to the desired pressure.

    • Start the stirrer at a high speed to ensure good gas-liquid mass transfer and eliminate external mass transfer limitations.

    • Begin taking samples from the liquid phase at regular time intervals.

    • Immediately quench the reaction in the sample (e.g., by cooling and filtering the catalyst) to prevent further reaction before analysis.

    • Analyze the samples by GC-FID to determine the concentrations of the reactant, the desired alkene product, and the over-hydrogenated alkane byproduct over time.

  • Kinetic Data Analysis:

    • Plot the concentration of this compound as a function of time to determine the initial reaction rate.

    • Vary the initial concentrations of the reactant and hydrogen pressure to determine the reaction order with respect to each component.

    • Conduct the reaction at different temperatures to determine the activation energy using the Arrhenius equation.

    • Fit the experimental data to a suitable kinetic model, such as the Langmuir-Hinshelwood model, to estimate the kinetic and adsorption parameters.[4]

Mandatory Visualization: Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Prep Catalyst Preparation & Activation Reactor_Setup Reactor Setup (Solvent & Reactant) Catalyst_Prep->Reactor_Setup Reaction_Initiation Initiate Reaction (H2 pressure, Stirring) Reactor_Setup->Reaction_Initiation Sampling Timed Sampling Reaction_Initiation->Sampling GC_Analysis GC-FID Analysis Sampling->GC_Analysis Data_Processing Data Processing & Kinetic Modeling GC_Analysis->Data_Processing Reaction_Pathway cluster_gas_phase Gas/Liquid Phase cluster_surface Catalyst Surface Alkyne This compound Adsorbed_Alkyne Adsorbed Alkyne Alkyne->Adsorbed_Alkyne Adsorption (k_ads,alkyne) H2 H₂ Adsorbed_H Adsorbed H H2->Adsorbed_H Adsorption & Dissociation (k_ads,H2) Alkene 5-Methyl-1-hexen-3-ol Alkane 5-Methyl-1-hexan-3-ol Adsorbed_Alkene Adsorbed Alkene Adsorbed_Alkyne->Adsorbed_Alkene Surface Reaction (+2H) Adsorbed_Alkene->Alkene Desorption (k_des,alkene) Adsorbed_Alkene->Alkane Further Hydrogenation

References

A Comparative Guide to the Synthetic Routes of 5-Methyl-1-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methyl-1-hexyn-3-ol is a valuable propargylic alcohol that serves as a versatile building block in organic synthesis. Its structure, featuring a terminal alkyne, a secondary alcohol, and an isobutyl group, provides multiple reactive sites for elaboration into more complex molecules, including natural products, pharmaceuticals, and specialty materials. The terminal alkyne allows for transformations such as Sonogashira coupling, click chemistry, and further alkynylation, while the hydroxyl group can be oxidized, esterified, or used to direct subsequent reactions.

This guide provides a comparative analysis of the most practical and efficient synthetic routes to racemic and enantiomerically enriched this compound. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer a quantitative comparison to assist researchers in selecting the optimal pathway for their specific needs, whether for bulk synthesis or for applications requiring high stereochemical purity.

Overview of Primary Synthetic Strategies

The synthesis of this compound is dominated by the nucleophilic addition of an ethynyl anion equivalent to the carbonyl carbon of isovaleraldehyde (3-methylbutanal). The primary distinctions between the common methods lie in the choice of the organometallic reagent used to deliver the acetylide and the strategies employed to control stereochemistry. We will compare three major approaches:

  • Grignard-Mediated Alkynylation: A classic, cost-effective method using ethynylmagnesium bromide.

  • Alkynylation via Lithium Acetylide: An alternative employing a highly reactive organolithium reagent, often leading to higher yields.

  • Asymmetric Synthesis via Ketone Reduction: A pathway to obtain high enantiopurity by reducing the corresponding ynone with a chiral reducing agent.

Synthesis_Overview cluster_start Starting Materials cluster_product Product Isovaleraldehyde Isovaleraldehyde Grignard Route 1: Grignard Reagent (Ethynylmagnesium Bromide) Isovaleraldehyde->Grignard Lithium Route 2: Organolithium (Lithium Acetylide) Isovaleraldehyde->Lithium Acetylene Acetylene Gas Acetylene->Grignard Acetylene->Lithium Product This compound Grignard->Product Racemic Lithium->Product Racemic Asymmetric Route 3: Asymmetric Reduction (Chiral Borane) Asymmetric->Product Enantiopure

Caption: High-level overview of the synthetic pathways to this compound.

Route 1: Grignard-Mediated Alkynylation of Isovaleraldehyde

This method is arguably the most common and straightforward approach for preparing racemic propargylic alcohols on a laboratory scale.[1] It relies on the in-situ formation of an ethynyl Grignard reagent, which then acts as a potent nucleophile.

Principle and Mechanism

The reaction proceeds in two main stages. First, a pre-formed Grignard reagent, typically ethylmagnesium bromide (EtMgBr), is used as a strong base to deprotonate the weakly acidic acetylene gas, forming the insoluble but highly reactive ethynylmagnesium bromide.[2] Second, isovaleraldehyde is added to the suspension. The nucleophilic carbon of the acetylide attacks the electrophilic carbonyl carbon of the aldehyde.[3] An acidic workup then protonates the resulting magnesium alkoxide to yield the final alcohol.

Causality of Experimental Choices:

  • Anhydrous Solvents (THF/Ether): Grignard reagents are extremely sensitive to protic sources, including water and alcohols.[4][5] Any moisture will quench the reagent, reducing the yield. Tetrahydrofuran (THF) is often preferred over diethyl ether as it is less volatile and better at solvating the magnesium species.[4]

  • Inert Atmosphere (N₂ or Ar): This prevents both moisture contamination and reaction with atmospheric oxygen, which can lead to undesired side products.

  • Low-Temperature Addition: The addition of the aldehyde to the Grignard reagent is performed at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions like enolization of the aldehyde.

Detailed Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of 1-Hexyn-3-ol.[1]

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a gas inlet connected to a nitrogen or argon line.

  • Preparation of Ethynylmagnesium Bromide:

    • Prepare ethylmagnesium bromide by reacting magnesium turnings (1.2 equiv.) with bromoethane (1.2 equiv.) in anhydrous THF under an inert atmosphere.[2]

    • Cool the solution to room temperature. Begin bubbling dry acetylene gas through the stirred solution. A greyish-white precipitate of ethynylmagnesium bromide will form. Continue bubbling for approximately 1-2 hours to ensure complete conversion.

  • Reaction with Isovaleraldehyde:

    • Cool the Grignard reagent suspension to 0 °C using an ice bath.

    • Add a solution of isovaleraldehyde (1.0 equiv.) in anhydrous THF dropwise via the addition funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Quenching and Work-up:

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional hour.

    • Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This is a safer alternative to strong acids, which can cause vigorous reactions.

  • Extraction and Purification:

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to yield this compound.

Route 2: Alkynylation using Lithium Acetylide

This route offers an alternative using a more reactive organometallic species. While handling requires greater caution, the preparation of lithium acetylide is often cleaner and can lead to higher product yields.

Principle and Mechanism

The mechanism is analogous to the Grignard reaction: a strong base is used to generate the acetylide anion, which then performs a nucleophilic attack on the aldehyde carbonyl. Here, n-butyllithium (n-BuLi), a very powerful and commercially available base, is used to deprotonate acetylene.[6] The resulting lithium acetylide is highly reactive and readily adds to aldehydes.

Causality of Experimental Choices:

  • Low Temperature (-78 °C): The preparation of lithium acetylide must be conducted at very low temperatures (typically -78 °C, a dry ice/acetone bath). This is critical for two reasons: 1) to prevent the highly exothermic deprotonation from running away, and 2) to avoid the disproportionation of monolithium acetylide into the explosive dilithium acetylide precipitate and acetylene gas, which occurs at warmer temperatures.[6]

  • Pyrophoric Reagent Handling: n-Butyllithium is pyrophoric (ignites spontaneously in air). It must be handled under a strictly inert atmosphere using syringe techniques.

Detailed Experimental Protocol

This protocol is based on a general and highly reliable procedure from Organic Syntheses.[6]

  • Apparatus Setup: Use an oven-dried, two-necked flask equipped with a magnetic stir bar, a septum, and a nitrogen inlet.

  • Preparation of Lithium Acetylide:

    • Add anhydrous THF to the flask and cool it to -78 °C.

    • Introduce acetylene gas into the THF via a long needle submerged below the solvent surface for about 15 minutes to create a saturated solution.

    • Slowly add n-butyllithium (1.05 equiv.) via syringe to the stirred solution, keeping the needle tip above the liquid to avoid clogging. Maintain the temperature at -78 °C. A white precipitate may form.

    • Stir the solution for an additional 20-30 minutes at -78 °C.

  • Reaction with Isovaleraldehyde:

    • Slowly add neat isovaleraldehyde (1.0 equiv.) via syringe to the lithium acetylide solution at -78 °C.

    • After the addition, remove the cooling bath and allow the reaction to warm to room temperature over 1-2 hours.

  • Quenching and Work-up:

    • Cool the flask to 0 °C and quench the reaction by slowly adding water or saturated aqueous NH₄Cl.

    • Proceed with the same extraction and purification procedure as described in Route 1.

Reaction_Schemes cluster_1 Route 1: Grignard-Mediated Alkynylation cluster_2 Route 2: Alkynylation via Lithium Acetylide R1_start Isovaleraldehyde + Ethynylmagnesium Bromide R1_inter MgBr-Alkoxide Intermediate R1_start->R1_inter 1. THF, 0 °C R1_end Racemic this compound R1_inter->R1_end 2. H₃O⁺ workup R2_start Isovaleraldehyde + Lithium Acetylide R2_inter Li-Alkoxide Intermediate R2_start->R2_inter 1. THF, -78 °C R2_end Racemic this compound R2_inter->R2_end 2. H₃O⁺ workup

Caption: Reaction workflows for Grignard and Lithium Acetylide routes.

Route 3: Asymmetric Synthesis for Enantiopure Product

For applications in drug development and chiral catalysis, obtaining a single enantiomer of this compound is often essential. While the racemic product from Routes 1 and 2 can be resolved, a more efficient strategy is direct asymmetric synthesis.[7] A highly effective method is the asymmetric reduction of the corresponding ketone, 5-methyl-1-hexyn-3-one.

Principle and Mechanism

This route first requires the synthesis of the starting ynone, 5-methyl-1-hexyn-3-one, which can be prepared by oxidation of the racemic alcohol or through other methods. The key step is the stereoselective reduction of the ketone's carbonyl group using a chiral reducing agent. A well-established reagent for this transformation is B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®), derived from either (+)- or (-)-α-pinene.[1][8] The bulky chiral borane delivers a hydride to one face of the ketone preferentially, leading to a high excess of one enantiomer of the alcohol.

Causality of Experimental Choices:

  • Chiral Reagent: The stereochemical outcome is dictated entirely by the chirality of the reducing agent. Using the reagent derived from (+)-α-pinene will yield one enantiomer of the alcohol, while the reagent from (-)-α-pinene will produce the other.

  • Reaction Monitoring: The reduction is typically slower than the organometallic additions and should be monitored (e.g., by GC or TLC) to ensure full conversion of the starting ketone.[8]

Detailed Experimental Protocol

This protocol is adapted from the asymmetric reduction of 1-octyn-3-one.[1][8]

  • Apparatus Setup: Use a flame-dried flask under an inert atmosphere of nitrogen or argon.

  • Preparation of the Reducing Agent: The chiral borane reagent is typically prepared in-situ from (+)-α-pinene and 9-borabicyclo[3.3.1]nonane (9-BBN) in anhydrous THF, or it can be purchased directly.

  • Reduction:

    • Cool the solution of the reducing agent (1.2-1.5 equiv.) in THF to 0 °C.

    • Add a solution of 5-methyl-1-hexyn-3-one (1.0 equiv.) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 8-24 hours, monitoring for completion.

  • Work-up and Purification:

    • Destroy the excess borane reagent by adding a small amount of an aldehyde (e.g., acetaldehyde).

    • Add ethanolamine or aqueous sodium hydroxide, followed by the careful, dropwise addition of hydrogen peroxide (H₂O₂) to oxidize the boron species into more easily removable borates.

    • Proceed with the same extraction and purification procedure as described in Route 1.

Quantitative and Qualitative Comparison

The choice of synthetic route depends on a trade-off between cost, operational complexity, yield, and the required stereochemical purity of the final product.

ParameterRoute 1: GrignardRoute 2: Lithium AcetylideRoute 3: Asymmetric Reduction
Starting Materials Isovaleraldehyde, Acetylene, Mg, BromoethaneIsovaleraldehyde, Acetylene, n-BuLi5-Methyl-1-hexyn-3-one, Chiral Borane
Stereoselectivity RacemicRacemicEnantioselective
Typical Yield ~60-75%[1]~80-95%[6]~85-90%[1][8]
Enantiomeric Excess Not ApplicableNot Applicable>98% (achievable)[1][8]
Key Reagent Cost LowModerateHigh
Safety Concerns Flammable solvents, reactive GrignardPyrophoric n-BuLi , cryogenic temps, flammable solventsFlammable solvents, H₂O₂ addition
Scalability GoodGood, but requires specialized handlingModerate, limited by cost of chiral reagent
Ideal For General purpose, bulk racemic synthesisHigh-yield racemic synthesisSynthesis of enantiopure material for pharma/chiral applications

Conclusion and Recommendations

All three routes represent viable and well-documented pathways to this compound. The optimal choice is dictated by the specific goals of the research.

  • For large-scale, cost-effective synthesis of racemic this compound , the Grignard-mediated alkynylation (Route 1) is the recommended starting point. It uses inexpensive reagents and follows a robust, well-understood procedure.

  • When the highest possible yield of racemic material is the primary concern and the laboratory is equipped to handle pyrophoric reagents , alkynylation via lithium acetylide (Route 2) is an excellent choice. The cleaner reaction and higher reactivity of the organolithium species often translate to superior yields.

  • For applications in medicinal chemistry, asymmetric catalysis, or any field where stereochemistry is critical , direct asymmetric synthesis (Route 3) is unequivocally the superior method. While it requires an additional step to prepare the starting ynone and involves more expensive chiral reagents, it circumvents the need for tedious chiral resolution and provides direct access to highly enantiomerically enriched products.

References

A Senior Scientist's Guide to Screening 5-Methyl-1-hexyn-3-ol Derivatives for Novel Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological activity screening of derivatives based on the 5-Methyl-1-hexyn-3-ol scaffold. As a simple, chiral propargyl alcohol, this molecule serves as an excellent starting point for generating structurally diverse candidates for drug discovery programs. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and explore the structure-activity relationships (SAR) that govern the therapeutic potential of this chemical class. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to identify and characterize novel bioactive compounds.

The Rationale: Why this compound Derivatives?

The propargyl alcohol motif, characterized by a hydroxyl group adjacent to a carbon-carbon triple bond, is a privileged structure in medicinal chemistry. The alkyne group offers a unique combination of linearity and electronic properties, serving as a valuable pharmacophore for interacting with biological targets. Furthermore, the hydroxyl group on this compound provides a convenient handle for synthetic modification, allowing for the creation of diverse libraries of esters, ethers, carbamates, and other derivatives.

The core hypothesis is that by modifying the hydroxyl group and exploring substitutions on the aliphatic chain, we can tune the molecule's physicochemical properties—such as lipophilicity, hydrogen bonding capacity, and steric profile—to achieve potent and selective biological activity. This guide will focus on two primary areas of screening: Antimicrobial/Antifungal Activity and Anticancer Cytotoxicity .

General Workflow for Synthesis and Screening

The journey from a parent compound to a promising lead candidate follows a logical and iterative progression. The diagram below outlines a typical workflow for the synthesis and biological evaluation of this compound derivatives.

G cluster_synthesis Phase 1: Synthesis & Characterization cluster_screening Phase 2: Biological Screening cluster_validation Phase 3: Hit Validation & SAR Parent This compound Synthesis Chemical Derivatization (e.g., Esterification, Etherification) Parent->Synthesis Reagents Acyl Chlorides, Alkyl Halides, Isocyanates, etc. Reagents->Synthesis Library Library of Derivatives (Esters, Ethers, Carbamates) Synthesis->Library QC Purification & Structural Characterization (NMR, MS, HPLC) Library->QC Primary Primary Screening (Single High Concentration) QC->Primary Qualified Compounds Antimicrobial Antimicrobial Assay (e.g., Agar Diffusion) Primary->Antimicrobial Cytotoxicity Cytotoxicity Assay (e.g., MTT on one cell line) Primary->Cytotoxicity DoseResponse Dose-Response Analysis Primary->DoseResponse Active 'Hits' MIC MIC Determination (Broth Microdilution) DoseResponse->MIC IC50 IC50 Determination (MTT on panel of cell lines) DoseResponse->IC50 SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR IC50->SAR SAR->Synthesis Iterative Design

Caption: General workflow for synthesis and screening of derivatives.

Part 1: Antimicrobial & Antifungal Activity Screening

Aliphatic alcohols and their derivatives have long been recognized for their antimicrobial properties. The lipophilicity of the alkyl chain is a key determinant of activity, as it governs the compound's ability to partition into and disrupt microbial cell membranes. The goal of this screening is to identify derivatives with potent activity against a panel of clinically relevant bacteria and fungi.

Comparative Activity of Aliphatic Alkynols
Compound/Derivative ClassTest OrganismMIC (µg/mL)Key Structural FeatureReference
Simple Aliphatic Alcohols Staphylococcus aureusVaries (C10-C12 optimal)Chain length is critical for membrane disruption.[1][2][1][2]
Acetylenic Fatty Acids Candida albicans0.28Potent activity, interferes with fatty acid homeostasis.[3][3]
Acetylenic Fatty Acids Aspergillus fumigatus0.34Strong activity against filamentous fungi.[3][3]
Polyacetylenic Alcohols Phytophthora capsici4 - 23Active against plant pathogenic fungi.[4][4]
1-Aminoalkyl-2-naphthols Pseudomonas aeruginosa (MDR)10Example of derivatization enhancing potency.[1][1]

Note: This table is a composite of data from different studies on related compound classes to illustrate the range of activities and is not a direct comparison of this compound derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation.

  • 96-well, sterile, flat-bottom microtiter plates

  • Test compounds (derivatives of this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inocula, standardized to a 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)

  • Negative control (media only) and vehicle control (media + solvent)

  • Multichannel pipette

  • Incubator (37°C for most bacteria, 30-35°C for fungi)

  • Microplate reader (optional, for quantitative growth assessment)

  • Preparation of Compound Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no inoculum).

  • Inoculum Preparation:

    • From a fresh culture, prepare a bacterial or fungal suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well from column 1 to 11. Do not add inoculum to column 12. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature for 18-24 hours.

  • Reading Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed by eye or with a plate reader measuring absorbance at 600 nm.

G cluster_prep Plate Preparation cluster_inoc Inoculation cluster_inc Incubation & Reading A Add 100µL Broth to all wells B Add 100µL of 2x Compound to Column 1 A->B C Perform 2-fold Serial Dilution (Cols 1-10) B->C F Add 100µL Inoculum to Wells (Cols 1-11) D Prepare 0.5 McFarland Standard Inoculum E Dilute to final ~5x10^5 CFU/mL D->E E->F G Incubate Plate (18-24h, 37°C) H Read MIC: Lowest concentration with no visible growth G->H

Caption: Workflow for the Broth Microdilution MIC Assay.

Part 2: Anticancer Cytotoxicity Screening

The alkyne moiety is present in several approved anticancer agents, where it often plays a role in binding to enzymatic targets. Screening this compound derivatives against a panel of cancer cell lines can uncover novel cytotoxic agents.

Comparative Cytotoxicity of Structurally Related Compounds

The cytotoxic potential of small molecules is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit the growth of 50% of a cell population. The table below presents IC₅₀ values for various classes of compounds to provide context for a screening campaign.

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)NotesReference
5-Methoxy-1,4-naphthoquinone HL-60 (Leukemia)1.7Demonstrates potent activity in leukemia cells.[5][5]
Furan-2(5H)-one derivative (3b) HCT-116 (Colon)7.3 - 21.3Silyl group substitution modulates activity.[1][1]
Thymol derivative (Compound 1) MCF-7 (Breast)7.45Natural product derivatives can show high potency.[6][6]
Thymol derivative (Compound 5) HeLa (Cervical)10.32Activity can vary significantly between cell lines.[6][6]
Benzophenone (Compound 2) HeLa (Cervical)10.18Isolated from Garcinia celebica.[7][7]

Note: This table is for illustrative purposes, showing the range of cytotoxicities observed for different chemical scaffolds. Results for this compound derivatives would need to be determined experimentally.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.

  • 96-well, sterile, flat-bottom tissue culture plates

  • Human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Positive control cytotoxic drug (e.g., Doxorubicin)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or controls) to the respective wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

    • Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[9]

  • Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement:

    • Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[3]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

Part 3: Structure-Activity Relationship (SAR) Insights

The primary goal of screening a library of derivatives is to establish a Structure-Activity Relationship (SAR). SAR analysis helps to identify the chemical features that are crucial for the desired biological activity. For aliphatic alcohols and alkynols, several key principles often apply:

  • Lipophilicity and Chain Length: For antimicrobial activity that relies on membrane disruption, there is often an optimal chain length.[1][2] If the alkyl chain is too short, it may not effectively partition into the lipid bilayer. If it's too long, its low aqueous solubility can limit its bioavailability. The branched isobutyl group of this compound is a key feature to explore.

  • The Role of the Hydroxyl Group: The -OH group is a hydrogen bond donor and acceptor, which can be critical for interacting with protein targets. Esterification or etherification of this group will significantly alter these properties. This modification can also serve as a pro-drug strategy, where an ester is cleaved in vivo to release the active alcohol.

  • The Alkyne Moiety: The triple bond provides a rigid, linear element to the molecule. It can participate in π-stacking or hydrogen bonding interactions with biological targets. Its unique electronic nature can also be crucial for covalent interactions with certain enzyme residues.

  • Stereochemistry: Since this compound is chiral, it is essential to test the individual enantiomers of active derivatives. Biological systems are chiral, and often only one enantiomer is responsible for the observed activity, while the other may be inactive or even contribute to toxicity.

G center Biological Activity Lipophilicity Lipophilicity (Chain Length/ Branching) center->Lipophilicity H_Bonding Hydrogen Bonding (OH vs. Ester/Ether) center->H_Bonding Sterics Steric Hindrance (Size of R-group) center->Sterics Electronics Electronic Effects (Alkyne Moiety) center->Electronics Chirality Stereochemistry (R vs. S) center->Chirality

Caption: Key factors influencing the SAR of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of new bioactive agents. By systematically synthesizing derivatives and screening them in robust antimicrobial and cytotoxicity assays, researchers can build a comprehensive understanding of the structure-activity relationships governing their efficacy. Promising "hit" compounds identified through the workflows described in this guide should be advanced to secondary assays, including mechanism of action studies, selectivity profiling against non-cancerous cells, and eventually, evaluation in preclinical in vivo models. The iterative process of design, synthesis, and testing is fundamental to transforming a simple chemical building block into a potential therapeutic candidate.

References

Assessing the Purity of 5-Methyl-1-hexyn-3-ol: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

<

For researchers, scientists, and drug development professionals, establishing the purity of chiral building blocks like 5-Methyl-1-hexyn-3-ol is a critical step in ensuring the reliability and reproducibility of synthetic processes and the safety of final products. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the comprehensive purity assessment of this key chiral alcohol.

This compound (C7H12O) is a valuable chiral intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its molecular structure, featuring a terminal alkyne and a secondary alcohol, presents unique analytical challenges. This guide will delve into the nuances of using GC-MS for purity determination, explore its advantages and limitations, and compare its performance against alternative methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Power and Nuances of GC-MS for Purity Analysis

Gas Chromatography-Mass Spectrometry is a powerful and widely adopted technique for separating and identifying volatile and semi-volatile compounds. For a relatively volatile compound like this compound, GC-MS offers excellent sensitivity and specificity, making it a primary choice for purity assessment.[2]

The "Why" Behind the Method: A Step-by-Step Rationale

A successful GC-MS analysis hinges on the careful selection of each parameter. The following protocol is designed to provide a robust and reproducible method for assessing the purity of this compound.

Experimental Protocol: GC-MS Analysis of this compound

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate. The choice of solvent is critical to ensure complete dissolution without interfering with the analysis.

    • Vortex the solution to ensure homogeneity.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically suitable for separating non-polar to moderately polar compounds.

    • Injection Volume: 1 µL. A split injection (e.g., 50:1 split ratio) is recommended to prevent column overloading.

    • Inlet Temperature: 250 °C. This temperature ensures rapid volatilization of the sample without causing thermal degradation.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes. This allows for the elution of any highly volatile impurities.

      • Ramp: Increase to 220 °C at a rate of 10 °C/min. This gradient ensures good separation of compounds with varying boiling points.

      • Hold: Maintain at 220 °C for 5 minutes to elute any less volatile components.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min. Helium is an inert gas that provides good chromatographic efficiency.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard ionization energy provides reproducible fragmentation patterns for library matching.

    • Mass Range: Scan from m/z 35 to 350. This range covers the molecular ion and expected fragments of this compound and potential impurities.

  • Data Analysis:

    • Identify the peak corresponding to this compound by its retention time and mass spectrum.

    • Compare the acquired mass spectrum with a reference spectrum from a database like the NIST Mass Spectral Library for confirmation.[3][4] The mass spectrum of this compound will exhibit characteristic fragments that aid in its identification.

    • Calculate the purity of the sample by determining the peak area percentage of the main component relative to the total peak area of all detected compounds.[5]

Diagram: GC-MS Experimental Workflow

Caption: Workflow for purity assessment of this compound by GC-MS.

Beyond GC-MS: A Comparative Look at Alternative Techniques

While GC-MS is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques that provide complementary information.

Chiral High-Performance Liquid Chromatography (HPLC)

For chiral molecules like this compound, determining enantiomeric purity is often as crucial as assessing chemical purity. Chiral HPLC is the gold standard for separating and quantifying enantiomers.[6][7]

  • Principle of Operation: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation.[8] Polysaccharide-based CSPs are commonly used for the separation of chiral alcohols.[9]

  • Advantages:

    • Directly measures enantiomeric excess (ee%).

    • Can be used for both analytical and preparative scale separations.

  • Limitations:

    • May require method development to find a suitable CSP and mobile phase.

    • Less effective for identifying unknown impurities compared to MS-based methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is an excellent tool for identifying and quantifying impurities, including isomers that may not be well-resolved by GC.

  • Principle of Operation: ¹H and ¹³C NMR spectroscopy provide information about the chemical environment of hydrogen and carbon atoms in a molecule. The chemical shifts, integration values, and coupling patterns can be used to confirm the structure of the main component and identify impurities.[10][11]

  • Advantages:

    • Provides unambiguous structural information.

    • Quantitative NMR (qNMR) can be used for absolute purity determination without the need for a reference standard of the impurity.[12]

    • Non-destructive technique.

  • Limitations:

    • Lower sensitivity compared to GC-MS.

    • Complex mixtures can lead to overlapping signals, making interpretation difficult.

Performance at a Glance: A Comparative Summary

FeatureGC-MSChiral HPLCNMR Spectroscopy
Primary Application Identification and quantification of volatile and semi-volatile impurities.Separation and quantification of enantiomers.Structural elucidation and quantification of impurities.
Sensitivity High (ppm to ppb level)Moderate to HighLow (typically >0.1%)
Specificity High (based on mass spectrum)High (for enantiomers)High (structural information)
Enantiomeric Purity Not directly, unless a chiral GC column is used.Direct measurement of ee%.Can be determined with chiral shift reagents, but often complex.
Quantitative Accuracy Good, but requires reference standards for each impurity for accurate quantification.Excellent for enantiomeric ratio.Excellent for absolute purity (qNMR).
Throughput HighModerateLow to Moderate

Conclusion: An Integrated Approach for Comprehensive Purity Assessment

For the rigorous purity assessment of this compound, a multi-faceted analytical approach is recommended. GC-MS serves as an excellent primary technique for identifying and semi-quantifying volatile chemical impurities. Its high sensitivity and the availability of extensive mass spectral libraries make it an invaluable tool for initial purity screening.

To ensure enantiomeric purity, chiral HPLC is the indispensable complementary technique. Finally, NMR spectroscopy offers definitive structural confirmation and the ability to quantify impurities, including non-volatile and isomeric species, providing a complete and robust purity profile. By leveraging the strengths of each of these methods, researchers and drug development professionals can confidently establish the quality and purity of this critical chiral building block.

References

comparison of 5-Methyl-1-hexyn-3-ol reactivity versus similar propargyl alcohols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 5-Methyl-1-hexyn-3-ol

Introduction: The Versatility of Propargyl Alcohols in Modern Synthesis

Propargyl alcohols, organic compounds featuring both a hydroxyl (-OH) and an alkyne (-C≡C-) functional group, are foundational building blocks in organic synthesis.[1][2][3] Their dual functionality allows for a diverse array of chemical transformations, making them invaluable intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials.[4][5] The reactivity of these molecules can be finely tuned by the nature of the substituents surrounding the core propargylic framework.

This guide provides a detailed comparison of the reactivity of This compound , a secondary propargyl alcohol bearing a sterically significant isobutyl group, against simpler, archetypal propargyl alcohols. We will explore how its unique structural features—namely steric hindrance and electronic effects—influence its behavior in key synthetic transformations. This analysis is designed to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to strategically incorporate this versatile synthon into their research programs.

Structural and Physicochemical Analysis: The Impact of the Isobutyl Group

The reactivity of a propargyl alcohol is fundamentally dictated by its structure. To understand this compound, we must compare it to less substituted analogs like propargyl alcohol (the simplest case) and 1-hexyn-3-ol (a linear isomer).

PropertyPropargyl Alcohol1-Hexyn-3-olThis compound
Structure Propargyl Alcohol Structure1-Hexyn-3-ol Structurethis compound Structure
Formula C₃H₄O[6]C₆H₁₀OC₇H₁₂O[7][8]
Molecular Wt. 56.06 g/mol [9]98.14 g/mol 112.17 g/mol [8][10]
Key Features Primary alcohol, terminal alkyne, minimal steric hindrance.Secondary alcohol, linear alkyl chain, moderate steric hindrance.Secondary alcohol, branched isobutyl group, significant steric hindrance near the carbinol center.

Causality Behind Structural Effects:

  • Electronic Effects : The sp-hybridized carbons of the alkyne group are more electronegative than sp² or sp³ carbons. This makes the terminal alkyne proton of propargyl alcohols significantly more acidic (pKa ≈ 13.6 for propargyl alcohol) than their alkene (allyl alcohol, pKa ≈ 15.5) or alkane (n-propyl alcohol, pKa ≈ 16.1) counterparts.[6] The alkyl substituents in 1-hexyn-3-ol and this compound are weakly electron-donating, which can slightly decrease the acidity of the terminal proton and influence the reactivity of the adjacent carbinol center.

  • Steric Hindrance : This is the most distinguishing feature of this compound. The bulky isobutyl group creates a sterically congested environment around the hydroxyl group and the chiral center. This bulk can be expected to impede the approach of reagents, influencing reaction rates and, in some cases, the stereochemical outcome of reactions. Reactions that require the formation of bulky intermediates or transition states at or near the carbinol carbon will be particularly sensitive to this steric demand.[11]

Comparative Reactivity in Key Synthetic Transformations

We will now examine three cornerstone reactions of propargyl alcohols to illustrate the practical consequences of the structural differences noted above.

Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement is the acid- or metal-catalyzed isomerization of secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes.[12][13] This transformation is a powerful tool for olefination strategies.[12]

Mechanism & Steric Influence: The reaction proceeds through the protonation of the alcohol, followed by a 1,3-hydroxyl shift to form an allenol intermediate, which then tautomerizes to the final enone product.[13][14] Modern methods often employ gold or ruthenium catalysts under milder conditions to activate the alkyne and facilitate the rearrangement.[15][16]

For this compound, the steric bulk of the isobutyl group can influence the reaction in two ways:

  • Rate of Reaction : The approach of the catalyst (e.g., a gold complex) to the alkyne π-system may be slowed by the adjacent bulky group.

  • Product Selectivity : In cases where competing pathways exist, such as the Rupe rearrangement (for tertiary alcohols), steric factors can dictate the product ratio. While this compound is a secondary alcohol and not prone to the Rupe pathway, steric hindrance can still affect the E/Z selectivity of the resulting enone.[11]

Meyer_Schuster_Mechanism cluster_0 Step 1: Catalyst Activation of Alkyne cluster_1 Step 2: 1,3-Hydroxyl Shift cluster_2 Step 3: Tautomerization & Catalyst Regeneration Start Propargyl Alcohol + [Au+] Complex π-Complex Intermediate Start->Complex Coordination Nucleophilic_Attack Allenol Intermediate Complex->Nucleophilic_Attack Intramolecular -OH attack Product α,β-Unsaturated Carbonyl + [Au+] Nucleophilic_Attack->Product Keto-Enol Tautomerization Nicholas_Reaction_Workflow Propargyl_Alcohol Propargyl Alcohol Complex Co₂(CO)₆-Alkyne Complex Propargyl_Alcohol->Complex Complexation Co2CO8 Co₂(CO)₈ Co2CO8->Complex Cation Stabilized Propargylic Cation Complex->Cation Cation Formation Acid Lewis Acid (e.g., BF₃·OEt₂) Acid->Cation Substituted_Complex Substituted Cobalt Complex Cation->Substituted_Complex Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Substituted_Complex Product Alkylated Alkyne Product Substituted_Complex->Product Oxidative Decomplexation Oxidant Oxidant (e.g., CAN) Oxidant->Product Sonogashira_Coupling Pd(0)/Cu(I) Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Ox Ar-Pd(II)-X L₂ Pd0->Pd_Ox Oxidative Addition (Ar-X) Pd_Trans Ar-Pd(II)-C≡CR L₂ Pd_Ox->Pd_Trans Transmetalation Pd_Trans->Pd0 Reductive Elimination Product Ar-C≡CR Pd_Trans->Product CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide Deprotonation Cu_Acetylide->Pd_Ox Alkyne R-C≡C-H Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Methyl-1-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and application. However, the life cycle of a chemical does not end with the experiment. The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Methyl-1-hexyn-3-ol, grounded in an understanding of its specific chemical hazards.

Hazard Profile and Safety Rationale: Understanding the "Why"

This compound is not a benign substance; its disposal protocol is dictated by its specific hazardous properties. A thorough understanding of these hazards is critical not just for compliance, but for ensuring the safety of yourself, your colleagues, and emergency responders.

The primary hazard is its flammability. With a flash point of 53.3°C (127.9°F), it is classified as a Class 3 Flammable Liquid.[1][2] This means that at a relatively low temperature, it can produce enough vapor to form an ignitable mixture with air. Federal regulations, such as those from the Environmental Protection Agency (EPA), classify chemical wastes with a flashpoint below 60°C (140°F) as hazardous.[3][4] This classification legally prohibits its disposal down the sanitary sewer and mandates a specific waste management process.[3][4]

Beyond its flammability, this compound is also classified as harmful if swallowed (Acute Toxicity 4) and toxic to aquatic life with long-lasting effects.[1] These properties underscore the importance of preventing its release into the environment and avoiding personal exposure during handling and disposal.

Key Chemical and Safety Data
PropertyValueSource
CAS Number 61996-79-0[5]
Molecular Formula C₇H₁₂O[1][5]
Molecular Weight 112.17 g/mol [1][5]
Appearance Colorless Liquid[2]
Density 0.860 g/mL at 25 °C
Flash Point 53.3 °C (127.9 °F) - closed cup
GHS Hazard Codes H226, H302, H411
Signal Word Warning[1]
Storage Class 3 - Flammable Liquids

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before beginning the waste collection process, ensure you are equipped with the appropriate PPE to mitigate the risks of exposure. The causality here is direct: proper PPE is your first and most effective line of defense against chemical splashes, skin contact, and vapor inhalation.

  • Eye and Face Protection: Wear safety glasses with side shields and a face shield. This combination protects against splashes during liquid transfer.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Ensure they are inspected for tears or holes before use.

  • Respiratory Protection: If handling large quantities or working in an area with poor ventilation, use a respirator with a suitable filter for organic vapors (e.g., Type ABEK as per EN14387).

  • Lab Coat: A flame-resistant lab coat should be worn and fully fastened.

Step-by-Step Waste Collection Protocol

This protocol ensures that waste is accumulated safely, in compliance with regulations, and is ready for final disposal.

Step 1: Container Selection

The integrity of your waste container is paramount. A container failure can lead to a dangerous spill.

  • Primary Choice: If possible, collect the waste in the original manufacturer's container.[3][4]

  • Alternative Containers: If the original container is unavailable, use a clean, sealable container made of a compatible material (e.g., glass or an appropriate solvent-resistant plastic). The container must have a screw-top cap to prevent vapor leakage.

  • Venting is Not Required: For laboratory-scale waste, standard sealed containers are appropriate. Vented drums are typically required for bulk storage under specific fire-exposure conditions.[6]

Step 2: Waste Accumulation
  • Segregation: Do NOT mix this compound waste with incompatible chemicals. It should be collected in a dedicated container for flammable liquids. If it is part of a solution, all components must be identified.

  • Headspace: Leave at least 10% of the container volume as headspace to allow for vapor expansion with temperature changes.

  • Closed Container Policy: The waste container must be kept tightly closed at all times, except when you are actively adding waste.[3] This is a critical safety and regulatory requirement to prevent the release of flammable vapors.

Step 3: Labeling

Proper labeling is a legal requirement and is essential for the safety of everyone who will handle the container.[7][8]

  • Use an official "HAZARDOUS WASTE" label, as provided by your institution's Environmental Health & Safety (EH&S) department.

  • Clearly identify the contents. Do not use general terms like "Solvent Waste."[3] The label must explicitly state "Waste this compound."

  • List all constituents and their approximate percentages, including any solvents used in the process.

  • Indicate the specific hazards: Check the boxes for "Flammable" and "Toxic."

Step 4: Temporary Storage (Satellite Accumulation Area)
  • Store the sealed and labeled waste container in a designated satellite accumulation area.

  • This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Crucially, store the container away from all potential ignition sources, such as heat, sparks, open flames, and direct sunlight.[7]

  • If quantities of flammable liquids exceed 25 gallons in a room, they must be stored in an approved flammable storage cabinet.[6]

Disposal Decision Workflow

The following diagram illustrates the logical flow for handling and preparing this compound for final disposal.

G start Begin Waste Disposal Process chem_id Identify Chemical Waste: This compound start->chem_id hazards Consult SDS for Hazards (Flammable, Toxic, Environmental) chem_id->hazards ppe Don Appropriate PPE (Goggles, Face Shield, Gloves) hazards->ppe container Select Chemically Compatible Waste Container with Sealable Lid ppe->container labeling Affix 'Hazardous Waste' Label List Full Chemical Name & Hazards container->labeling collection Add Waste to Container (Keep Closed When Not in Use) labeling->collection storage Store in Designated Satellite Area Away from Ignition Sources collection->storage pickup Schedule Pickup with EH&S or Licensed Contractor storage->pickup end Disposal Complete pickup->end

References

Navigating the Safe Handling of 5-Methyl-1-hexyn-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide for Researchers in Drug Discovery and Development on the Safe and Effective Handling, Storage, and Disposal of 5-Methyl-1-hexyn-3-ol.

As a Senior Application Scientist, it is imperative to preface any experimental protocol with a thorough understanding of the materials involved. This guide provides an in-depth, procedural framework for the safe handling of this compound, a flammable and harmful chemical compound. Adherence to these protocols is not merely a matter of compliance but a cornerstone of a robust safety culture and scientific integrity.

Immediate Safety and Hazard Assessment

This compound (CAS No: 61996-79-0) is a flammable liquid and vapor that is also harmful if swallowed.[1] The primary hazards associated with this compound necessitate a multi-faceted approach to personal protection, focusing on preventing inhalation, skin and eye contact, and mitigating fire risks.

GHS Hazard Classifications:

  • Flammable Liquids: Category 3[1]

  • Acute Toxicity, Oral: Category 4[1]

Understanding these classifications is the first step in a dynamic risk assessment that should be performed before any handling of this chemical.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and must be based on the specific tasks being performed. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used when there is a significant risk of splashing.Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended for extended handling.Provides a crucial barrier against skin contact, which can cause irritation. Gloves should be inspected for degradation before each use.[2]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Minimizes skin exposure from accidental spills and provides protection from potential flammability hazards.[3]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas.Protects the respiratory tract from the inhalation of harmful vapors.

Experimental Workflow for Safe Handling

The following diagram illustrates the procedural flow for safely handling this compound in a laboratory setting. This workflow is designed to be a self-validating system, ensuring that safety checks are integrated at every critical step.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Certification prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_dispense Dispense Chemical in Fume Hood prep_materials->handle_dispense handle_reaction Perform Reaction Under Inert Atmosphere handle_dispense->handle_reaction cleanup_quench Quench Reaction & Work-Up handle_reaction->cleanup_quench cleanup_waste Segregate & Label Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decon cleanup_ppe Doff & Dispose of PPE Correctly cleanup_decon->cleanup_ppe

Caption: Workflow for Safe Handling of this compound

Detailed Protocols: From Receipt to Disposal

Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store the container in a cool, dry, and well-ventilated area, away from sources of ignition.[4] The recommended storage temperature is between 2-8°C.

  • Ensure the container is tightly closed.[4]

  • Store away from incompatible materials such as strong oxidizing agents.

Handling and Use:

  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use spark-proof tools and explosion-proof equipment.[4]

  • Take precautionary measures against static discharge.

  • Avoid contact with skin, eyes, and clothing.[4]

  • Wash hands and face thoroughly after handling.[4]

Accidental Release Measures:

  • In the event of a spill, evacuate personnel to a safe area.

  • Remove all sources of ignition.

  • Ventilate the area.

  • Use personal protective equipment, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., sand, earth).

  • Collect the absorbed material and place it in a suitable, labeled container for disposal.

Disposal:

  • Dispose of contents and containers in accordance with local, regional, and national regulations.

  • Do not dispose of this chemical down the drain.

  • Contaminated materials, including empty containers, should be treated as hazardous waste and disposed of accordingly.

Emergency Procedures

First-Aid Measures:

  • If inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • In case of skin contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[3]

  • In case of eye contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Fire-Fighting Measures:

  • Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

  • Specific hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.

  • Protective equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3]

By integrating these safety protocols into your standard operating procedures, you contribute to a safer laboratory environment and ensure the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-1-hexyn-3-ol
Reactant of Route 2
Reactant of Route 2
5-Methyl-1-hexyn-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.